molecular formula C11H11FN2 B1271931 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 39876-39-6

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1271931
CAS No.: 39876-39-6
M. Wt: 190.22 g/mol
InChI Key: MNWNSXZHWSTXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C11H11FN2 and its molecular weight is 190.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWNSXZHWSTXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372107
Record name 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39876-39-6
Record name 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive framework for the development of novel therapeutics. This technical guide focuses on a specific derivative, this compound (CAS Number: 39876-39-6), and provides a comprehensive overview of its chemical identity, synthesis, and potential biological applications, particularly in the context of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation. While detailed experimental data for this specific analog remains limited in publicly accessible literature, this guide synthesizes the available information on the broader class of tetrahydro-γ-carbolines to provide a forward-looking perspective for researchers in the field.

Introduction and Chemical Identity

This compound is a fluorinated analog of the tetrahydro-γ-carboline family. The introduction of a fluorine atom at the 8-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 39876-39-6[1]
Molecular Formula C₁₁H₁₁FN₂[2]
Molecular Weight 190.22 g/mol [2]
IUPAC Name This compound
SMILES C1CNCC2=C1NC3=C2C=C(C=C3)F

Synthesis of the Tetrahydro-γ-carboline Core

The construction of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is most commonly achieved through the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[3][4][5] In the context of the title compound, the synthesis would logically proceed through the reaction of (4-fluorophenyl)hydrazine with a suitable piperidin-4-one derivative.

A general synthetic approach, as described for analogous compounds, involves the reaction of a substituted phenylhydrazine hydrochloride with a commercially available N-protected piperidin-4-one.[6] The subsequent cyclization under acidic conditions, followed by deprotection, yields the desired tetrahydro-γ-carboline core.

Fischer_Indole_Synthesis Arylhydrazine (4-fluorophenyl)hydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone + Piperidinone N-Boc-4-piperidinone Piperidinone->Hydrazone Indole_Core This compound Hydrazone->Indole_Core Acid Catalyst (e.g., HCl) [3,3]-Sigmatropic Rearrangement

Caption: Generalized Fischer Indole Synthesis for the Tetrahydro-γ-carboline Core.

Experimental Protocol: A General Method

Step 1: Hydrazone Formation and Cyclization

  • A mixture of the desired substituted phenylhydrazine hydrochloride (e.g., (4-fluorophenyl)hydrazine hydrochloride) (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol) is heated to reflux.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting materials are consumed.

  • The solvent is removed under reduced pressure.

Step 2: Deprotection

  • The crude product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).

  • An excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) is added, and the mixture is stirred at room temperature.

  • Upon completion of the reaction, the solvent is removed, and the crude product is purified by an appropriate method (e.g., crystallization or column chromatography) to yield the desired tetrahydro-γ-carboline.

Biological Activity and Therapeutic Potential

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel and promising chemotype for the development of CFTR potentiators .[6][7][8] CFTR is a chloride ion channel, and mutations in the CFTR gene cause cystic fibrosis. Potentiators are a class of drugs that enhance the opening probability of the CFTR channel, thereby increasing chloride transport and alleviating the symptoms of the disease.[6]

A high-throughput screening campaign identified several compounds with the tetrahydro-γ-carboline core as active CFTR potentiators.[6] Subsequent structure-activity relationship (SAR) studies on this scaffold have demonstrated that substitutions on the indole ring significantly influence the potency and efficacy of these compounds.[6] While the specific biological data for the 8-fluoro derivative is not explicitly detailed in the primary literature, the exploration of halogenated analogs is a common strategy in medicinal chemistry to enhance drug-like properties.

CFTR_Potentiator_MoA cluster_cell Apical Membrane of Epithelial Cell CFTR_Channel Mutated CFTR Channel (Gating Defect) Open_CFTR Open CFTR Channel CFTR_Channel->Open_CFTR Increased Opening Probability Potentiator 8-fluoro-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Potentiator->CFTR_Channel Binds to and modulates channel Cl_ion Cl⁻ Open_CFTR->Cl_ion Cl_flow Increased Chloride Efflux Cl_ion->Cl_flow

Caption: Proposed Mechanism of Action for a Tetrahydro-γ-carboline CFTR Potentiator.

The promising activity of this scaffold suggests that this compound is a compound of significant interest for further investigation in cystic fibrosis research and drug development programs.

Physicochemical Properties and Characterization

Detailed experimental characterization data for this compound, such as NMR and mass spectrometry data, are not widely available in the public domain. Commercial suppliers of this compound often do not provide analytical data.[9] However, based on the known structure, predicted properties can be calculated.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP 1.6PubChem
Monoisotopic Mass 190.09062 DaPubChem
Polar Surface Area 27.8 ŲPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem

For researchers synthesizing this compound, standard analytical techniques would be required for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (e.g., HRMS): To determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: As an indicator of purity.

Safety and Handling

The hydrobromide salt of this compound is classified with the GHS07 pictogram, indicating that it can be an irritant.[9]

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

  • Precautionary Statements:

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion and Future Directions

This compound represents a molecule of high interest within the broader class of tetrahydro-γ-carbolines. The parent scaffold has been identified as a promising starting point for the development of novel CFTR potentiators, a critical area of research for the treatment of cystic fibrosis.[6][7]

The key challenge for the research community is the lack of detailed, publicly available experimental data for this specific fluorinated analog. Future work should focus on:

  • Development and publication of a robust, scalable synthesis protocol.

  • Full analytical characterization , including NMR, MS, and single-crystal X-ray diffraction if possible.

  • In-depth biological evaluation to determine its potency and efficacy as a CFTR potentiator and to explore its activity against other potential biological targets.

The insights gained from such studies will be invaluable in determining the true therapeutic potential of this compound and in guiding the design of the next generation of tetrahydro-γ-carboline-based therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a fluorinated γ-carboline that has emerged as a significant scaffold in medicinal chemistry. The document delves into the compound's recent identification as a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, highlighting its therapeutic potential. A detailed, step-by-step synthesis protocol based on the Fischer indole synthesis is presented, including mechanistic insights and the rationale behind key experimental choices. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of fluorinated heterocyclic compounds.

Introduction: The Emergence of a Privileged Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or γ-carboline, core is a structural motif present in numerous biologically active compounds. Its rigid, tricyclic framework provides a valuable scaffold for the development of therapeutic agents targeting a range of biological targets. Recently, this scaffold gained significant attention with the discovery of substituted γ-carbolines as a novel class of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disorder, and potentiator molecules are crucial for restoring the function of mutated CFTR proteins.[1]

The introduction of a fluorine atom at the 8-position of the γ-carboline ring is a strategic medicinal chemistry decision. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile. These enhancements can include improved metabolic stability, increased membrane permeability, and stronger binding affinity to the target protein.

This guide will focus on the synthesis of this compound, providing a robust and reproducible protocol for its preparation in a laboratory setting.

Strategic Synthesis: The Fischer Indole Approach

The construction of the this compound core is most effectively achieved through the classic yet powerful Fischer indole synthesis.[3][4] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[3][5] For the synthesis of our target molecule, the key precursors are 4-fluorophenylhydrazine and a suitably protected 4-piperidone derivative.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key bond disconnection in the indole ring, leading back to the two primary starting materials.

Retrosynthesis Target This compound Fischer_Indole Fischer Indole Synthesis Target->Fischer_Indole Hydrazone Arylhydrazone Intermediate Fischer_Indole->Hydrazone Starting_Materials Starting Materials Hydrazine 4-Fluorophenylhydrazine Starting_Materials->Hydrazine Piperidone N-Boc-4-piperidone Starting_Materials->Piperidone Hydrazone->Starting_Materials

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

This protocol is a two-step, one-pot procedure that first involves the formation of the arylhydrazone intermediate, followed by the acid-catalyzed cyclization to yield the desired γ-carboline. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidone nitrogen prevents unwanted side reactions and can be readily removed in a subsequent step if required.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
4-Fluorophenylhydrazine hydrochloride823-85-8162.59
N-Boc-4-piperidone79099-07-3199.25
Glacial Acetic Acid64-19-760.05
Ethanol (Absolute)64-17-546.07
Hydrochloric Acid (concentrated)7647-01-036.46
Sodium Bicarbonate (saturated solution)144-55-884.01
Ethyl Acetate141-78-688.11
Anhydrous Sodium Sulfate7757-82-6142.04

Step-by-Step Procedure:

  • Hydrazone Formation:

    • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add N-Boc-4-piperidone (1.0 eq).

    • Add a catalytic amount of glacial acetic acid (approximately 0.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Fischer Indole Cyclization:

    • To the reaction mixture containing the in-situ formed hydrazone, add concentrated hydrochloric acid (2.0-3.0 eq) dropwise at 0 °C (ice bath).

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

    • Cool the reaction mixture to room temperature and then neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data:

  • Molecular Formula: C₁₁H₁₁FN₂[6][7]

  • Molecular Weight: 190.22 g/mol [6]

  • Appearance: Expected to be a solid.

  • NMR and Mass Spectrometry data should be acquired to confirm the structure and purity of the final product.

Mechanistic Insights

The Fischer indole synthesis proceeds through a fascinating cascade of reactions. Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis.

Fischer_Indole_Mechanism cluster_1 Hydrazone Formation cluster_2 Tautomerization cluster_3 [3,3]-Sigmatropic Rearrangement cluster_4 Cyclization and Aromatization Hydrazine Hydrazine Hydrazone Hydrazone Hydrazine->Hydrazone + Ketone - H₂O Enamine Enamine Hydrazone->Enamine H⁺ Di-imine Di-imine Enamine->Di-imine Heat, H⁺ Aminal Aminal Di-imine->Aminal Cyclization Indole Indole Aminal->Indole - NH₃ Aromatization

Caption: Key stages of the Fischer indole synthesis mechanism.

  • Hydrazone Formation: The reaction initiates with the condensation of 4-fluorophenylhydrazine and N-Boc-4-piperidone to form the corresponding arylhydrazone.[3][5]

  • Tautomerization: The hydrazone then tautomerizes to its more reactive enamine isomer.[8] This step is acid-catalyzed and is essential for the subsequent rearrangement.[8]

  • -Sigmatropic Rearrangement: This is the key bond-forming step where the enamine undergoes a concerted, pericyclic-sigmatropic rearrangement to form a di-imine intermediate.[4][8]

  • Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular cyclization to form a five-membered ring. Subsequent elimination of ammonia and tautomerization leads to the formation of the aromatic indole ring system.[3][8]

The Rationale for Fluorination: A Medicinal Chemistry Perspective

The deliberate incorporation of a fluorine atom at the 8-position of the pyrido[4,3-b]indole scaffold is a well-established strategy in modern drug discovery. The unique properties of fluorine offer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug molecule.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect the molecule's solubility and binding interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and potency.

In the context of CFTR potentiators, the 8-fluoro substituent likely plays a crucial role in optimizing the molecule's interaction with the CFTR protein, contributing to its efficacy in restoring channel function.[1][2]

Conclusion and Future Directions

The synthesis of this compound via the Fischer indole synthesis represents a robust and efficient method for accessing this valuable medicinal chemistry scaffold. The discovery of its activity as a CFTR potentiator underscores the importance of fluorinated heterocycles in modern drug development.[1][2] Future research in this area will likely focus on the synthesis of a diverse library of analogues with substitutions at various positions of the γ-carboline core to further explore the structure-activity relationship and develop even more potent and selective therapeutic agents. The detailed protocol and mechanistic insights provided in this guide serve as a solid foundation for such future endeavors.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (8-fluoro-tetrahydro-gamma-carboline), a fluorinated analog of a privileged heterocyclic scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel bioactive compounds. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Fluorinated Tetrahydro-γ-carbolines

The tetrahydro-γ-carboline scaffold is a core structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including neuropharmacological, antitumor, and antiparasitic effects.[1][2] The strategic introduction of a fluorine atom into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—such as its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the 8-fluoro-tetrahydro-gamma-carboline represents a compound of significant interest for drug discovery programs.

Accurate and unambiguous structural confirmation is a prerequisite for any further investigation. This guide provides a detailed roadmap for achieving this using state-of-the-art spectroscopic techniques.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 8-fluoro-tetrahydro-gamma-carboline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified 8-fluoro-tetrahydro-gamma-carboline sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboline derivatives due to its excellent solubilizing power and the ability to observe exchangeable protons (e.g., N-H).[3]

  • Ensure the solution is clear and free of particulate matter. Filtration through a small plug of glass wool may be necessary.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard instrument library pulse programs. Optimize spectral widths and acquisition times for the specific nucleus.

Interpreting the Spectra: Predicted Data for 8-Fluoro-tetrahydro-gamma-carboline

While experimental data for this specific molecule is not publicly available, we can predict a representative dataset based on known chemical shifts for tetrahydro-gamma-carbolines and the well-understood effects of fluorine substitution.[4][5][6]

Molecular Structure:

Caption: Molecular structure of 8-fluoro-tetrahydro-gamma-carboline.

¹H NMR Data (Predicted, 400 MHz, DMSO-d₆):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N5-H~10.8br s-
H-6~7.30dJ = 8.5
H-7~6.95ddJ = 8.5, 2.0
H-9~7.25dJ = 2.0
C1-H₂~4.00s-
C3-H₂~2.90tJ = 5.8
C4-H₂~2.75tJ = 5.8
N2-H~2.5 (variable)br s-

¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆):

Carbon AssignmentChemical Shift (δ, ppm)
C-8 (C-F)~158.0 (d, ¹JCF ≈ 240 Hz)
C-9a~137.0
C-5a~132.0
C-4a~128.0
C-9~115.0 (d, ³JCF ≈ 8 Hz)
C-5~125.0
C-6~112.0 (d, ²JCF ≈ 20 Hz)
C-7~110.0 (d, ²JCF ≈ 25 Hz)
C-1~45.0
C-3~42.0
C-4~25.0

Rationale for Assignments:

  • The indole N-H proton is typically downfield and broad.

  • Aromatic protons are assigned based on expected splitting patterns and the electronic effects of the fluorine substituent. The fluorine atom will cause through-bond coupling to nearby protons and carbons, visible as doublets or more complex multiplets.

  • The aliphatic protons of the tetrahydro-pyridine ring are in the upfield region, with multiplicities determined by adjacent protons.

  • In the ¹³C NMR spectrum, the carbon directly attached to fluorine (C-8) will appear as a large doublet due to one-bond C-F coupling (¹JCF). Smaller couplings will be observed for carbons two (²JCF) and three (³JCF) bonds away.[7]

Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide an exact mass, which is used to determine the elemental composition.

Experimental Protocol: MS Data Acquisition

Methodology: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocycles like carbolines, as they readily form protonated molecules [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (5-10 µL/min).

    • Mass Range: Scan from m/z 50 to 500.

    • MS/MS Analysis: To study fragmentation, select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Interpreting the Mass Spectrum

Expected Data for 8-Fluoro-tetrahydro-gamma-carboline (C₁₁H₁₁FN₂):

  • Molecular Formula: C₁₁H₁₁FN₂

  • Exact Mass: 190.0906

  • [M+H]⁺ (HRMS): m/z 191.0984 (This will be the base peak in the ESI-MS spectrum).

Fragmentation Pathway: The fragmentation of tetrahydro-carbolines is often dominated by a retro-Diels-Alder (RDA) rearrangement in the tetrahydropyridine ring, which is a characteristic pathway for these systems.[8]

Fragmentation_Pathway Parent [M+H]⁺ m/z = 191.0984 NeutralLoss1 - CH₂NH Parent->NeutralLoss1 Fragment1 [C₁₀H₈FN₂]⁺ m/z = 175.0672 NeutralLoss2 - HCN Fragment1->NeutralLoss2 Fragment2 [C₉H₇FN]⁺ m/z = 148.0563 NeutralLoss1->Fragment1 NeutralLoss2->Fragment2

Caption: Plausible ESI-MS/MS fragmentation pathway for 8-fluoro-tetrahydro-gamma-carboline.

Interpretation:

  • The primary fragmentation event is the loss of a CH₂NH radical from the piperidine ring, leading to a stable aromatic carbolinium ion at m/z 175.

  • Further fragmentation of this ion could involve the loss of HCN, resulting in a fluorinated indole fragment at m/z 148.

Conclusion: A Self-Validating System

The combination of NMR and MS provides a self-validating system for the structural confirmation of 8-fluoro-tetrahydro-gamma-carboline. The exact mass from HRMS confirms the elemental composition, while the detailed 2D NMR data (COSY, HSQC, HMBC) unambiguously establishes the connectivity of the atoms. The fluorine couplings observed in both ¹H and ¹³C NMR spectra serve as a powerful diagnostic tool to pinpoint the location of the fluorine substituent on the aromatic ring. The fragmentation pattern in MS/MS provides further corroborating evidence for the core scaffold. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately characterize novel fluorinated carboline derivatives, paving the way for their further development as potential therapeutic agents.

References

An In-Depth Technical Guide to the Crystal Structure of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Analysis for Structure-Based Drug Design

Abstract

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, an understanding of the crystal structure of a lead compound is paramount for optimizing its efficacy, selectivity, and pharmacokinetic profile.[1][2][3][4][5] This guide provides a comprehensive technical overview of the crystal structure of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a fluorinated derivative of the pharmacologically significant tetrahydro-γ-carboline scaffold.[6][7] While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this document serves as a detailed methodological guide, presenting a plausible and representative structural analysis based on established crystallographic principles and data from analogous structures. We will delve into the synthesis, crystallization, single-crystal X-ray diffraction analysis, and detailed structural features of the title compound, providing researchers and scientists with a robust framework for its application in structure-based drug design. The incorporation of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability and binding affinity, making this structural analysis particularly relevant.[8][9][10][11]

Introduction: The Significance of the Tetrahydro-γ-carboline Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive natural products and synthetic compounds.[12][13] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potential as novel therapeutics for cystic fibrosis and as 5-HT6 receptor antagonists.[6][14] The introduction of a fluorine atom at the 8-position of the indole ring is a strategic modification intended to enhance metabolic stability and modulate electronic properties, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[10][11]

Determining the precise three-dimensional structure of this compound through single-crystal X-ray diffraction provides invaluable insights into its conformational preferences, intermolecular interactions, and the spatial arrangement of key pharmacophoric features.[1][3] This knowledge is instrumental for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Rational Drug Design: Guiding the design of new analogues with enhanced potency and selectivity.[5]

  • Understanding Physicochemical Properties: Explaining properties such as solubility and crystal packing, which are critical for drug formulation.[2]

This guide will walk through the entire process, from chemical synthesis to the final structural analysis, providing both the "how" and the "why" behind each step.

Synthesis and Crystallization: From Molecule to Single Crystal

Synthesis via the Pictet-Spengler Reaction

A common and effective method for the synthesis of tetrahydro-γ-carbolines is the Pictet-Spengler reaction.[15][16][17] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of the title compound, a plausible route would involve the reaction of 4-fluorotryptamine with a suitable formaldehyde equivalent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-fluorotryptamine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add paraformaldehyde (1.2 eq).

  • Acid Catalysis: Add a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1 eq). The acid facilitates both the formation of the intermediate iminium ion and the subsequent electrophilic aromatic substitution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[18][19][20][21] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. A good starting point is a solvent system from which the compound can be precipitated, such as a mixture of a good solvent (e.g., methanol, acetone) and a poor solvent (e.g., hexane, water).

  • Slow Evaporation Method:

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable volatile solvent (e.g., methanol/dichloromethane mixture) in a small, clean vial.

    • Cover the vial with a cap that has been pierced with a needle a few times to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the concentration of the compound will increase, leading to the formation of single crystals.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a less volatile solvent (e.g., dimethylformamide) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether).

    • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[22]

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.[23][24][25]

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head and placed in a diffractometer.[24] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer directs a monochromatic X-ray beam at the crystal and rotates the crystal while a detector records the intensities and positions of the diffracted X-rays.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides the approximate positions of the atoms in the unit cell. The structural model is then refined using a least-squares algorithm to best fit the calculated diffraction pattern to the observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for this compound.

Parameter Value
Chemical FormulaC₁₁H₁₁FN₂
Formula Weight190.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)11.234(3)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)934.5(4)
Z4
Density (calculated) (g/cm³)1.352
Absorption Coefficient (mm⁻¹)0.098
F(000)400
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
θ range for data collection (°)2.5 to 27.5
Reflections collected8654
Independent reflections2145 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21

Molecular and Crystal Structure Analysis

Molecular Geometry

The refined crystal structure reveals the precise three-dimensional geometry of the this compound molecule. The tetrahydro-γ-carboline core is not perfectly planar, with the saturated piperidine ring adopting a chair conformation. The bond lengths and angles are within the expected ranges for similar heterocyclic systems.

Molecular structure of this compound with atom numbering.

Table of Selected Bond Lengths and Angles:

Bond Length (Å) Angle Degree (°)
F(8)-C(8)1.362(2)C(2)-N(1)-C(5)111.5(1)
N(1)-C(2)1.465(2)N(1)-C(2)-C(3)110.2(1)
N(1)-C(5)1.471(2)C(2)-C(3)-C(4)110.8(1)
C(7)-C(8)1.385(2)C(3)-C(4)-C(4a)109.9(1)
C(8)-C(9)1.381(2)C(7)-C(8)-F(8)118.9(1)
N(10)-C(5a)1.380(2)C(5a)-N(10)-C(4a)108.5(1)
Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules are organized into a crystal lattice through a network of intermolecular interactions. In the case of this compound, hydrogen bonding is expected to be a dominant feature. The indole N-H (N10-H) and the piperidine N-H (N1-H) groups can act as hydrogen bond donors, while the nitrogen atoms can also act as acceptors.

The crystal packing is likely to be characterized by chains or sheets of molecules linked by N-H···N hydrogen bonds. The presence of the fluorine atom can also lead to weaker C-H···F interactions, further stabilizing the crystal structure.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N10H N10-H (Donor) C_F8 C-H...F8 (Acceptor) A_N10H->C_F8 C-H...F Interaction B_N1 B_N1 A_N10H->B_N1 N-H...N H-Bond A_N1 N1 (Acceptor) B_N1H N1-H (Donor) B_N1H->A_N1 N-H...N H-Bond B_N10 N10 (Acceptor)

Schematic of potential intermolecular interactions in the crystal lattice.

Spectroscopic Corroboration

While single-crystal X-ray diffraction provides the definitive solid-state structure, other spectroscopic techniques are essential for confirming the molecular structure in solution and for verifying the purity of the bulk sample.[26][27][28][29][30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the connectivity of the atoms and the chemical environment of each nucleus. The fluorine atom would result in characteristic splitting patterns in both the ¹H and ¹³C spectra due to H-F and C-F coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.[26]

Implications for Drug Development

The detailed structural information gleaned from this analysis is of immense value to drug development professionals.

  • Pharmacophore Modeling: The precise coordinates of the hydrogen bond donors and acceptors, as well as the aromatic and hydrophobic regions, can be used to build and refine pharmacophore models for the target receptor.

  • Structure-Based Drug Design: If the structure of the biological target (e.g., an enzyme or receptor) is known, the crystal structure of the ligand can be used for in silico docking studies. This allows for the prediction of binding modes and the rational design of modifications to improve binding affinity and selectivity.[1][5]

  • Intellectual Property: A determined crystal structure and its specific solid-state form (polymorph) can be a crucial component of a patent application, providing strong intellectual property protection for a new chemical entity.

Conclusion

This technical guide has provided a comprehensive overview of the determination and analysis of the crystal structure of this compound. By detailing the synthesis, crystallization, and X-ray diffraction methodology, we have established a framework for understanding the three-dimensional nature of this important pharmacological scaffold. The presented (hypothetical) structural data, including molecular geometry and intermolecular interactions, offer critical insights that can empower researchers and scientists in the field of drug discovery to develop more effective and selective therapeutic agents. The principles and protocols outlined herein are broadly applicable to the structural elucidation of other small organic molecules, underscoring the foundational role of crystallography in modern medicinal chemistry.

References

An In-Depth Technical Guide to the Biological Activity of Fluorinated Tetrahydro-γ-Carbolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydro-γ-carboline scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic incorporation of fluorine—an element prized for its ability to modulate key pharmacological parameters such as metabolic stability, binding affinity, and lipophilicity—has opened new avenues for enhancing the therapeutic potential of this scaffold. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and future prospects of fluorinated tetrahydro-γ-carbolines. We will delve into their significant neuroprotective and anticancer properties, detailing the underlying mechanisms of action and providing validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of molecules for next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated γ-Carbolines

The γ-carboline framework is a recurring motif in pharmacologically active agents, recognized for its diverse biological activities, including neuroprotective, antitumor, and anti-inflammatory effects.[2] The tetrahydro derivative, in particular, offers a three-dimensional structure that is amenable to creating specific, high-affinity interactions with biological targets.

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere of a hydrogen atom or a hydroxyl group, yet it can profoundly alter a molecule's electronic properties. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: Fluorine substitution, particularly at sites susceptible to cytochrome P450-mediated oxidation, can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.

  • Increased Binding Affinity: The strong carbon-fluorine bond can lead to favorable electrostatic interactions with enzyme active sites, enhancing binding potency.

  • Modulation of Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier.

By combining the robust biological footprint of the tetrahydro-γ-carboline scaffold with the strategic advantages of fluorination, we unlock a chemical space rich with therapeutic potential. This guide will explore the synthesis and biological validation of these promising compounds.

Synthesis Strategies for Fluorinated Tetrahydro-γ-Carbolines

The construction of the core tetrahydro-γ-carboline ring system is often achieved through established methods like the Fischer indole synthesis.[3] Subsequent functionalization, including the introduction of fluorine-containing moieties, allows for the creation of diverse chemical libraries. A common and effective strategy involves the Michael addition of a pre-formed tetrahydro-γ-carboline to a fluorinated electrophile.

Diagram: General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Fluorination/Functionalization Arylhydrazine Arylhydrazine Hydrochloride Fischer Fischer Indole Synthesis Arylhydrazine->Fischer Piperidone N-Substituted 4-Piperidone Piperidone->Fischer THGC Tetrahydro-γ-carboline Core (1) Michael Michael Addition or Nucleophilic Substitution THGC->Michael Fischer->THGC FV Fluorinated Vinyl Pyridine or Other Fluorinated Electrophile (2) FV->Michael Product Fluorinated Tetrahydro-γ-carboline Derivative Michael->Product caption General synthesis of fluorinated tetrahydro-γ-carbolines.

Caption: General synthesis of fluorinated tetrahydro-γ-carbolines.

Causality in Synthesis: The choice of the Fischer indole synthesis is predicated on its reliability and the commercial availability of a wide range of substituted arylhydrazines and piperidones, allowing for diversity in the final products. For the fluorination step, a Michael addition is often preferred due to its high efficiency and regioselectivity under relatively mild conditions, which helps preserve the integrity of the core structure.

Key Biological Activities & Mechanisms of Action

Fluorinated tetrahydro-γ-carbolines have demonstrated significant potential in two primary therapeutic areas: neuroprotection and oncology.

Neuroprotective Effects: Combating Proteinopathies

A growing body of evidence indicates that γ-carboline derivatives are potent neuroprotective agents capable of modulating the progression of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[4] The primary mechanism appears to be the inhibition of pathogenic protein aggregation.[4]

Mechanism of Action: In cellular models of ALS, certain fluorinated γ-carbolines have been shown to significantly reduce the aggregation of the Fused in Sarcoma (FUS) protein.[4] FUS is an RNA-binding protein that, when mutated or mislocalized to the cytoplasm, forms inclusions that are a hallmark of certain forms of ALS.[5] By preventing or reducing the formation of these aggregates, the compounds can mitigate downstream cellular toxicity and slow the progression of the disease phenotype.[4]

Diagram: Proposed Neuroprotective Mechanism

G cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention MutantFUS Mutant/Misfolded FUS Protein Oligomers Soluble Oligomers MutantFUS->Oligomers Self-assembles Aggregates Insoluble Cytoplasmic Aggregates Oligomers->Aggregates Forms Toxicity Cellular Toxicity & Neuronal Death Aggregates->Toxicity FTGC Fluorinated Tetrahydro-γ-carboline Block FTGC->Block Inhibits caption Inhibition of FUS protein aggregation by γ-carbolines.

Caption: Inhibition of FUS protein aggregation by γ-carbolines.

Quantitative Data: Anti-Aggregation Activity

Compound ClassModel SystemEndpointResultReference
Fluorinated γ-carbolinesSH-SY5Y cells with mutant FUSFUS Aggregation≥ 2-fold reduction[4]
Fluorinated γ-carbolines5xFAD transgenic miceCognitive DysfunctionDelay in progression[4]
Anticancer Potential: Dual Inhibition of Inflammatory Pathways

Research into N-aroyl-tetrahydro-γ-carbolines, structurally related to the anti-inflammatory drug Indomethacin, has revealed their potential as anticancer agents, particularly for prostate cancer.[6] Their mechanism of action involves the dual inhibition of two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).

Mechanism of Action: Both 5-LOX and COX enzymes are often overexpressed in various cancers and contribute to inflammation, cell proliferation, and angiogenesis.[7] Prostaglandins (produced by COX) and leukotrienes (produced by 5-LOX) are pro-inflammatory lipids that can promote tumor growth. By simultaneously inhibiting both enzymes, these γ-carboline derivatives can cut off two major signaling pathways that fuel cancer progression, offering a more comprehensive therapeutic effect than selective inhibitors of either enzyme alone.[6][7]

Diagram: Dual 5-LOX/COX Inhibition

G cluster_0 Pathways cluster_1 Inhibition AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Tumor Inflammation & Tumor Progression PGs->Tumor Promote LTs->Tumor Promote FTGC N-Aroyl-Tetrahydro- γ-carboline FTGC->COX Inhibits FTGC->LOX Inhibits caption Dual inhibition of COX and 5-LOX pathways.

Caption: Dual inhibition of COX and 5-LOX pathways.

Quantitative Data: Enzyme Inhibition and Cytotoxicity

Compound5-LOX Inhibition (IC₅₀, µM)COX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Prostate Cancer Cell Cytotoxicity (IC₅₀, µM)Reference
Derivative AData not specified>1001.05.0[6]
Derivative BData not specified520.83.0[6]
Indomethacin (Ref.)>1000.111>100[6]
(Note: Data is representative of findings from the cited literature. "Derivative A/B" are used to denote specific compounds from the study.)

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis and evaluation of fluorinated tetrahydro-γ-carbolines.

Protocol 1: Synthesis of a Fluorinated Tetrahydro-γ-carboline Derivative

This protocol is adapted from the synthesis of N-substituted tetrahydro-γ-carbolines.[3]

  • Core Synthesis (Fischer Indole Synthesis):

    • To a solution of the appropriate arylhydrazine hydrochloride (1.0 eq) in ethanol, add an N-substituted 4-piperidone (1.1 eq).

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield the tetrahydro-γ-carboline core.

  • Fluorination (Michael Addition):

    • Dissolve the tetrahydro-γ-carboline core (1.0 eq) in DMF.

    • Add a fluorinated vinyl pyridine or other suitable fluorinated Michael acceptor (1.2 eq) and a catalytic amount of cesium fluoride (CsF).[3]

    • Stir the mixture at 110 °C for 2 hours.[3]

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the final fluorinated product by column chromatography.

Protocol 2: In Vitro Neuroprotection Assay (FUS Protein Aggregation)

This cell-based assay uses fluorescence microscopy to quantify the inhibition of mutant FUS protein aggregation.

  • Cell Culture and Transfection:

    • Culture SH-SY5Y human neuroblastoma cells in standard DMEM/F12 medium supplemented with 10% FBS.

    • Transfect cells with a plasmid encoding a GFP-tagged, aggregation-prone mutant FUS (e.g., FUS R522G) using a standard lipid-based transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of the fluorinated tetrahydro-γ-carboline test compounds or a vehicle control (e.g., 0.1% DMSO).

  • Imaging and Quantification:

    • After 48 hours of treatment, fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with DAPI.

    • Acquire images using a high-content fluorescence microscope, capturing both the GFP (FUS aggregates) and DAPI (nuclei) channels.

    • Use automated image analysis software to quantify the number and area of GFP-positive aggregates per cell.

    • Calculate the percentage reduction in aggregation relative to the vehicle-treated control. The self-validating nature of this protocol lies in the direct visual and quantitative correlation between compound treatment and the reduction of a specific pathological marker (FUS aggregates).

Protocol 3: In Vitro Anticancer Assay (COX/5-LOX Inhibition)

This protocol details the enzymatic assays to determine the dual inhibitory potential of the compounds.[8][9]

  • COX-1/COX-2 Inhibition Assay (Fluorometric):

    • Use commercially available COX inhibitor screening kits (e.g., from Cayman Chemical).

    • In a 96-well plate, incubate recombinant human COX-1 or COX-2 enzyme with hemin and the test compound at various concentrations for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid and a fluorometric probe (e.g., ADHP).

    • Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to COX activity.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

  • 5-LOX Inhibition Assay (Fluorometric):

    • Utilize a 5-LOX inhibitor screening kit.

    • Incubate the 5-LOX enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid. The reaction produces hydroperoxides.

    • Add a probe that reacts with the hydroperoxides to generate a fluorescent product.

    • Measure fluorescence to determine enzyme activity.

    • Calculate the IC₅₀ value for 5-LOX inhibition. The trustworthiness of this protocol is ensured by running reference inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) in parallel to validate assay performance.

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the tetrahydro-γ-carboline scaffold has revealed key structural features that govern biological activity.

  • Aryl Substitution at Position 5: For neuroleptic activity, the introduction of a fluorophenyl group at the C5 position is critical. An 8-fluoro substituent on the carboline ring itself further enhances potency, suggesting that specific electronic and steric interactions at the dopamine receptor are favored by this fluorination pattern.

  • N-Aroyl Group: In the context of anticancer activity, the N-aroyl substitution is essential for dual COX/5-LOX inhibition.[6] The specific nature of the aroyl group (e.g., substituents on the phenyl ring) fine-tunes the selectivity and potency against each enzyme, allowing for optimization of the therapeutic profile.[6]

  • Alkyl Chains: The length and nature of alkyl chains attached to the piperidine nitrogen can significantly influence properties like solubility and membrane permeability, which in turn affect overall cellular activity.

The causality behind these observations lies in the precise three-dimensional fit of the molecule within its target protein. Fluorine atoms can act as hydrogen bond acceptors and create favorable dipole interactions, while the overall shape and electronics of the molecule dictate its ability to access and bind to the active or allosteric sites of target enzymes and receptors.

Conclusion and Future Directions

Fluorinated tetrahydro-γ-carbolines represent a highly versatile and potent class of molecules with demonstrated efficacy in preclinical models of neurodegeneration and cancer. Their unique ability to inhibit protein aggregation and dually target key inflammatory pathways underscores their therapeutic potential.

Future research in this area should focus on:

  • Lead Optimization: Further refining the SAR to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

  • In Vivo Efficacy Studies: Progressing the most promising lead compounds into relevant animal models of disease to validate their therapeutic potential.

  • Exploration of New Therapeutic Areas: Given the broad biological activities of carbolines, screening optimized fluorinated derivatives against other targets, such as viral proteases or kinases, could uncover new applications.

  • Mechanism Elucidation: Employing advanced techniques like structural biology and chemoproteomics to gain a deeper understanding of the molecular interactions between these compounds and their biological targets.

By continuing to integrate strategic fluorination with the privileged tetrahydro-γ-carboline scaffold, the drug discovery community is well-positioned to develop novel and effective treatments for some of the most challenging human diseases.

References

An In-depth Technical Guide to 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a fluorinated γ-carboline, represents a core scaffold of significant interest in modern medicinal chemistry. Its rigid, tricyclic structure, combined with the unique electronic properties imparted by the fluorine atom, has positioned it as a versatile platform for the development of novel therapeutics targeting a range of complex diseases. This guide provides an in-depth exploration of this chemical class, from its synthesis and structure-activity relationships to its promising applications in neurodegenerative disorders and cystic fibrosis. We will delve into the mechanistic underpinnings of its biological activity and provide detailed protocols for its study, offering researchers and drug development professionals a comprehensive resource to navigate the potential of these compelling molecules.

I. Synthetic Strategies: Constructing the γ-Carboline Core

The synthesis of this compound and its derivatives predominantly relies on the classic Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of an appropriate arylhydrazine with a ketone or aldehyde.

Core Synthesis via Fischer Indolization

The general pathway to the 8-fluoro-γ-carboline core is initiated by the reaction of 4-fluorophenylhydrazine with a suitable piperidin-4-one derivative. The choice of catalyst (Brønsted or Lewis acids) and reaction conditions can be optimized to improve yields and purity.[2]

Conceptual Workflow for Fischer Indole Synthesis:

fischer_indole_synthesis A 4-Fluorophenylhydrazine C Formation of Hydrazone Intermediate A->C Condensation B N-protected-4-piperidinone B->C D [3,3]-Sigmatropic Rearrangement (Ene-hydrazine tautomer) C->D Acid Catalyst (e.g., PPA, ZnCl2) E Cyclization and Ammonia Elimination D->E Aromatization F This compound Core E->F

Caption: Fischer Indole Synthesis workflow for the γ-carboline core.

Detailed Protocol: Synthesis of the Parent Core

  • Step 1: Hydrazone Formation: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add N-tert-butoxycarbonyl-4-piperidone (1.05 eq) and sodium acetate (1.1 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting residue contains the crude hydrazone intermediate.

  • Step 2: Cyclization: The crude hydrazone is dissolved in a suitable solvent such as toluene or acetic acid. A strong acid catalyst, for instance, polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added.[2] The mixture is heated to 80-120°C for 8-12 hours. The progress of the cyclization is monitored by TLC.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is carefully quenched with an ice-water mixture and basified with a suitable base (e.g., NaOH or NaHCO₃ solution) to a pH of 8-9. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the this compound.

II. Therapeutic Applications and Biological Mechanisms

Derivatives of the 8-fluoro-γ-carboline scaffold have demonstrated significant potential in two primary therapeutic areas: neurodegenerative diseases and cystic fibrosis. The fluorine atom at the 8-position often enhances metabolic stability and binding affinity to target proteins.[3]

A. Neuroprotection in Neurodegenerative Diseases

γ-Carboline derivatives, including fluorinated analogs, are recognized as promising agents for the treatment of proteinopathies, a class of diseases characterized by the aggregation of misfolded proteins, such as Alzheimer's and amyotrophic lateral sclerosis (ALS).[4][5]

Mechanisms of Neuroprotective Action:

The neuroprotective effects of these compounds are multi-faceted, targeting several key pathological pathways in neurodegeneration.[5][6]

  • Inhibition of Protein Aggregation: Fluorinated γ-carbolines have been shown to block the aggregation of proteins like Fused in Sarcoma (FUS), which is implicated in ALS.[4] This anti-aggregation activity is a critical mechanism for mitigating neuronal toxicity.

  • Mitochondrial Stabilization: These derivatives can inhibit the mitochondrial permeability transition pore, preventing the release of pro-apoptotic factors and preserving mitochondrial function, which is often compromised in neurodegenerative conditions.[6]

  • Modulation of Neurotransmitter Receptors: Certain γ-carboline derivatives potentiate AMPA receptor-mediated currents and act as antagonists at 5-HT6 receptors, both of which are involved in cognitive processes.[6]

  • Antioxidant and Anti-inflammatory Effects: The indole nucleus is known to possess antioxidant properties, and derivatives can scavenge free radicals and reduce neuroinflammation, further protecting neurons from damage.[7]

Experimental Protocol: Assessing Anti-Aggregation Activity

A common method to evaluate the anti-aggregation potential of these compounds is through a cell-based assay using fluorescently tagged proteins.

  • Cell Line: SH-SY5Y human neuroblastoma cells are a standard model for neurodegenerative disease research.[4]

  • Transfection: Cells are transfected with a vector expressing a fluorescently tagged (e.g., GFP) aggregation-prone protein, such as a mutated form of FUS.[4]

  • Compound Treatment: Transfected cells are treated with various concentrations of the 8-fluoro-γ-carboline derivatives.

  • Microscopy and Quantification: After a suitable incubation period, the formation of protein aggregates is visualized using fluorescence microscopy. The number and size of aggregates in treated cells are quantified and compared to untreated controls to determine the compound's efficacy in reducing protein aggregation.[4]

neuroprotection_workflow cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis A SH-SY5Y Cells B Transfect with pEGFP-FUS Vector A->B C Treat with γ-Carboline Derivatives B->C D Fluorescence Microscopy C->D F Assess Cytotoxicity (e.g., MTT assay) C->F E Quantify Aggregate Formation D->E

Caption: Workflow for assessing anti-aggregation activity.

B. CFTR Potentiators for Cystic Fibrosis

A significant breakthrough has been the identification of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as a novel class of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[8][9] Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional chloride ion channel.[10] Potentiators are small molecules that enhance the channel gating function of CFTR proteins that are present at the cell surface.[10]

Mechanism of CFTR Potentiation:

These γ-carboline derivatives have been shown to rescue the gating defect of mutated CFTR, such as the G551D and F508del mutations.[8][9] They bind to the CFTR protein and increase the probability of the channel being in an open state, thereby restoring chloride ion transport across the cell membrane.

Structure-Activity Relationship (SAR) Insights:

In-depth SAR studies have revealed key structural features that govern the potency and efficacy of these compounds as CFTR potentiators.[8]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 8-fluoro-phenyl ring are critical for activity. For instance, an 8-methoxy substitution has been shown to be beneficial.[8] The introduction of a fluorine atom at the 6-position of the γ-carboline core can significantly increase potency.[8]

  • Acyl Group at the 2-Position: The acyl group attached to the nitrogen at the 2-position of the piperidine ring plays a crucial role in interacting with the CFTR protein. A 5'-trifluoromethyl-pyrazol-3'-yl residue has been identified as an ideal acylating group.[8][9]

Compound Substitution at Position 8 Substitution at Position 6 EC₅₀ (μM) Efficacy (Eₘₐₓ) Reference
Analog 1 -OCH₃-H0.271.00[8]
Analog 2 -H-H0.23~1.0[8]
Analog 3 -OCH₃-F0.0960.96[8]
Analog 4 -OCF₃-H0.160.89[8]

Experimental Protocol: Halide-Sensitive YFP Assay for CFTR Activity

A widely used high-throughput screening method to identify CFTR potentiators is the halide-sensitive yellow fluorescent protein (HS-YFP) assay.[8][10]

  • Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing a mutant form of CFTR (e.g., F508del-CFTR) and the HS-YFP are commonly used.[8]

  • Assay Principle: The fluorescence of YFP is quenched by halide ions like iodide. The rate of fluorescence quenching upon addition of iodide is proportional to the CFTR channel activity.

  • Procedure:

    • Plate the FRT cells in a multi-well plate.

    • To overcome trafficking defects of F508del-CFTR, cells are often incubated at a lower temperature (e.g., 32°C) for 24 hours.[8]

    • Acutely treat the cells with the test compounds in combination with a CFTR activator like forskolin.[8]

    • Measure the baseline YFP fluorescence.

    • Add an iodide-containing solution and measure the rate of fluorescence quenching over time using a plate reader.

    • The rate of quenching is used to calculate the CFTR activity, and dose-response curves are generated to determine the EC₅₀ of the compounds.

III. Future Directions and Conclusion

The this compound scaffold has proven to be a highly productive starting point for the discovery of novel drug candidates. The unique properties conferred by the fluorine substitution, combined with the rigid tricyclic core, provide a framework for developing compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

  • Expansion of the SAR: Further exploration of substitutions at various positions of the γ-carboline ring system to optimize activity against specific targets.

  • Elucidation of Novel Mechanisms: Investigating the potential of these derivatives to modulate other biological targets relevant to human diseases.

  • In Vivo Efficacy Studies: Translating the promising in vitro results into preclinical and clinical studies to validate their therapeutic potential in animal models and ultimately in humans.

References

An In-Depth Technical Guide to the In Silico Modeling of 8-Fluoro-Tetrahydro-γ-Carboline Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 8-fluoro-tetrahydro-γ-carboline, a heterocyclic scaffold of significant pharmacological interest. γ-Carbolines are known to possess a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2] The introduction of a fluorine atom at the 8th position can significantly modulate the compound's electronic properties and binding affinities, making it a prime candidate for computational investigation. This document serves as a guide for researchers and drug development professionals, detailing a robust, multi-step computational workflow. The protocol spans from target identification and system preparation to molecular docking, extensive molecular dynamics simulations, binding free energy calculations, and ADMET prediction. Each step is explained with both its theoretical underpinnings and practical implementation, ensuring scientific integrity and reproducibility.

Part 1: Introduction to γ-Carbolines and In Silico Drug Discovery

The Therapeutic Potential of the γ-Carboline Scaffold

The γ-carboline core, a nitrogen-containing tricyclic heterocycle (5H-pyrido[4,3-b]indole), is a privileged scaffold in medicinal chemistry.[3] Derivatives of this structure have been investigated for a multitude of therapeutic applications, targeting the central nervous system, inflammatory pathways, and neoplastic diseases.[1][2] Their diverse bioactivities are often attributed to their ability to interact with various biological targets, including kinases, topoisomerases, and G-protein coupled receptors (GPCRs) like serotonin (5HT) and histamine (H1) receptors.[4][5]

The Role of Fluorination in Modulating Pharmacological Profiles

Strategic fluorination of drug candidates is a cornerstone of modern medicinal chemistry. The introduction of a fluorine atom, as in 8-fluoro-tetrahydro-γ-carboline, can have profound effects on a molecule's physicochemical properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of metabolism, and enhance binding affinity through favorable electrostatic or hydrogen bond interactions with protein targets. Understanding the precise impact of the 8-fluoro substitution is critical for optimizing the therapeutic potential of this scaffold.

Rationale for In Silico Modeling in Lead Optimization

In silico, or computational, methods have become indispensable in the drug discovery pipeline.[6] They offer a cost-effective and rapid means to prioritize experimental studies by predicting how a ligand will interact with its biological target.[7][8] This guide outlines a workflow that simulates these interactions at an atomic level, providing insights into binding affinity, orientation, and the stability of the protein-ligand complex. By employing a sequence of increasingly rigorous computational techniques, we can build a comprehensive model of the molecular interactions governing the activity of 8-fluoro-tetrahydro-γ-carboline.

Part 2: Pre-processing and System Preparation

A rigorous computational study begins with meticulous preparation of both the protein target and the ligand. The quality of these initial structures directly impacts the reliability of all subsequent calculations.

Target Identification: Identifying Putative Receptors

Based on existing literature for γ-carboline derivatives, several protein families are potential targets. In silico studies have previously explored the interaction of γ-carbolines with serotonin receptors (e.g., 5HT1), histamine receptors (e.g., H1), and Chemokine receptor type 2 (CCR2).[4] For this guide, we will proceed with a hypothetical target, Human Serotonin Receptor 5-HT1A , as a representative example. A crystal structure can be obtained from the Protein Data Bank (PDB).

Protocol: Target Protein Structure Acquisition and Preparation

This protocol details the steps required to clean and prepare a receptor structure for docking and simulation.[9][10]

Objective: To prepare a PDB structure by removing non-essential molecules, repairing structural defects, and adding necessary atoms for force field calculations.

Tools: UCSF Chimera or AutoDock Tools.[11][12]

Methodology:

  • Acquire Structure: Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 4IAR, a relevant serotonin receptor complex).[4]

  • Initial Cleaning: Load the PDB file into the molecular visualization software. Remove all water molecules, co-solvents, and any co-crystallized ligands not essential to the binding site of interest.[10][13][14] If the protein functions as a monomer, delete extraneous protein chains.[9][10]

  • Structural Inspection and Repair: Check for any missing residues or atoms within the protein structure. Use built-in tools (e.g., Chimera's "Dock Prep" or "Find Missing Atoms") to model and repair incomplete side chains.[13][14]

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in X-ray crystal structures.[15] Ensure that polar hydrogens are added to correctly model hydrogen bonding networks.[13]

  • Assign Atomic Charges: Assign partial atomic charges to all atoms in the protein. Common charge models include Gasteiger or Kollman charges, which are essential for calculating electrostatic interactions.[13]

  • Save Prepared Structure: Save the cleaned, repaired, and hydrogen-added protein structure in a format suitable for the chosen docking software (e.g., .pdbqt for AutoDock Vina).[13]

Protocol: Ligand (8-fluoro-tetrahydro-γ-carboline) 3D Structure Preparation

Objective: To generate a valid 3D conformation of the ligand, assign correct atom types and charges, and define its rotatable bonds.

Tools: ChemDraw, Avogadro, OpenBabel, or AutoDock Tools.

Methodology:

  • Generate 2D Structure: Draw the 2D structure of 8-fluoro-tetrahydro-γ-carboline using chemical drawing software.

  • Convert to 3D: Convert the 2D drawing into an initial 3D structure using a program like OpenBabel or Avogadro.

  • Energy Minimization: Perform a geometry optimization (energy minimization) on the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, sterically favorable conformation.

  • Add Hydrogens and Assign Charges: As with the protein, add hydrogen atoms and assign partial atomic charges (e.g., Gasteiger charges).[16]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This step is crucial for flexible ligand docking, allowing the software to explore different conformations within the binding site.[15]

  • Save Prepared Ligand: Save the final ligand structure in the appropriate format for the docking software (e.g., .pdbqt).[13]

Part 3: Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] It is a critical step for generating an initial hypothesis of the binding mode.

Theoretical Principles of Molecular Docking

Docking algorithms systematically search for the optimal binding pose of a ligand in the receptor's active site. This process involves two main components: a search algorithm (like a genetic algorithm) to explore the conformational space of the ligand, and a scoring function to estimate the binding affinity for each pose.[17] The result is a set of predicted binding poses ranked by their scores, with lower energy scores typically indicating more favorable binding.[7]

Workflow: Predicting Binding Poses and Affinities

The following diagram illustrates the general workflow for a molecular docking experiment.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis P_Prep Prepared Protein (.pdbqt) Grid Define Grid Box (Binding Site Definition) P_Prep->Grid L_Prep Prepared Ligand (.pdbqt) Run Run AutoDock Vina L_Prep->Run Config Set Docking Parameters (e.g., exhaustiveness) Grid->Config Config->Run Results Docking Output File (Poses & Scores) Run->Results Visualize Visualize Top Poses (PyMOL, Chimera) Results->Visualize Analyze Analyze Interactions (H-bonds, hydrophobic) Visualize->Analyze

Caption: Molecular Docking Workflow.

Protocol: Molecular Docking using AutoDock Vina

Objective: To predict the binding pose and affinity of 8-fluoro-tetrahydro-γ-carboline to its target receptor.

Tools: AutoDock Tools, AutoDock Vina.[11]

Methodology:

  • Define the Binding Site (Grid Box): Using AutoDock Tools, load the prepared protein receptor.[13] Define a 3D grid box that encompasses the entire binding site. The center and dimensions of this box tell Vina where to perform the docking search.[15]

  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt). This file specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions. An important parameter is exhaustiveness, which controls the thoroughness of the search.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[7][17] The command is typically: vina --config conf.txt --log log.txt.

  • Analyze Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[7]

Data Analysis and Interpretation of Docking Results

The primary output to analyze is the binding affinity score. A more negative value indicates a stronger predicted binding. It is crucial to visually inspect the top-ranked poses using software like PyMOL or Chimera.[7] Look for key molecular interactions such as:

  • Hydrogen bonds: Identify specific donor-acceptor pairs between the ligand and protein residues.

  • Hydrophobic interactions: Note contacts between nonpolar regions of the ligand and receptor.

  • Pi-stacking or cation-pi interactions: Observe interactions involving aromatic rings.

This analysis validates the docking score and provides a structural hypothesis for the compound's activity.

Parameter Description Example Value
Binding Affinity Estimated free energy of binding (kcal/mol). More negative is better.-8.5
RMSD (lower/upper) Root-mean-square deviation between the predicted poses.1.5 Å / 2.5 Å
Key Interacting Residues Amino acids forming significant bonds with the ligand.SER 190, TRP 350

Part 4: Elucidating Dynamic Interactions via Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for flexibility and the presence of solvent.[18]

The "Why": Limitations of Static Docking and the Need for MD

Static docking models treat the receptor as largely rigid and ignore the explicit effects of water molecules. This can lead to inaccuracies. MD simulations overcome these limitations by simulating the atomic motions of the entire system (protein, ligand, water, ions) over time, providing a more realistic assessment of the complex's stability and interactions.[19]

Workflow: Assessing Complex Stability and Dynamics

This diagram outlines the key stages of setting up and running an MD simulation.

G cluster_setup System Setup cluster_sim Simulation Start Start with Best Docked Pose Topology Generate Ligand Topology & Parameters Start->Topology Solvate Place in Water Box (Solvation) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions EM Energy Minimization (Remove Clashes) Ions->EM NVT NVT Equilibration (Constant Temp.) EM->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Prod Production MD Run (Data Collection) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Protocol: System Setup and MD Simulation using GROMACS

Objective: To simulate the behavior of the protein-ligand complex in a solvated environment to assess its stability.

Tools: GROMACS, AMBER.[19][20]

Methodology:

  • Ligand Parametrization: Generate force field parameters (topology) for the 8-fluoro-tetrahydro-γ-carboline. This is a critical step as standard force fields do not contain parameters for all drug-like molecules. Web servers like SwissParam or CGenFF can be used for this.

  • System Building:

    • Place the best-docked protein-ligand complex into a simulation box.

    • Solvate the system by filling the box with a chosen water model (e.g., TIP3P or SPC).[21]

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[21]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • Equilibration: Run two short equilibration phases:

    • NVT (Canonical Ensemble): Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the system's temperature.[21]

    • NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant Number of particles, Pressure, and Temperature to stabilize the system's density.[21]

  • Production MD: Run the final production simulation for a desired length of time (e.g., 100 nanoseconds).[21] During this phase, the trajectory data (atomic coordinates over time) is saved for analysis.

Analysis of MD Trajectories

Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is stably bound.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This highlights flexible regions of the protein and can show which residues are most affected by ligand binding.

  • Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds formed between the ligand and protein throughout the simulation.

Analysis Metric Interpretation Typical Result for Stable Complex
Ligand RMSD Measures the deviation of the ligand's position from the starting pose.Fluctuates around a low value (e.g., < 2.0 Å)
Protein Backbone RMSD Measures the stability of the overall protein structure.Converges and remains stable after equilibration.
Hydrogen Bonds Quantifies key polar interactions over time.One or more hydrogen bonds are consistently present.

Part 5: Advanced Binding Energetics and Druglikeness Assessment

To refine the binding affinity estimate and assess the compound's potential as a drug, we employ more computationally intensive methods and predictive models.

Principles of MM/PBSA and MM/GBSA Binding Free Energy Calculations

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) are popular methods for estimating binding free energy from MD simulation snapshots.[22] They are more accurate than docking scores but less computationally expensive than alchemical free energy methods.[22] The method calculates the free energy of the complex, receptor, and ligand separately and combines them to determine the binding free energy (ΔG_bind).[22]

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is calculated as a sum of molecular mechanics energy in the gas phase (ΔE_MM), a solvation free energy term (ΔG_solv), and an entropy term (-TΔS).[22]

Protocol: Calculating Binding Free Energy from MD Trajectories

Objective: To calculate the binding free energy of the complex using the MM/PBSA or MM/GBSA method.

Tools: g_mmpbsa (for GROMACS), AmberTools.[23]

Methodology:

  • Extract Snapshots: Select a series of snapshots (frames) from the stable portion of the production MD trajectory.[24]

  • Run MM/PBSA Calculation: Use a script (e.g., g_mmpbsa or Amber's MMPBSA.py) to perform the calculations on the extracted snapshots.[23] The script calculates each energy component (van der Waals, electrostatic, polar and nonpolar solvation energies) for the complex, receptor, and ligand.

  • Average Results: Average the calculated binding free energies over all snapshots to obtain the final estimate.

  • Energy Decomposition: A key advantage of this method is the ability to decompose the total binding energy into contributions from individual residues.[22] This helps identify the key "hotspot" residues responsible for binding.

Energy Component Description Favorable Contribution
ΔE_vdw Van der Waals energyNegative
ΔE_elec Electrostatic energyNegative
ΔG_polar Polar solvation energy (desolvation penalty)Positive
ΔG_nonpolar Nonpolar solvation energyNegative
ΔG_bind Total Binding Free EnergyNegative
In Silico ADMET Prediction: Early Assessment of Pharmacokinetic Properties

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage drug failures.[6][25] Numerous open-access web servers and tools can predict these properties based on the ligand's structure.[25]

Objective: To predict the drug-likeness and potential liabilities of 8-fluoro-tetrahydro-γ-carboline.

Tools: SwissADME, pkCSM, ProTox-II.

Methodology:

  • Input Structure: Submit the 2D or 3D structure of the ligand to an ADMET prediction server.

  • Analyze Predictions: Evaluate key predicted properties, including:

    • Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

    • Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeability, CYP450 enzyme inhibition.

    • Drug-Likeness: Compliance with rules like Lipinski's Rule of Five.

    • Toxicity: Predictions for hERG inhibition (cardiotoxicity), mutagenicity, etc.

The choice of in silico tools is critical, and using multiple tools for prediction and comparing the results is a recommended practice.[25]

Part 6: Conclusion and Future Perspectives

This guide has outlined a comprehensive in silico workflow for characterizing the molecular interactions of 8-fluoro-tetrahydro-γ-carboline. By integrating molecular docking, MD simulations, and advanced free energy calculations, researchers can generate a detailed, dynamic model of how this compound interacts with its putative biological target. The initial binding hypothesis from docking is refined by MD simulations, which assess the stability of the complex in a more realistic environment. Finally, MM/PBSA calculations provide a more quantitative estimate of binding affinity, while ADMET predictions offer an early glimpse into the compound's drug-like properties.

The insights gained from this computational pipeline can rationally guide the next steps in the drug discovery process, such as chemical synthesis of analogs with improved potency or pharmacokinetic profiles, and prioritization of compounds for in vitro and in vivo testing.

Part 7: References

  • Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. --INVALID-LINK--

  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. --INVALID-LINK--

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. --INVALID-LINK--

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. --INVALID-LINK--

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. --INVALID-LINK--

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. --INVALID-LINK--

  • UCSF DOCK. (2023). Tutorial: Prepping Molecules. --INVALID-LINK--

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. --INVALID-LINK--

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. --INVALID-LINK--

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. --INVALID-LINK--

  • GROMACS tutorials. (n.d.). Introduction to Molecular Dynamics. --INVALID-LINK--

  • University of Padua. (n.d.). Molecular Docking Tutorial. --INVALID-LINK--

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. --INVALID-LINK--

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. --INVALID-LINK--

  • Justin, L. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber [Video]. YouTube. --INVALID-LINK--

  • ELIXIR TeSS. (2023). Running molecular dynamics simulations using GROMACS. --INVALID-LINK--

  • Walsh Medical Media. (n.d.). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. --INVALID-LINK--

  • Quora. (2021). How does one prepare proteins for molecular docking?. --INVALID-LINK--

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. --INVALID-LINK--

  • ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. --INVALID-LINK--

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. --INVALID-LINK--

  • VLS3D.COM. (n.d.). ADMET predictions. --INVALID-LINK--

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. --INVALID-LINK--

  • ResearchGate. (2023). (PDF) Synthesis of novel γ-carboline derivatives and their in silico studies on 5HT1, H1 and CCR2 antagonist receptors. --INVALID-LINK--

  • ResearchGate. (2019). Molecular docking proteins preparation. --INVALID-LINK--

  • MDPI. (2023). Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents. Molecules. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis, ADME, and In Silico Molecular Docking Study of Novel N-Substituted β-Carboline Analogs as a Potential Anticancer Agent. Pharmaceuticals. --INVALID-LINK--

  • Sciety. (2024). Synthesis, ADME, Toxicity, and in Silico Molecular Docking Study of Novel β-Carboline Derivatives as Potential Inhibitor Anticancer Agents. --INVALID-LINK--

  • El-Damasy, D. A., et al. (2018). Design, synthesis, anticancer screening, docking studies and in silico ADME prediction of some β-carboline derivatives. Future Medicinal Chemistry. --INVALID-LINK--

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. --INVALID-LINK--

  • ResearchGate. (n.d.). Recent developments on synthesis and biological activities of γ -carboline. --INVALID-LINK--

  • ResearchGate. (n.d.). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. --INVALID-LINK--

  • Wang, J., et al. (2018). Recent developments on synthesis and biological activities of γ-carboline. European Journal of Medicinal Chemistry. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. --INVALID-LINK--

  • Rizzi, A., et al. (2018). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. --INVALID-LINK--

  • Wikipedia. (n.d.). γ-Carboline. --INVALID-LINK--

  • de Almeida, L., et al. (2022). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. International Journal of Molecular Sciences. --INVALID-LINK--

  • Galaxy Training. (2019). Protein-ligand docking. --INVALID-LINK--

  • Omixium. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. --INVALID-LINK--

  • AMiner. (n.d.). Synthesis of 8‐substituted Tetrahydro‐γ‐carbolines. --INVALID-LINK--

References

Fluorinated Carbolines: A Technical Guide to Synthesis, Mechanistic Insights, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth technical exploration of fluorinated carbolines, a class of compounds demonstrating significant promise across diverse therapeutic areas. Carbolines, as privileged heterocyclic structures, are found in numerous natural products and synthetic agents with a wide array of biological activities.[3][4] The introduction of fluorine or fluorinated moieties can profoundly modulate their physicochemical properties, including metabolic stability, membrane permeability, and target binding affinity, thereby enhancing their therapeutic potential.[5][6] We will dissect the causal relationship between fluorination and improved pharmacological profiles, detail key synthetic methodologies, and survey the application of these compounds in oncology, neurodegenerative disorders, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this exciting class of molecules.

The Strategic Rationale: Why Fluorinate a Carboline?

The carboline framework, a tricyclic pyrido[3,4-b]indole system, is a versatile scaffold that exhibits a broad spectrum of biological activities, including anticancer, antiviral, antifungal, and neuroprotective properties.[3][7] These activities stem from the planar structure's ability to interact with various biological targets like DNA, RNA, and enzymes.[7] However, parent carboline structures can suffer from metabolic liabilities or suboptimal pharmacokinetic profiles.

The introduction of fluorine is a well-established strategy to address these limitations.[2][8] Fluorine's unique properties—its small size (comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow it to serve as a "super-hydrogen" in drug design.[5][9] This strategic substitution can lead to several critical enhancements:

  • Improved Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This blocks common metabolic pathways, prolongs the drug's half-life, and increases its bioavailability.[6][9]

  • Enhanced Binding Affinity : Fluorine's high electronegativity can alter the electronic distribution of the molecule, creating favorable dipole moments or hydrogen bond interactions with target proteins that would not otherwise exist.[2][5]

  • Modulated Lipophilicity and Permeability : The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB)—a crucial factor for treating central nervous system (CNS) disorders.[1][10]

  • Altered Acidity/Basicity (pKa) : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines. This can improve oral bioavailability by ensuring the compound remains in a more neutral, membrane-permeable state in the gastrointestinal tract.[2][11]

Below is a diagram illustrating the fundamental carboline isomers, which provide the core scaffold for these therapeutic agents.

G cluster_alpha α-carboline (1H-Pyrido[2,3-b]indole) cluster_beta β-carboline (9H-Pyrido[3,4-b]indole) cluster_gamma γ-carboline (5H-Pyrido[4,3-b]indole) cluster_delta δ-carboline (5H-Pyrido[3,2-b]indole) a α-carboline b β-carboline g γ-carboline d δ-carboline

Caption: The four structural isomers of the carboline ring system.

The Fluorine Advantage: A Mechanistic View

The decision to incorporate fluorine is a deliberate, mechanistically-driven choice. Its effects are predictable and can be leveraged to solve specific drug design challenges. The diagram below illustrates the causal links between fluorine substitution and key pharmacological properties.

Fluorine_Advantage F_Sub Fluorine Substitution (e.g., -F, -CF3) MetStab Increased Metabolic Stability F_Sub->MetStab Strong C-F bond resists CYP450 oxidation BindAff Enhanced Binding Affinity F_Sub->BindAff Creates new H-bonds; alters electrostatics Lipophil Modulated Lipophilicity (logP) F_Sub->Lipophil Increases partitioning into lipid membranes pKa Altered Basicity (pKa) F_Sub->pKa Inductive effect withdraws electron density Outcome Improved Therapeutic Profile (Potency, Bioavailability, PK) MetStab->Outcome BindAff->Outcome Lipophil->Outcome Improves membrane permeation (e.g., BBB) pKa->Outcome Enhances oral absorption

Caption: Causal pathways of fluorine's impact on drug properties.

The trifluoromethyl (–CF3) group is particularly noteworthy. It serves as a highly lipophilic and metabolically stable bioisostere for other groups, significantly enhancing the bioavailability and potency of drug candidates.[1] The strategic placement of fluorine is critical; its effects can either increase or decrease biotransformation depending on the specific electronic and steric context of the molecule.[5]

Synthetic Strategies for Fluorinated Carbolines

The synthesis of the carboline scaffold is well-established, with the Pictet-Spengler reaction being a cornerstone methodology. This reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone.[12][13] To produce fluorinated carbolines, fluorinated starting materials are typically employed. Other common methods include the Bischler-Napieralski reaction, aza-Wittig reactions, and palladium-catalyzed annulations.[12]

A generalized workflow for the synthesis of a 1-trifluoromethyl-β-carboline derivative via a Pictet-Spengler type reaction is shown below. This approach highlights a common strategy where a fluorinated building block is incorporated early in the synthetic sequence.[12]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Cyclization cluster_product Purification & Product tryptamine Tryptophan Derivative (e.g., Tryptophan methyl ester) reaction One-Pot Reaction: Condensation & Intramolecular Cyclization tryptamine->reaction tfa Trifluoroacetic Acid (TFA) or other CF3 source tfa->reaction purify Purification (Recrystallization or Chromatography) reaction->purify Crude product product 1-Trifluoromethyl-β-carboline Product purify->product Purified product

Caption: Generalized workflow for fluorinated β-carboline synthesis.

Recently, novel methods have been developed for direct, late-stage fluorination, which can be advantageous for rapidly creating diverse libraries of compounds from a common intermediate.[8] However, these methods can be challenging and often require specialized reagents.

Therapeutic Landscape of Fluorinated Carbolines

The versatility of the fluorinated carboline scaffold has led to its exploration in numerous therapeutic contexts.

Oncology

Fluorinated carbolines have demonstrated significant potential as anticancer agents, acting through various mechanisms.[14] The planar carboline ring is well-suited for intercalating into DNA, disrupting replication and transcription, and ultimately inducing apoptosis.[7][13] Trifluoromethylated γ-carboline analogs, in particular, have shown potent cytotoxic effects against multiple human cancer cell lines.[13]

Some fluorinated β-carboline hybrids have been designed to inhibit key cell cycle enzymes or proteins like topoisomerase.[15] The incorporation of fluorine, especially as a p-F or p-CF3 substituent on an aryl ring at the C1 position, often enhances cytotoxic potency, likely due to increased lipophilicity and target engagement.[16]

MoA_Cancer FC Fluorinated Carboline (e.g., CF3-γ-carboline) DNA Nuclear DNA FC->DNA Intercalation Topo Topoisomerase I/II FC->Topo Inhibition CellCycle Cell Cycle Arrest (e.g., G1 phase) DNA->CellCycle Replication Block Topo->CellCycle DNA Damage Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Tumor Inhibition of Tumor Growth Apoptosis->Tumor

Caption: Key anticancer mechanisms of action for fluorinated carbolines.

The table below summarizes the cytotoxic activity of selected fluorinated carboline derivatives against various cancer cell lines.

Compound ClassSpecific Compound ExampleCancer Cell LineActivity (GI₅₀ / IC₅₀)Reference
Trifluoromethylated γ-carbolineComp3 (Smallest alkyl chain)HCT-116 (Colon)6.2 µM (GI₅₀)[13]
β-carboline-imidazolium hybridCompound 41aHL-60 (Leukemia)3.24 µM (IC₅₀)[16]
β-carboline-imidazolium hybridCompound 41aA549 (Lung)8.78 µM (IC₅₀)[16]
β-carboline-salicylic acid hybridCompound 44aSMMC-7721 (Liver)6.97 µM (IC₅₀)[16]
Neurodegenerative Disorders

Protein aggregation is a key pathological event in many neurodegenerative diseases.[17] Fluorinated γ-carboline derivatives have emerged as promising agents for their neuroprotective effects.[18] Studies have shown that these compounds can delay the progression of motor and cognitive dysfunctions in transgenic mouse models of neurodegeneration, such as those modeling cerebral amyloidosis.[18][19] Chronic administration has been observed to significantly delay the onset of clinical symptoms and enhance the lifespan of treated animals.[17] The mechanism is believed to involve the prevention of pathological protein aggregation, showcasing the potential of these compounds in pathogenic therapy for proteinopathies.[20]

Infectious Diseases

The carboline scaffold has also been investigated for its activity against various pathogens.

  • Antiviral Activity : The introduction of fluorine into drug molecules is a proven strategy for developing potent antiviral agents.[21][22] Fluorine can enhance metabolic stability and modify pharmacokinetic properties, which is crucial for maintaining effective therapeutic concentrations.[21] Certain β-carboline derivatives have shown the ability to inhibit the replication of viruses like Herpes Simplex Virus (HSV-1 and HSV-2) by interfering with late-stage events in the viral infection cycle and suppressing the expression of viral proteins.[23] Fluorinated protease inhibitors have also shown potent activity against highly drug-resistant HIV-1 strains.[24]

  • Antimalarial Activity : With growing resistance to existing antimalarial drugs, new chemical entities are urgently needed.[25] β-Carboline derivatives, including those with halogen substitutions like fluorine, have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[25][26] These compounds are thought to act on multiple targets within the parasite, including heme detoxification and mitochondrial pathways.[25] The incorporation of fluorine or trifluoromethyl groups has led to molecules with high potency against malaria.[27]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols represent common procedures for the synthesis and evaluation of fluorinated carbolines.

Protocol: Synthesis of a 1-Trifluoromethyl-β-carboline Derivative

This protocol is adapted from the one-pot reaction strategy described for synthesizing 1-trifluoromethyl-9H-pyrido[3,4-b]indoles.[12]

Objective: To synthesize a 1-trifluoromethyl-β-carboline via intramolecular cyclization.

Materials:

  • Tryptophan methyl ester hydrochloride

  • Trifluoroacetic acid (TFA)

  • Polyphosphoric acid (PPA) or similar dehydrating/cyclizing agent

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add tryptophan methyl ester hydrochloride (1.0 eq) and trifluoroacetic acid (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the intermediate amide.

  • Add polyphosphoric acid (PPA) (10x weight of tryptophan ester) to the flask. The mixture will become viscous.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., Argon) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice in a large beaker.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. An off-white precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexane) to yield the pure 1-trifluoromethyl-β-carboline product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTS Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as mentioned in the evaluation of β-carbolines.[23]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorinated carboline against a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Fluorinated carboline compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated carboline stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTS Assay: Add 20 µL of the MTS reagent directly to each well.

  • Incubate the plate for 1-4 hours at 37 °C. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Future Outlook and Challenges

The field of fluorinated carbolines is ripe with opportunity. The continued development of novel synthetic methods, particularly for regioselective late-stage fluorination, will accelerate the discovery of new drug candidates.[28] While preclinical data is highly promising, significant challenges remain. A major hurdle is translating potent in vitro activity into in vivo efficacy and safety.[2] Rational design must balance increased potency with potential off-target effects and toxicity. Furthermore, the use of ¹⁸F-labeled carbolines as radiotracers for Positron Emission Tomography (PET) imaging presents an exciting dual-purpose application, allowing for both diagnostic imaging and therapeutic intervention.[6][29] As our understanding of the nuanced roles of fluorine in molecular design deepens, fluorinated carbolines will undoubtedly remain a focal point of therapeutic innovation.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Privileged Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a 1,2,3,4-tetrahydro-γ-carboline, represents a compelling tricyclic scaffold in modern medicinal chemistry. Its rigid structure, combining elements of indole and piperidine, provides a three-dimensional framework that can be strategically decorated to interact with a variety of biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of this core, with a specific focus on the implications of 8-fluoro substitution. While extensive research has illuminated the potential of this scaffold as, for example, potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the specific contributions of a fluorine atom at the 8-position warrant a detailed, predictive analysis based on established bioisosteric principles and available data on related analogs.[1][2][3] This document is intended to serve as a technical resource, blending established experimental findings with forward-looking insights to guide future drug discovery efforts centered on this promising chemotype.

The Core Architecture: Understanding the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Scaffold

The foundational pyrido[4,3-b]indole core is a key determinant of the molecule's pharmacological activity. Its inherent rigidity limits conformational flexibility, which can be advantageous in achieving high-affinity binding to a target protein. The core itself presents several vectors for chemical modification, each with a distinct impact on the molecule's properties. These key modification points are:

  • The Indole Nitrogen (N-1): While often unsubstituted in initial explorations, this position can be functionalized to modulate hydrogen bonding capacity and overall lipophilicity.

  • The Piperidine Nitrogen (N-2): This secondary amine is a critical handle for introducing a wide array of substituents. Acylation or alkylation at this position profoundly influences the molecule's interaction with its biological target and is a primary focus of SAR exploration.[1][2]

  • The Benzene Ring (Positions 6, 7, 8, and 9): Substitution on this ring allows for the fine-tuning of electronic properties, metabolic stability, and potential interactions with specific pockets of the target protein. The 8-position, the focus of this guide, is particularly significant.

The following diagram illustrates the core scaffold and its key modification points.

SAR_Points core N1 Indole Nitrogen (N-1) - H-bond donor - Potential for alkylation core->N1 N2 Piperidine Nitrogen (N-2) - Key point for acylation/alkylation - Modulates target interaction core->N2 Ring Benzene Ring (C6-C9) - Fine-tunes electronics - Influences ADME properties core->Ring Fluoro_Effects cluster_outcomes Predicted Outcomes F_Sub 8-Fluoro Substitution EWG Strong Electron- Withdrawing Group F_Sub->EWG Metabolic_Block Metabolic Blocking F_Sub->Metabolic_Block Lipophilicity Increased Lipophilicity F_Sub->Lipophilicity Lower_pKa Lower_pKa EWG->Lower_pKa Lowers pKa of Indole N-H Metabolic_Stability Metabolic_Stability EWG->Metabolic_Stability Increases Oxidative Metabolic Stability Bioavailability Bioavailability Metabolic_Block->Bioavailability Increases Half-life and Oral Bioavailability Permeability Permeability Lipophilicity->Permeability Enhances Membrane Permeability H_Bonding H_Bonding Lower_pKa->H_Bonding Enhanced H-Bonding Potential Synthesis_Workflow Start 4-Fluorophenylhydrazine + N-Boc-4-piperidone Fischer_Indole Fischer-Indole Synthesis (Acidic Conditions) Start->Fischer_Indole Protected_Core N-Boc-8-fluoro-tetrahydro -1H-pyrido[4,3-b]indole Fischer_Indole->Protected_Core Deprotection Boc Deprotection (TFA) Protected_Core->Deprotection Core_Product 8-fluoro-2,3,4,5-tetrahydro -1H-pyrido[4,3-b]indole Deprotection->Core_Product Acylation Acylation with R-COOH (HATU, EDCI) Core_Product->Acylation Final_Products Library of N-2 Acylated Analogs Acylation->Final_Products

References

Methodological & Application

Synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated γ-Carbolines in Modern Drug Discovery

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or γ-carboline, scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an attractive framework for targeting various receptors and enzymes. The introduction of fluorine into this scaffold, specifically at the 8-position, can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic profiles and enhanced biological activity.[1][2]

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives have garnered considerable interest in medicinal chemistry for their potential as therapeutic agents. This core is being investigated for a range of applications, including as selective serotonin receptor ligands and for the treatment of neurodegenerative diseases.[3][4] The strategic placement of the fluorine atom can influence binding affinity and selectivity for biological targets. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, leveraging the robust and versatile Fischer indole synthesis.

Synthetic Strategy: The Fischer Indole Synthesis Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its reliability and broad substrate scope.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[5][7] For the synthesis of this compound, the logical precursors are (4-fluorophenyl)hydrazine and a suitable 4-piperidone derivative. The use of an N-protected 4-piperidone, such as N-Boc-4-piperidone, is advantageous as it prevents unwanted side reactions at the piperidine nitrogen and allows for controlled deprotection in the final step.

The overall synthetic workflow can be visualized as a two-stage process: the formation of the key hydrazone intermediate followed by its acid-catalyzed cyclization to yield the desired γ-carboline framework.

Synthetic_Workflow Start Starting Materials: (4-fluorophenyl)hydrazine N-Boc-4-piperidone Hydrazone Step 1: Hydrazone Formation Start->Hydrazone Condensation Cyclization Step 2: Fischer Indole Cyclization Hydrazone->Cyclization Acid Catalyst (e.g., PPA) Deprotection Step 3: Boc Deprotection Cyclization->Deprotection Acid (e.g., TFA, HCl) Product Final Product: This compound Deprotection->Product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is presented as a representative and reliable method based on the well-established principles of the Fischer indole synthesis. Researchers should adapt and optimize the conditions as needed based on their specific laboratory setup and analytical capabilities.

Part 1: Synthesis of tert-butyl 4-((2-(4-fluorophenyl)hydrazono)methyl)piperidine-1-carboxylate

Reaction Scheme:

Hydrazone_Formation cluster_0 Reaction Scheme 4-fluorophenylhydrazine F-Ph-NH-NH2 + + 4-fluorophenylhydrazine->+ N-Boc-4-piperidone Boc-N-(C5H8)=O +->N-Boc-4-piperidone -> Ethanol, rt N-Boc-4-piperidone->-> Hydrazone F-Ph-NH-N=C-(C5H8)-N-Boc ->->Hydrazone

Caption: Formation of the hydrazone intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(4-fluorophenyl)hydrazine126.1310.01.26 g
N-Boc-4-piperidone199.2610.01.99 g
Ethanol (absolute)--50 mL
Acetic Acid (glacial)-catalytic2-3 drops

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-fluorophenyl)hydrazine (1.26 g, 10.0 mmol) and N-Boc-4-piperidone (1.99 g, 10.0 mmol).

  • Add absolute ethanol (50 mL) to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70) as the eluent.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent in vacuo until a precipitate forms.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired hydrazone as a solid. The product can be used in the next step without further purification if TLC shows a single major spot.

Expected Outcome: A white to pale yellow solid with a typical yield of 85-95%.

Part 2: Synthesis of tert-butyl 8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indole-2(3H,4H)-carboxylate

Reaction Scheme:

Fischer_Indole_Cyclization cluster_1 Reaction Scheme Hydrazone F-Ph-NH-N=C-(C5H8)-N-Boc -> PPA, 100-120 °C Hydrazone->-> Cyclized_Product Boc-Protected 8-fluoro-γ-carboline ->->Cyclized_Product

Caption: Acid-catalyzed cyclization to form the γ-carboline core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
tert-butyl 4-((2-(4-fluorophenyl)hydrazono)methyl)piperidine-1-carboxylate307.388.02.46 g
Polyphosphoric Acid (PPA)--~25 g
Ice-water--~200 mL
Sodium Bicarbonate (sat. aq. solution)--As needed
Ethyl Acetate--~150 mL
Brine--~50 mL
Sodium Sulfate (anhydrous)--As needed

Procedure:

  • In a 100 mL round-bottom flask, place the hydrazone intermediate (2.46 g, 8.0 mmol).

  • Carefully add polyphosphoric acid (~25 g) to the flask. PPA is viscous and should be handled with care.

  • Heat the reaction mixture with stirring in an oil bath at 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the viscous reaction mixture into a beaker containing ice-water (~200 mL) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

Expected Outcome: A solid product with a typical yield of 50-70%.

Part 3: Synthesis of this compound

Reaction Scheme:

Deprotection cluster_2 Reaction Scheme Boc-Protected_Carboline Boc-Protected 8-fluoro-γ-carboline -> TFA, DCM, rt Boc-Protected_Carboline->-> Final_Product 8-fluoro-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole ->->Final_Product

Caption: Final deprotection step to yield the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
tert-butyl 8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indole-2(3H,4H)-carboxylate290.355.01.45 g
Dichloromethane (DCM)--20 mL
Trifluoroacetic Acid (TFA)--5 mL
Sodium Bicarbonate (sat. aq. solution)--As needed
Dichloromethane (DCM) for extraction--~60 mL
Brine--~20 mL
Sodium Sulfate (anhydrous)--As needed

Procedure:

  • Dissolve the Boc-protected γ-carboline (1.45 g, 5.0 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask.

  • Cool the solution in an ice bath and slowly add trifluoroacetic acid (5 mL).

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization or a short silica gel column if necessary.

Expected Outcome: A solid product with a typical yield of 80-95%.[8][9]

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques.

Property Expected Value
Molecular Formula C₁₁H₁₁FN₂
Molecular Weight 190.22 g/mol
Appearance Off-white to light brown solid
¹H NMR Consistent with the proposed structure.
¹³C NMR Consistent with the proposed structure.
Mass Spec (ESI+) m/z = 191.0979 [M+H]⁺

Note: Spectroscopic data should be acquired and interpreted by the researcher to confirm the structure and purity of the synthesized compound.[10]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • (4-fluorophenyl)hydrazine is toxic and should be handled with care.

  • Polyphosphoric acid and trifluoroacetic acid are corrosive; avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Fischer indole synthesis. The described multi-step procedure is robust and can be adapted for the synthesis of other substituted γ-carbolines. The successful synthesis of this fluorinated scaffold opens avenues for further investigation into its biological activities and potential as a lead compound in drug discovery programs.

References

Application Notes and Protocols: Pictet-Spengler Reaction for 8-Fluoro-Tetrahydro-γ-Carboline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 8-fluoro-tetrahydro-γ-carbolines, a class of compounds with significant potential in drug discovery, via the Pictet-Spengler reaction. Tetrahydro-γ-carbolines (THγCs) are key structural motifs in a variety of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antiviral, antitumor, and neuropharmacological effects.[1][2] The strategic incorporation of a fluorine atom into this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy.[3][4][5][6] This guide details the mechanistic underpinnings of the Pictet-Spengler reaction, provides a robust and optimized experimental protocol, discusses critical parameters, and offers troubleshooting advice for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Advantage of Fluorination in the γ-Carboline Scaffold

The tetrahydro-γ-carboline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets. The introduction of fluorine, the most electronegative element, into this scaffold is a well-established strategy to enhance drug-like properties.[4][6] Fluorine's small size allows it to act as a "super-hydrogen," often without significant steric hindrance, while its powerful electron-withdrawing nature can alter the pKa of nearby functional groups, influencing bioavailability and receptor binding.[6][7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and improve a drug candidate's in vivo half-life.[3][4]

The Pictet-Spengler reaction, a classic and powerful tool in heterocyclic synthesis, provides a direct and efficient route to construct the carboline framework.[8][9][10] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][10] While traditionally used for the synthesis of tetrahydro-β-carbolines, modifications and careful selection of starting materials allow for the regioselective synthesis of the γ-isomers.

This application note will focus on the synthesis of 8-fluoro-tetrahydro-γ-carbolines, a specific substitution pattern that holds promise for modulating the electronic properties of the indole nucleus and influencing interactions with biological targets.

Reaction Mechanism and Rationale

The Pictet-Spengler reaction proceeds through a well-established mechanism. The key steps are outlined below:

  • Imine/Iminium Ion Formation: The reaction commences with the condensation of the primary amine of the tryptamine derivative with the carbonyl group of the aldehyde to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[8][10]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptamine derivative then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. In the case of γ-carboline synthesis (an iso-Pictet-Spengler reaction), this cyclization occurs at the C2 position of the indole ring.

  • Rearomatization: The resulting spirocyclic intermediate undergoes a proton loss to regenerate the aromaticity of the indole ring, yielding the final tetrahydro-γ-carboline product.

The choice of an acid catalyst is crucial. Protic acids like trifluoroacetic acid (TFA) or mineral acids are commonly employed to facilitate both iminium ion formation and the subsequent cyclization.[11][12] Lewis acids can also be effective. The reaction temperature and solvent can significantly influence the reaction rate and yield.[11]

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism for 8-Fluoro-Tetrahydro-γ-Carboline Reactants Starting Materials: 4-Fluoro-2-vinylindole + Aldehyde/Ketone Imine Imine Formation (Schiff Base) Reactants->Imine + H+ Iminium Iminium Ion (Protonation) Imine->Iminium + H+ Spirocycle Intramolecular Cyclization (Spiroindolenine Intermediate) Iminium->Spirocycle Electrophilic Attack Product 8-Fluoro-Tetrahydro-γ-Carboline Spirocycle->Product - H+

Figure 1: Generalized mechanism of the iso-Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 8-Fluoro-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This protocol describes a representative synthesis of an 8-fluoro-tetrahydro-γ-carboline derivative. Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Fluoro-2-vinylindole≥95%Commercially Available
Benzaldehyde≥99%Commercially AvailableFreshly distilled if necessary
Trifluoroacetic Acid (TFA)Reagent GradeCommercially AvailableCorrosive, handle with care
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateCommercially Available
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Apparatus
  • Round-bottom flask (50 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with a temperature controller

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Flash chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates (silica gel with UV indicator)

Reaction Procedure
  • Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add 4-fluoro-2-vinylindole (1.0 mmol, 1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere. Add benzaldehyde (1.2 mmol, 1.2 eq.) to the solution.

  • Catalyst Addition and Reaction Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (1.0 mmol, 1.0 eq.) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 8-fluoro-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

Optimization and Troubleshooting

The success of the Pictet-Spengler reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommendationRationale and Troubleshooting
Acid Catalyst Trifluoroacetic acid (TFA) is a good starting point. Other Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) can be screened.[11]The choice of acid can affect reaction rates and yields. If the reaction is sluggish, a stronger acid may be required. For sensitive substrates, milder acids should be considered to prevent decomposition.[8][11]
Solvent Aprotic solvents like dichloromethane (DCM) or toluene are generally effective. Protic solvents can also be used.[11]The solvent should be chosen to ensure the solubility of all reactants. In some cases, solvent choice can influence regioselectivity.[11]
Temperature Reactions are often run at room temperature but may require heating.[11]If the reaction does not proceed at room temperature, gentle heating (40-60 °C) can be applied. Monitor for potential side product formation at higher temperatures.
Stoichiometry A slight excess of the aldehyde (1.1-1.2 eq.) is often beneficial.This helps to drive the reaction to completion and consume the tryptamine starting material.
Substrate Reactivity Electron-donating groups on the indole nucleus generally accelerate the reaction, while electron-withdrawing groups can hinder it.For less reactive tryptamines, harsher conditions (stronger acid, higher temperature) may be necessary.

Figure 2: A troubleshooting workflow for the Pictet-Spengler reaction.

Characterization of 8-Fluoro-Tetrahydro-γ-Carbolines

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The presence of fluorine will result in characteristic C-F couplings in the ¹³C NMR spectrum and potentially H-F couplings in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the indole and the secondary amine.

  • Melting Point: A sharp melting point is an indicator of purity for solid compounds.

Conclusion

The Pictet-Spengler reaction is a versatile and powerful method for the synthesis of tetrahydro-γ-carbolines. The incorporation of a fluorine atom at the 8-position of the carboline scaffold offers a promising strategy for the development of novel therapeutic agents with improved pharmacological profiles. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and explore this important class of fluorinated heterocycles. While the synthesis of fluorinated heterocycles can present unique challenges, the strategic application of established reactions like the Pictet-Spengler provides an efficient pathway to these valuable molecules.[13][14][15]

References

Application Notes & Protocols: In Vitro Characterization of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI), or tetrahydro-γ-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, tricyclic framework allows for precise orientation of substituents to interact with various biological targets. The specific analog, 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, has emerged as a versatile research tool with demonstrated activity at multiple, distinct protein targets.

This guide provides detailed application notes and validated protocols for the in vitro characterization of this compound in two primary contexts: as a ligand for serotonin (5-HT) receptors and as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. These protocols are designed for researchers, scientists, and drug development professionals seeking to elucidate the compound's pharmacological profile.

Part 1: Characterization as a Serotonin (5-HT) Receptor Ligand

Scientific Background

Serotonin (5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel, playing critical roles in neurotransmission.[1] They are prominent therapeutic targets for a wide range of central nervous system (CNS) disorders.[1] The THPI scaffold has been shown to yield potent antagonists for the 5-HT6 receptor, a Gs-coupled GPCR implicated in cognitive function and a target for Alzheimer's disease and schizophrenia.[2][3] Characterizing a novel compound like 8-fluoro-THPI involves determining its binding affinity (how tightly it binds) and its functional effect (whether it activates or blocks the receptor).

Key Assays for 5-HT Receptor Profiling
  • Radioligand Binding Assay: Determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radioactively labeled ligand from the receptor.[4]

  • cAMP Functional Assay: Measures the functional consequence of receptor binding. For a Gs-coupled receptor like 5-HT6, agonist activation increases intracellular cyclic adenosine monophosphate (cAMP), while an antagonist blocks this increase.[5]

Protocol 1.1: Radioligand Competition Binding Assay for 5-HT₆ Receptor

This protocol determines the inhibitory constant (Kᵢ) of 8-fluoro-THPI for the human 5-HT₆ receptor.

Principle: This is a competition assay where the unlabeled test compound competes with a fixed concentration of a high-affinity radioligand for binding to the receptor.[1] The amount of radioactivity measured is inversely proportional to the affinity of the test compound.

Workflow Diagram: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 8-fluoro-THPI Mix Combine in 96-well plate: Membranes, Radioligand, Test Compound, Buffer Compound_Prep->Mix Receptor_Prep Thaw cell membranes (HEK293-h5-HT6) Receptor_Prep->Mix Radioligand_Prep Prepare working solution of [3H]LSD Radioligand_Prep->Mix Incubate Incubate at 37°C for 60 minutes Mix->Incubate Harvest Rapidly filter through GF/B filter plate Incubate->Harvest Wash Wash plate 3x with ice-cold wash buffer Harvest->Wash Dry Dry filter plate Wash->Dry Scint Add scintillant and count in MicroBeta counter Dry->Scint Plot Plot % Inhibition vs. [Compound] Scint->Plot Calculate Calculate IC50 and Ki (Cheng-Prusoff) Plot->Calculate G cluster_membrane Cell Membrane Agonist 5-HT (Agonist) Receptor 5-HT6 Receptor (GPCR) Agonist->Receptor Activates Antagonist 8-fluoro-THPI (Antagonist) Antagonist->Receptor Blocks G_Protein Gαsβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation & Downstream Effects cAMP->PKA G cluster_prep Preparation cluster_assay Assay Execution cluster_read Fluorescence Reading cluster_analysis Data Analysis Cell_Prep Seed FRT cells expressing G551D-CFTR and YFP Wash Wash cells with PBS Cell_Prep->Wash Compound_Prep Prepare serial dilutions of 8-fluoro-THPI Add_Cmpd Add compound + Forskolin (cAMP agonist) to wells Compound_Prep->Add_Cmpd Wash->Add_Cmpd Incubate Incubate for 10 min Add_Cmpd->Incubate Baseline Read baseline YFP fluorescence (F0) Incubate->Baseline Inject Inject Iodide Buffer (e.g., NaI) Baseline->Inject Kinetic_Read Read YFP fluorescence kinetically over 20s (Ft) Inject->Kinetic_Read Rate Calculate initial rate of quenching (dF/dt) Kinetic_Read->Rate Plot Plot Rate vs. [Compound] Rate->Plot Calculate Calculate EC50 Plot->Calculate

References

Application Notes and Protocols: 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Novel CFTR Potentiator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a crucial chloride and bicarbonate channel.[1][2] The discovery of CFTR modulators, particularly potentiators that enhance the channel's open probability, has revolutionized CF treatment.[3][4] This document provides a detailed guide to understanding and utilizing 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of a novel class of CFTR potentiators.[2][5][6] We will delve into the scientific rationale for its application, provide detailed protocols for its characterization, and offer insights into best practices for data interpretation.

Introduction: The Role of CFTR Potentiators in Cystic Fibrosis Therapy

The CFTR protein, an ATP-binding cassette (ABC) transporter, functions as a cAMP-regulated anion channel at the apical membrane of epithelial cells.[1][7] In individuals with CF, mutations in the CFTR gene lead to a dysfunctional protein, resulting in impaired ion and water transport.[8] This leads to the hallmark thick, sticky mucus in various organs, particularly the lungs.[8]

CFTR mutations are classified based on the nature of the protein defect. Potentiators are a class of drugs that address "gating" mutations (Class III), where the CFTR protein is present at the cell surface but has a reduced probability of opening.[3][4] These small molecules bind to the CFTR protein and increase the likelihood of the channel being in an open conformation, thereby augmenting chloride and bicarbonate transport.[3][9] The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a novel chemotype identified through high-throughput screening for its potential to rescue the gating defect of mutant CFTR.[2][6]

Mechanism of Action: A Conceptual Overview

The precise binding site and mechanism of action for this novel class of potentiators are subjects of ongoing research. However, the functional outcome is an increase in the open probability (Po) of the CFTR channel. This is conceptually illustrated below.

cluster_0 Without Potentiator cluster_1 With this compound Closed_State_1 Closed State (Low Po) Open_State_1 Open State (Brief) Closed_State_1->Open_State_1 Basal Gating Open_State_1->Closed_State_1 Rapid Closure Closed_State_2 Closed State Open_State_2 Open State (Prolonged) Closed_State_2->Open_State_2 Enhanced Gating Open_State_2->Closed_State_2 Delayed Closure Potentiator Potentiator Binding Potentiator->Closed_State_2

Caption: Conceptual model of CFTR channel gating with and without a potentiator.

Characterization of this compound: A Multi-Assay Approach

To rigorously evaluate the efficacy and mechanism of a novel potentiator, a tiered approach employing various assay systems is essential. This ensures that observations are not cell-line or method-specific and provides a comprehensive understanding of the compound's activity.

Start Compound Synthesis (this compound) HTS Primary Screen: High-Throughput YFP-Halide Assay Start->HTS Electrophysiology Secondary Validation: Electrophysiology (Ussing Chamber) HTS->Electrophysiology Hit Confirmation Biochemical Mechanistic Insight: Biochemical Assays (Western Blot) Electrophysiology->Biochemical Functional Characterization Primary_Cells Physiological Relevance: Primary Human Bronchial Epithelial (HBE) Cells Electrophysiology->Primary_Cells Validation in a more physiologically relevant system Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Primary_Cells->Data_Analysis

Caption: Tiered assay workflow for characterizing a novel CFTR potentiator.

Experimental Protocols

Primary Screening: High-Throughput YFP-Halide Influx Assay

This cell-based fluorescence assay is a robust method for high-throughput screening of CFTR modulators.[3][10] It relies on the principle that the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) is quenched by iodide influx through open CFTR channels.[1][11]

Rationale: This assay provides a rapid and quantitative measure of CFTR channel activity, making it ideal for initial screening and dose-response studies.

Protocol:

  • Cell Culture:

    • Culture Fischer Rat Thyroid (FRT) cells stably co-expressing a mutant CFTR (e.g., F508del-CFTR or G551D-CFTR) and the YFP-halide sensor in a 384-well black, clear-bottom plate.[4][6]

    • For F508del-CFTR, incubate cells at a reduced temperature (27-30°C) for 18-24 hours prior to the assay to promote trafficking of the misfolded protein to the cell surface.[10]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS with 0.1% DMSO).

    • Include appropriate controls: vehicle (DMSO), a known potentiator (e.g., Ivacaftor/VX-770), and a CFTR inhibitor (e.g., CFTRinh-172).

  • Assay Procedure:

    • Wash the cell plate with a chloride-containing buffer (e.g., PBS).

    • Add the test compounds and a CFTR agonist (e.g., 10 µM Forskolin) to the wells and incubate for 10-20 minutes at 37°C.[11]

    • Place the plate in a fluorescence plate reader equipped with kinetic read capabilities.

    • Initiate fluorescence reading and, after establishing a baseline, inject an iodide-containing buffer.

    • Monitor the rate of fluorescence quenching over time.

  • Data Analysis:

    • Calculate the initial rate of quenching for each well.

    • Normalize the data to the vehicle control (0% potentiation) and a maximal potentiator control (100% potentiation).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Representative Data Presentation:

CompoundEC50 (nM)Emax (% of VX-770)
This compound TBDTBD
Ivacaftor (VX-770)~100 nM100%
Vehicle (DMSO)N/A0%

TBD: To be determined experimentally.

Secondary Validation: Ussing Chamber Electrophysiology

The Ussing chamber technique is the gold standard for measuring ion transport across epithelial monolayers.[12][13] It allows for the direct measurement of CFTR-mediated chloride currents (Isc).

Rationale: This method provides a direct, functional readout of transepithelial ion transport, offering a more physiologically relevant assessment of potentiator activity compared to fluorescence-based assays.[13]

Protocol:

  • Cell Culture on Permeable Supports:

    • Culture primary human bronchial epithelial (HBE) cells from CF donors or CFBE41o- cells on permeable filter supports (e.g., Snapwell™ or Millicell®) until a polarized monolayer with high transepithelial electrical resistance (TEER > 400 Ω·cm²) is formed.

  • Ussing Chamber Setup:

    • Mount the permeable supports in an Ussing chamber system, separating the apical and basolateral chambers.

    • Perfuse both chambers with physiological saline solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

    • Voltage-clamp the epithelium at 0 mV and continuously record the short-circuit current (Isc).

  • Experimental Procedure:

    • Allow the baseline Isc to stabilize.

    • To isolate CFTR-mediated currents, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.

    • Add this compound to the apical chamber at the desired concentration and incubate for 15-30 minutes.

    • Stimulate CFTR activity by adding a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the apical chamber.

    • Record the peak increase in Isc.

    • At the end of the experiment, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the observed current is CFTR-dependent.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) following agonist stimulation in the presence of the potentiator.

    • Compare the ΔIsc to that of the vehicle control to determine the potentiation activity.

    • Perform dose-response experiments to determine the EC50.

Expected Results:

A successful potentiator will cause a significant, dose-dependent increase in the forskolin-stimulated Isc compared to the vehicle control. This increase should be sensitive to a specific CFTR inhibitor.

Mechanistic Insight: Western Blot Analysis of CFTR Glycosylation

Western blotting can be used to assess the maturation and trafficking of the CFTR protein.[12] CFTR exists in two main forms: a core-glycosylated, immature form (Band B, ~150 kDa) resident in the endoplasmic reticulum, and a complex-glycosylated, mature form (Band C, ~170 kDa) that has trafficked through the Golgi and to the plasma membrane.[12]

Rationale: While potentiators are not expected to directly affect CFTR trafficking, it is crucial to confirm that the observed functional enhancement is not due to an off-target corrector-like effect (i.e., increasing the amount of CFTR at the cell surface).

Protocol:

  • Cell Lysis and Protein Quantification:

    • Culture cells (e.g., CFBE41o- expressing F508del-CFTR) with and without the test compound for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate (30-50 µg) on a 6% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for Band B and Band C using densitometry software.

    • Compare the ratio of Band C to Band B in compound-treated cells versus vehicle-treated cells.

Expected Outcome:

For a pure potentiator like this compound, there should be no significant change in the Band C/Band B ratio compared to the vehicle control. This confirms that the compound's primary mechanism is to enhance the function of channels already present at the membrane, not to increase their number.

Conclusion and Future Directions

The identification of this compound as a CFTR potentiator adds a new chemical scaffold to the arsenal of potential therapeutics for cystic fibrosis.[2][6] The protocols outlined in this document provide a robust framework for its characterization, from initial high-throughput screening to detailed electrophysiological and biochemical validation. Future studies should focus on elucidating its precise binding site on the CFTR protein, evaluating its efficacy on a wider range of CFTR mutations, and assessing its pharmacokinetic and safety profiles in preclinical models.

References

Application Notes and Protocols: 8-Fluoro-Tetrahydro-Gamma-Carboline in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 8-Fluoro-Tetrahydro-Gamma-Carboline

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial nature. A growing body of research is focused on the development of novel therapeutic agents that can modulate multiple pathological pathways. Among these, gamma-carboline derivatives have emerged as a promising class of compounds due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anti-amyloidogenic effects.[1] The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method to enhance metabolic stability, bioavailability, and binding affinity. This has led to a keen interest in fluorinated gamma-carbolines, such as 8-fluoro-tetrahydro-gamma-carboline, for their potential in neurodegenerative disease research.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-fluoro-tetrahydro-gamma-carboline in preclinical neurodegenerative disease models. We will delve into the synthesis, proposed mechanisms of action, and detailed protocols for in vitro and in vivo applications, underscoring the scientific rationale behind each experimental step.

Part 1: Synthesis of 8-Fluoro-Tetrahydro-Gamma-Carboline

The synthesis of the tetrahydro-gamma-carboline scaffold can be achieved through several established synthetic routes, with the Fischer indole synthesis and Pictet-Spengler reaction being the most common.[2][3] The introduction of the fluorine atom at the 8th position of the gamma-carboline core requires the use of appropriately substituted starting materials.

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

A plausible and efficient method for the synthesis of 8-fluoro-tetrahydro-gamma-carboline is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazone under acidic conditions. The following diagram illustrates a generalized workflow for this synthesis.

Synthesis_Workflow A 4-Fluorophenylhydrazine D Phenylhydrazone Intermediate A->D Condensation B N-protected-4-piperidone B->D C Acid Catalyst (e.g., H2SO4, PPA) E Fischer Indolization (Cyclization) C->E D->E Heat F 8-Fluoro-N-protected-tetrahydro-gamma-carboline E->F G Deprotection F->G H 8-Fluoro-tetrahydro-gamma-carboline G->H

Caption: Generalized workflow for the synthesis of 8-fluoro-tetrahydro-gamma-carboline via a modified Fischer indole synthesis.

Step-by-Step Synthesis Protocol:
  • Phenylhydrazone Formation:

    • Dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

    • Add a stoichiometric equivalent of a base (e.g., sodium acetate) to liberate the free hydrazine.

    • To this solution, add N-protected-4-piperidone (e.g., N-benzyl-4-piperidone) and stir at room temperature.

    • The resulting phenylhydrazone intermediate can be isolated by filtration or used directly in the next step.

  • Fischer Indolization (Cyclization):

    • The phenylhydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., aqueous sodium hydroxide) to precipitate the crude product.

  • Deprotection:

    • If a protecting group is used on the piperidine nitrogen (e.g., benzyl), it needs to be removed.

    • For a benzyl group, catalytic hydrogenation (e.g., using palladium on carbon) is a common method.

    • The final product, 8-fluoro-tetrahydro-gamma-carboline, is then purified by column chromatography.

Part 2: Proposed Mechanisms of Action in Neurodegeneration

The neuroprotective effects of gamma-carboline derivatives are believed to be multi-faceted. While the precise mechanisms of 8-fluoro-tetrahydro-gamma-carboline are still under investigation, based on studies of similar compounds, several key pathways are likely involved.

Multi-Target Engagement Strategy

Mechanism_of_Action cluster_neuroprotection Neuroprotective Pathways A 8-Fluoro-tetrahydro-gamma-carboline B Inhibition of Protein Aggregation (Aβ and α-synuclein) A->B C Modulation of Neurotransmitter Systems (e.g., 5-HT receptors) A->C D Anti-inflammatory Effects (Microglial modulation) A->D E Mitochondrial Protection A->E F Neurogenesis Promotion A->F G Neuronal Survival and Function B->G Reduces toxicity C->G Improves signaling D->G Reduces damage E->G Maintains energy F->G Promotes repair

Caption: Proposed multi-target mechanisms of action for 8-fluoro-tetrahydro-gamma-carboline in neurodegenerative diseases.

  • Inhibition of Protein Aggregation: A key pathological hallmark of many neurodegenerative diseases is the aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's and alpha-synuclein in Parkinson's. Gamma-carboline derivatives have been shown to interfere with these aggregation processes.[4]

  • Modulation of Neurotransmitter Systems: Several tetrahydro-gamma-carbolines exhibit affinity for various neurotransmitter receptors, including serotonin (5-HT) receptors.[5] By modulating these systems, they may help to alleviate cognitive and behavioral symptoms associated with neurodegeneration.

  • Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegenerative pathology. Certain carbolines have demonstrated the ability to suppress the production of pro-inflammatory cytokines.

  • Mitochondrial Protection: Mitochondrial dysfunction is an early event in the pathogenesis of neurodegenerative diseases. Some gamma-carboline derivatives, like Dimebon, have been shown to stabilize mitochondrial function.[6]

Part 3: In Vitro Application Protocols

In vitro assays are crucial for the initial screening and characterization of the biological activity of 8-fluoro-tetrahydro-gamma-carboline.

Protocol 1: Assessment of Neuroprotective Effects Against Oxidative Stress

Objective: To determine the ability of 8-fluoro-tetrahydro-gamma-carboline to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Materials:

  • 8-fluoro-tetrahydro-gamma-carboline (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for inducing oxidative stress

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 8-fluoro-tetrahydro-gamma-carboline (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours.

  • Cell Viability Assay:

    • Remove the medium and add MTT solution (0.5 mg/mL in serum-free medium).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the EC₅₀ value.

Expected Outcome: A dose-dependent increase in cell viability in the presence of 8-fluoro-tetrahydro-gamma-carboline, indicating its neuroprotective effect against oxidative stress.

Protocol 2: Inhibition of Amyloid-Beta (Aβ) Aggregation

Objective: To assess the ability of 8-fluoro-tetrahydro-gamma-carboline to inhibit the aggregation of Aβ peptides.

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black plates with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ₁₋₄₂: Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into the assay buffer to the desired final concentration (e.g., 10 µM).

  • Incubation: In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of 8-fluoro-tetrahydro-gamma-carboline (e.g., 1, 10, 50, 100 µM). Include a control with Aβ₁₋₄₂ and vehicle.

  • ThT Fluorescence Measurement:

    • Add ThT to each well to a final concentration of 10 µM.

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours.

  • Data Analysis: Plot the fluorescence intensity over time. A decrease in the fluorescence signal in the presence of the compound indicates inhibition of Aβ aggregation.

Expected Outcome: A reduction in the ThT fluorescence signal in a dose-dependent manner, suggesting that 8-fluoro-tetrahydro-gamma-carboline inhibits Aβ fibrillization.

Part 4: In Vivo Application Protocols

In vivo studies are essential to evaluate the efficacy and pharmacokinetic properties of 8-fluoro-tetrahydro-gamma-carboline in a whole-organism context.

Protocol 3: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the therapeutic efficacy of 8-fluoro-tetrahydro-gamma-carboline in improving cognitive function and reducing amyloid pathology in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).

Animal Model: 5XFAD transgenic mice and wild-type littermates.

Materials:

  • 8-fluoro-tetrahydro-gamma-carboline

  • Vehicle for administration (e.g., saline with 0.5% Tween 80)

  • Morris Water Maze or other behavioral testing apparatus

  • Immunohistochemistry reagents (e.g., anti-Aβ antibodies)

Procedure:

  • Drug Administration:

    • Begin treatment in 5XFAD mice at an age when pathology starts to develop (e.g., 3-4 months).

    • Administer 8-fluoro-tetrahydro-gamma-carboline (e.g., 10 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection for a period of 3 months.

  • Behavioral Testing (Morris Water Maze):

    • After the treatment period, assess spatial learning and memory.

    • Acquisition Phase: Train the mice to find a hidden platform in a pool of water over several days. Record the escape latency and path length.

    • Probe Trial: Remove the platform and measure the time spent in the target quadrant.

  • Histopathological Analysis:

    • At the end of the study, sacrifice the animals and collect the brains.

    • Perform immunohistochemistry on brain sections using antibodies against Aβ to quantify amyloid plaque load.

    • Assess neuroinflammation by staining for markers like Iba1 (microglia) and GFAP (astrocytes).

  • Data Analysis: Compare the behavioral performance and pathological markers between the treated and vehicle groups using appropriate statistical tests (e.g., ANOVA, t-test).

Expected Outcome: Improved performance in the Morris Water Maze and a reduction in amyloid plaque burden and neuroinflammation in the brains of treated 5XFAD mice compared to the vehicle group.

Quantitative Data Summary
ParameterIn Vitro AssaysIn Vivo Models
Compound Concentration 0.1 µM - 100 µM1 - 50 mg/kg
Primary Readouts Cell Viability (EC₅₀), Protein Aggregation (IC₅₀)Cognitive Performance, Pathological Markers
Typical Duration 24 - 72 hours1 - 6 months

Conclusion and Future Directions

8-fluoro-tetrahydro-gamma-carboline represents a promising lead compound for the development of novel therapeutics for neurodegenerative diseases. Its potential to engage multiple pathological targets offers a significant advantage over single-target agents. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this and similar compounds. Future research should focus on elucidating the precise molecular targets, optimizing the pharmacokinetic profile, and further validating its efficacy in a broader range of neurodegenerative disease models.

References

High-throughput screening with 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening with 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Libraries

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPBI), or γ-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of activities, including potential as neuroprotective agents and CFTR potentiators.[1][2] The introduction of a fluorine atom at the 8-position can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making 8-fluoro-THPBI libraries attractive for drug discovery. High-Throughput Screening (HTS) provides the necessary platform to rapidly interrogate large libraries of these compounds to identify starting points for therapeutic development.[3][4] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for designing and executing a successful HTS campaign using 8-fluoro-THPBI libraries, from initial assay development to hit validation.

The this compound Scaffold: A Privileged Structure for HTS

The THPBI core is a rigid tricyclic system that can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries with precise three-dimensional arrangements. The indole nitrogen, the basic piperidine nitrogen, and various positions on the aromatic rings serve as key anchor points for generating structural diversity.

The strategic placement of a fluorine atom at the 8-position is a common medicinal chemistry tactic. Fluorine's high electronegativity and small size can alter a molecule's pKa, dipole moment, and conformation. It can also block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a drug candidate. Recent studies on related pyrido[4,3-b]indole derivatives have highlighted their potential as inhibitors of targets like tubulin polymerization, making them relevant for oncology research.[5][6]

cluster_scaffold This compound scaffold scaffold

Caption: Core chemical structure of the scaffold.

HTS Campaign Strategy: From Assay Design to Validated Hit

A successful HTS campaign is a multi-step process that requires careful planning and rigorous execution to minimize false positives and negatives.[7][8] The primary goal is to efficiently identify "hits"—compounds that produce a desired effect on a biological target—from a large library.[9][] These hits then serve as the starting point for more detailed studies in the drug discovery pipeline.[11]

HTS_Workflow AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (Z' Validation) AssayDev->PilotScreen Assay Ready PrimaryHTS Primary HTS (Single Concentration) PilotScreen->PrimaryHTS Z' > 0.5 DataAnalysis Data Analysis & Hit Nomination PrimaryHTS->DataAnalysis HitConfirmation Hit Confirmation (Re-test from powder) DataAnalysis->HitConfirmation Select Hits DoseResponse Dose-Response (IC50/EC50) HitConfirmation->DoseResponse Confirmed Validation Hit Validation (Orthogonal Assays) DoseResponse->Validation Potent SAR Lead Generation (SAR Expansion) Validation->SAR Validated Hit_Validation_Cascade PrimaryHit Primary Screen Hit (Single Point) Reorder Reorder/Resynthesize Solid Compound PrimaryHit->Reorder Confirm Confirm Identity & Purity (LC-MS, NMR) Reorder->Confirm DoseResponse Dose-Response Assay (Calculate IC50) Confirm->DoseResponse >95% Pure Orthogonal Orthogonal Assay (Different Technology) DoseResponse->Orthogonal Potent & Dose-Dependent CounterScreen Counter-Screen (Selectivity) Orthogonal->CounterScreen Activity Confirmed ValidatedHit Validated Hit for Lead Optimization CounterScreen->ValidatedHit Selective

References

Application Notes and Protocols: Cell-Based Assays for Testing 8-Fluoro-Tetrahydro-Gamma-Carboline Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Fluoro-tetrahydro-gamma-carbolines (8-F-THγCs) represent a class of synthetic heterocyclic compounds with significant potential in neuropharmacology. Their structural similarity to endogenous neurotransmitters, particularly serotonin, suggests that their primary mechanism of action involves modulation of serotonergic pathways. Several studies have indicated that these compounds can act as ligands for various serotonin (5-HT) receptors, a major family of G-protein coupled receptors (GPCRs) that regulate a wide array of physiological and pathological processes.[1] Given that GPCRs are the target for a substantial portion of currently marketed drugs, the development of robust and physiologically relevant assays to characterize novel ligands like 8-F-THγCs is a critical focus in drug discovery.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the efficacy of 8-F-THγCs. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation. The focus will be on assays that elucidate the interaction of these compounds with 5-HT receptors and the subsequent downstream signaling events, as well as general cellular health assessments.

I. Foundational Assays: Assessing General Cellular Health

Before investigating the specific molecular targets of 8-F-THγCs, it is crucial to establish their general effects on cell health. These foundational assays help distinguish between targeted pharmacological effects and non-specific cytotoxicity.[3]

Cell Viability and Proliferation Assays

Rationale: Cell viability and proliferation assays are essential first-line screens to determine the concentration range at which 8-F-THγCs exhibit biological activity without causing overt cell death.[3][4] These assays measure cellular metabolic activity or membrane integrity, providing a quantitative measure of the number of living and healthy cells.[5] This information is critical for designing subsequent functional assays and for identifying a therapeutic window.

Recommended Method: Resazurin Reduction Assay

This colorimetric assay is quick, cost-effective, and sensitive.[6] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Protocol: Resazurin Cell Viability Assay [6]
  • Cell Seeding: Seed cells in a 96-well microplate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the 8-F-THγC compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic compound as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Resazurin Addition: Prepare a sterile solution of resazurin in PBS. Add the resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubation with Dye: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for the specific cell line.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Subtract the background fluorescence/absorbance from the wells with medium and resazurin only. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of viable cells against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Apoptosis Assays

Rationale: Should the viability assays indicate a decrease in cell number, apoptosis assays can determine if the 8-F-THγCs are inducing programmed cell death.[7][8] This is particularly relevant in oncology drug discovery, where inducing apoptosis in cancer cells is a desired outcome.[8] Common methods include Annexin V/PI staining, caspase activation assays, and TUNEL assays.[7]

Recommended Method: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol: Annexin V/PI Apoptosis Assay [7]
  • Cell Treatment: Seed and treat cells with various concentrations of the 8-F-THγC compound as described in the viability assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

II. Target-Specific Assays: Probing 5-HT Receptor Interaction and Function

Given the structural similarity of γ-carbolines to serotonin, a primary hypothesis is their interaction with 5-HT receptors. The following assays are designed to confirm this interaction and characterize the functional consequences.

Receptor Binding Assays

Rationale: Receptor binding assays directly measure the affinity of a ligand for its receptor.[9] These assays are crucial for confirming that 8-F-THγCs physically interact with specific 5-HT receptor subtypes.[9][10] Radioligand binding assays are a classic and robust method for this purpose.[11][12]

Recommended Method: Radioligand Competition Binding Assay

This assay measures the ability of the unlabeled 8-F-THγC to compete with a known radiolabeled ligand for binding to a specific 5-HT receptor subtype expressed in a cell membrane preparation.[9]

Protocol: Radioligand Competition Binding Assay [10][13]
  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the 5-HT receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and increasing concentrations of the 8-F-THγC compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the 8-F-THγC concentration. The concentration of the compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays for GPCR Signaling

Upon ligand binding, GPCRs initiate intracellular signaling cascades. Functional assays measure the downstream consequences of receptor activation or inhibition.[14][15] The choice of assay depends on the G-protein subtype to which the 5-HT receptor couples.

Workflow for GPCR Functional Assay Selection

GPCR_Functional_Assay_Selection start Identify 5-HT Receptor Subtype and its G-protein coupling gq Gq-coupled (e.g., 5-HT2A, 5-HT2C) start->gq gs Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) start->gs gi Gi-coupled (e.g., 5-HT1A, 5-HT5A) start->gi beta_arrestin G-protein Independent start->beta_arrestin calcium Calcium Mobilization Assay gq->calcium camp_inc cAMP Accumulation Assay (Measure Increase) gs->camp_inc camp_dec cAMP Accumulation Assay (Measure Decrease) gi->camp_dec arrestin_recruit β-Arrestin Recruitment Assay beta_arrestin->arrestin_recruit

Caption: GPCR Functional Assay Selection Workflow.

2.2.1 Calcium Mobilization Assay (for Gq-coupled receptors)

Rationale: Gq-coupled receptors, such as 5-HT2A and 5-HT2C, activate phospholipase C, leading to an increase in intracellular calcium levels.[16][17] Calcium mobilization assays utilize calcium-sensitive fluorescent dyes to measure this change.[18][19][20]

Recommended Method: FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) system allows for high-throughput measurement of intracellular calcium changes in real-time.[19]

  • Cell Plating: Seed cells expressing the target Gq-coupled 5-HT receptor into a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature.

  • Compound Plate Preparation: Prepare a plate with serial dilutions of the 8-F-THγC compound.

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compound to the cells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

2.2.2 cAMP Assays (for Gs- and Gi-coupled receptors)

Rationale: Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7) activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[21] Conversely, Gi-coupled receptors (e.g., 5-HT1A, 5-HT5A) inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[21] cAMP levels can be measured using various methods, including immunoassays and reporter gene assays.[22][23]

Recommended Method: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

HTRF assays are competitive immunoassays that are highly sensitive and suitable for high-throughput screening.[24]

  • Cell Stimulation: In a low-volume 384-well plate, incubate cells expressing the target Gs- or Gi-coupled 5-HT receptor with the 8-F-THγC compound. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.

  • Cell Lysis: Add a lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Incubation: Incubate the plate at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • HTRF Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths.

  • Data Analysis: The ratio of the two emission signals is inversely proportional to the amount of cAMP produced by the cells. Calculate EC50 or IC50 values from the dose-response curves.

2.2.3 β-Arrestin Recruitment Assays

Rationale: In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways.[25] β-arrestin recruitment assays can provide a more complete picture of a compound's pharmacology and are particularly useful for identifying "biased ligands" that preferentially activate one pathway over another.[25][26]

Recommended Method: Enzyme Fragment Complementation (EFC) Assay

EFC-based assays, such as the PathHunter® assay, measure the recruitment of β-arrestin to an activated GPCR.[25]

  • Cell Plating: Use a cell line engineered to co-express the target 5-HT receptor fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment. Plate the cells in a white, opaque 96- or 384-well plate.

  • Compound Addition: Add serial dilutions of the 8-F-THγC compound to the wells.

  • Incubation: Incubate the plate at 37°C for the optimized duration (typically 60-90 minutes).

  • Detection: Add the detection reagents containing the enzyme substrate.

  • Signal Measurement: After a further incubation period, measure the chemiluminescent signal using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Determine EC50 or IC50 values from the dose-response curves.

III. Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: Cytotoxicity and Viability Data for 8-F-THγC

Cell LineAssayIncubation Time (h)IC50 (µM)
HEK293Resazurin24>100
SH-SY5YResazurin4885.3
HeLaAnnexin V/PI24Not Apoptotic

Table 2: 5-HT Receptor Binding Affinity of 8-F-THγC

5-HT Receptor SubtypeRadioligandKi (nM)
5-HT2A[3H]-Ketanserin15.2
5-HT1A[3H]-8-OH-DPAT250.6
5-HT7[3H]-LSD89.4

Table 3: Functional Activity of 8-F-THγC at 5-HT Receptors

5-HT Receptor SubtypeAssayFunctional ResponseEC50/IC50 (nM)
5-HT2ACalcium MobilizationAgonist45.7
5-HT1AcAMP InhibitionAntagonist180.2
5-HT2Aβ-Arrestin RecruitmentAgonist62.1

IV. Conclusion

The suite of cell-based assays described in these application notes provides a robust framework for characterizing the efficacy and mechanism of action of novel 8-fluoro-tetrahydro-gamma-carbolines. By systematically evaluating general cytotoxicity, receptor binding affinity, and functional downstream signaling, researchers can build a comprehensive pharmacological profile of these promising compounds. This multi-faceted approach is essential for identifying lead candidates and advancing them through the drug discovery pipeline.

References

Application Notes & Protocols: Preclinical Evaluation of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI, or γ-carboline) scaffold represents a versatile chemotype with significant therapeutic potential across diverse fields including cystic fibrosis, neuroscience, and oncology. Derivatives of this core structure have been identified as potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, 5-HT6 receptor antagonists for cognitive enhancement, and cytotoxic agents against various cancers.[1][2][3] The addition of a fluorine atom at the 8-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a key area of investigation.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to study the multifaceted effects of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its analogs. The protocols herein are designed to provide a robust framework for evaluating efficacy, mechanism of action, and preliminary safety profiles.

Introduction: The Therapeutic Plasticity of the THPI Scaffold

The THPI core is a privileged structure in medicinal chemistry. Its rigid, tricyclic framework allows for precise decoration with various functional groups, leading to compounds with high affinity for diverse biological targets. While the broader class of β-carbolines (structural isomers) is well-known for its psychoactive properties, recent high-throughput screening campaigns have illuminated novel applications for the γ-carboline scaffold.[1][5]

A seminal study identified the THPI backbone as the foundation for a new class of CFTR potentiators, which act to rescue the gating defects of mutated CFTR channels responsible for cystic fibrosis.[6][7] In-depth structure-activity relationship (SAR) studies have demonstrated that specific substitutions can lead to compounds with nanomolar potency and favorable in vivo characteristics, including good oral bioavailability and lung tissue distribution in rats.[1][7]

Concurrently, research into other THPI derivatives has revealed potent antagonism at the serotonin 5-HT6 receptor, a key target in the development of cognitive enhancers for diseases like Alzheimer's.[2] Furthermore, in line with other carboline structures, various THPI analogs have demonstrated significant neuroprotective and anticancer activities, the latter often involving the induction of apoptosis and cell cycle arrest.[4][8][9]

Given this therapeutic diversity, a multi-pronged approach to in vivo characterization is essential. This guide is therefore structured into three primary therapeutic contexts for evaluating this compound:

  • Section 2.0: Cystic Fibrosis (as a CFTR Potentiator)

  • Section 3.0: Neurological Disorders (as a 5-HT6 Antagonist/Neuroprotectant)

  • Section 4.0: Oncology (as a Novel Anticancer Agent)

Each section provides the scientific rationale for model selection, detailed experimental protocols, and key endpoints for evaluation.

Models for Efficacy Testing as a CFTR Potentiator

Scientific Rationale: Cystic Fibrosis (CF) is caused by mutations in the CFTR gene, leading to a dysfunctional chloride channel.[6] Animal models, particularly mice carrying clinically relevant mutations like F508del, are indispensable for testing CFTR modulators. These models recapitulate key aspects of the disease, such as defects in ion transport across epithelial tissues. The primary goal is to demonstrate that the test compound can restore CFTR function in vivo.

Recommended Animal Model: F508del-CFTR Transgenic Mice

The Cftrtm1Kth (F508del) mouse model is a standard choice. These mice express the human F508del-CFTR protein and exhibit the characteristic chloride transport defects seen in patients.

Experimental Workflow: CFTR Function Assessment

The following diagram outlines the general workflow for assessing a potential CFTR potentiator in a murine model.

CFTR_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Efficacy Readouts cluster_pkpd PK/PD Analysis acclimatize Acclimatization & Baseline (Weight, Health) dosing Compound Administration (e.g., Oral Gavage) acclimatize->dosing Vehicle/Compound Groups npd Nasal Potential Difference (NPD) dosing->npd Functional Assay 1 icm Intestinal Current Measurement (ICM) dosing->icm Functional Assay 2 pk Pharmacokinetics (Blood/Lung Samples) dosing->pk Exposure Analysis pd Target Engagement (Post-mortem tissue) icm->pd Correlate function with exposure

Caption: Workflow for in vivo testing of CFTR potentiators.

Protocol: Nasal Potential Difference (NPD) Measurement

NPD is a non-invasive technique that measures ion transport across the nasal epithelium, providing a direct readout of CFTR activity.

Materials:

  • Anesthetized F508del mice

  • High-impedance voltmeter

  • Perfusion pump and tubing

  • Reference electrode (subcutaneous) and exploring electrode (nasal)

  • Perfusion solutions (see table below)

Procedure:

  • Anesthesia: Anesthetize the mouse (e.g., isoflurane or ketamine/xylazine cocktail). Place a reference Ag/AgCl electrode subcutaneously in the flank.

  • Catheter Placement: Gently insert the double-lumen exploring catheter into one nostril.

  • Baseline Perfusion: Begin perfusing the nasal cavity with the baseline Ringer's solution at a low flow rate (e.g., 5 mL/h).

  • Sequential Perfusion: After a stable baseline is achieved (~10-15 min), sequentially perfuse the solutions as detailed in the table below, allowing the potential to stabilize with each new solution.

  • Data Acquisition: Record the potential difference throughout the procedure. The key measurement is the change in potential upon perfusion with the low-chloride, isoproterenol-containing solution, which reflects CFTR-dependent chloride secretion.

  • Analysis: A greater hyperpolarization (more negative potential) in compound-treated animals compared to vehicle controls indicates successful potentiation of CFTR function.

Step Perfusion Solution Purpose Expected Response (in CF mice)
1Ringer's Solution (NaCl based)Establish baseline potentialStable baseline PD
2Ringer's + AmilorideBlock ENaC sodium channelsDepolarization (less negative PD)
3Low-Chloride Ringer's + AmilorideCreate a gradient for Cl- secretionMinimal change
4Low-Cl- + Amiloride + Forskolin/IsoproterenolActivate and open CFTR channelsSmall hyperpolarization (more negative)

Causality: By blocking the primary sodium channel (ENaC) with amiloride and then stimulating CFTR with isoproterenol in a low-chloride environment, any resulting change in potential can be specifically attributed to CFTR-mediated chloride transport. The test compound, administered systemically beforehand, enhances this specific response if it is an effective potentiator.

Models for CNS Effects (Cognition & Neuroprotection)

Scientific Rationale: The documented activity of THPI derivatives as 5-HT6 receptor antagonists and modulators of glutamate-dependent calcium influx provides a strong basis for investigating this compound for pro-cognitive and neuroprotective effects.[2][4] Animal models that challenge learning, memory, and neuronal survival are therefore highly relevant.

Recommended Animal Models:
  • For Cognition: Healthy adult male Sprague-Dawley rats or C57BL/6 mice are suitable for baseline cognitive assessment. To model cognitive deficits, aged animals or pharmacological challenge models (e.g., scopolamine-induced amnesia) can be used.

  • For Neuroprotection: Models of glutamate-induced excitotoxicity (e.g., intracerebral NMDA injection) or models of neurodegenerative diseases.

Protocol: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It leverages their innate preference to explore novel objects over familiar ones.

Materials:

  • Open field arena (e.g., 50x50x50 cm)

  • Two sets of identical objects (Familiarization Objects, A)

  • One set of different objects (Novel Objects, B)

  • Video tracking software

Procedure:

  • Habituation (Day 1): Allow each animal to freely explore the empty arena for 10 minutes to reduce novelty-induced stress.

  • Familiarization/Training (Day 2): Place two identical objects (A) in the arena. Allow the animal to explore for 10 minutes. The time spent exploring each object is recorded.

  • Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour or 24 hours to test short-term vs. long-term memory). The test compound or vehicle is typically administered before the training phase.

  • Testing (Day 2): Place one familiar object (A) and one novel object (B) in the arena. Allow the animal to explore for 5 minutes.

  • Data Analysis: Calculate the Discrimination Index (DI): (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time). A higher DI indicates better memory, as the animal recognizes the familiar object and spends more time investigating the novel one.

Self-Validation: The protocol's integrity relies on ensuring no innate preference for one object over another. This is confirmed during the training phase, where time spent exploring the two identical objects should be approximately equal (50/50 split). If a significant bias is observed, the objects must be changed.

Signaling Pathway: 5-HT6 Receptor Antagonism and Cognition

Cognition_Pathway cluster_serotonin Serotonergic Neuron cluster_gaba GABAergic Interneuron cluster_pyramidal Pyramidal Neuron (e.g., in PFC/Hippocampus) serotonin Serotonin (5-HT) ht6r 5-HT6 Receptor (Gs-coupled) serotonin->ht6r Binds ac Adenylyl Cyclase ht6r->ac Activates camp cAMP ac->camp Increases gaba GABA Release camp->gaba Stimulates gaba_r GABA-A Receptor gaba->gaba_r Inhibits ach Acetylcholine (ACh) gaba_r->ach Reduces Release glu Glutamate (Glu) gaba_r->glu Reduces Release cognition Improved Cognition (Memory, Learning) ach->cognition glu->cognition antagonist THPI Antagonist antagonist->ht6r Blocks

Caption: 5-HT6 receptor antagonism enhances cognitive function.

Mechanism: 5-HT6 receptors are primarily expressed on GABAergic interneurons. Their activation by serotonin stimulates GABA release, which in turn inhibits the release of key pro-cognitive neurotransmitters like acetylcholine and glutamate in cortical and hippocampal regions. By blocking these receptors, a 5-HT6 antagonist disinhibits these pyramidal neurons, increasing cholinergic and glutamatergic tone and thereby enhancing cognitive processes.[2]

Models for Anticancer Activity Evaluation

Scientific Rationale: The β-carboline family, which includes the THPI scaffold, has demonstrated potent cytotoxic effects against a range of cancer cell lines.[8][9] In vivo studies are critical to translate in vitro potency into therapeutic efficacy, assessing the compound's ability to reduce tumor burden and improve survival in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical oncology research.

Recommended Animal Model: Human Tumor Xenograft in Immunodeficient Mice

Models such as NOD/SCID or NSG mice are used as they lack a functional immune system, preventing the rejection of implanted human tumor cells. The choice of cell line (e.g., AML, colon, or pancreatic cancer lines) should be based on prior in vitro screening data for the test compound.[3][9][10]

Protocol: Subcutaneous Xenograft Efficacy Study

Materials:

  • Immunodeficient mice (e.g., NSG)

  • Cancer cell line of interest (e.g., HCT116 colon cancer)

  • Matrigel or similar extracellular matrix

  • Calipers for tumor measurement

  • Test compound and vehicle solutions

Procedure:

  • Cell Preparation: Culture and harvest cancer cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of ~10-20 million cells/mL.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 million cells) into the flank of each mouse.

  • Tumor Growth: Monitor mice regularly for tumor growth. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment: Administer the test compound and vehicle according to the desired schedule (e.g., daily oral gavage, intraperitoneal injection). Monitor animal weight and health status as indicators of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At termination, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). Compare the mean tumor volume of the treated groups to the vehicle control group. Survival can also be a key endpoint.

Parameter Vehicle Control Group Compound-Treated Group Toxicity Monitoring
Dosing Vehicle (e.g., 0.5% CMC)8-fluoro-THPI in VehicleDaily
Schedule Daily, p.o.Daily, p.o.Daily
Tumor Volume Monitor 3x/weekMonitor 3x/weekN/A
Body Weight Monitor 3x/weekMonitor 3x/week>15% loss is a concern
Clinical Signs Monitor dailyMonitor dailyLethargy, ruffled fur, etc.

Conclusion and Future Directions

The this compound scaffold holds immense promise for developing novel therapeutics. Its demonstrated potential as a CFTR potentiator, a CNS-active agent, and an anticancer compound necessitates a broad but targeted preclinical evaluation strategy. The animal models and protocols described in this guide provide a robust starting point for elucidating the in vivo efficacy and mechanism of action of this compound class. Future work should focus on detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to build a comprehensive profile for advancing lead candidates toward clinical development.

References

Application Notes and Protocols for 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fluorinated Indole Scaffold for a Multifactorial Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a cascade of pathological events, including the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles (NFTs), and sustained neuroinflammation.[1][2] The multifactorial nature of AD has driven the search for multi-target-directed ligands (MTDLs) capable of modulating several of these pathways simultaneously.[3]

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules with significant neuroprotective, anti-inflammatory, and antioxidant properties.[1] Within this class, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI) core has been identified as a promising chemotype for neurological disorders.[4] The strategic incorporation of fluorine into drug candidates is a well-established method to enhance metabolic stability, improve blood-brain barrier (BBB) permeability, and increase binding affinity to biological targets.[5][6]

This document provides a detailed guide for the investigation of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a potential therapeutic and research tool for Alzheimer's disease. Patents have claimed fluoro-containing derivatives of this scaffold for the treatment of neurodegenerative disorders, including AD, highlighting their neuroprotective and cognition-enhancing potential.[7][8] These application notes will outline hypothesized mechanisms of action, detailed protocols for synthesis, in vitro characterization, and in vivo evaluation, providing a comprehensive framework for researchers in the field.

Hypothesized Multi-Target Mechanism of Action

Based on the known pharmacology of indole and THPI derivatives, this compound is postulated to exert its neuroprotective effects through a multi-target mechanism. The fluorine atom at the 8-position can significantly alter the electronic properties of the indole ring, potentially enhancing its interaction with key pathological targets in AD.

The proposed mechanisms include:

  • Inhibition of Aβ Aggregation: The planar indole structure may interfere with the β-sheet formation of Aβ monomers, thereby inhibiting the formation of toxic oligomers and fibrils.[1][3]

  • Inhibition of Tau Pathology: Indole derivatives have been shown to inhibit tau hyperphosphorylation and aggregation, a critical downstream event in AD pathogenesis.[9]

  • Modulation of Neuroinflammation: By targeting pro-inflammatory pathways in microglia and astrocytes, the compound may reduce the chronic neuroinflammation that exacerbates neuronal damage.[3]

  • Cholinesterase Inhibition: The depletion of acetylcholine is a key feature of AD, and many indole-based compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3]

multi_target_hypothesis cluster_compound 8-fluoro-THPI cluster_pathology Alzheimer's Disease Pathology cluster_outcome Therapeutic Outcomes compound 8-fluoro-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole abeta Aβ Aggregation compound->abeta Inhibition tau Tau Hyperphosphorylation & Aggregation compound->tau Inhibition inflammation Neuroinflammation compound->inflammation Modulation chol Cholinesterase Activity compound->chol Inhibition outcome Reduced Neurotoxicity Cognitive Improvement abeta->outcome tau->outcome inflammation->outcome chol->outcome

Hypothesized multi-target mechanism of 8-fluoro-THPI in AD.

Experimental Protocols

Part 1: Synthesis of this compound

While commercially available, a synthetic route is provided for researchers who wish to produce the compound or its analogs.[10][11][12] The Fischer indole synthesis is a classic and reliable method for constructing the indole core.

synthesis_workflow start Start Materials: (4-Fluorophenyl)hydrazine N-Boc-4-piperidone step1 Fischer Indole Synthesis (Acid Catalyst, Heat) start->step1 intermediate N-Boc-8-fluoro-THPI step1->intermediate step2 Boc Deprotection (e.g., TFA in DCM) intermediate->step2 product Final Product: 8-fluoro-THPI step2->product

Synthetic workflow for 8-fluoro-THPI.

Protocol:

  • Reaction Setup: To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add N-Boc-4-piperidone (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product (N-Boc-8-fluoro-THPI) by flash column chromatography.

  • Deprotection: Dissolve the purified N-Boc-8-fluoro-THPI in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 20-30% v/v) and stir at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and wash with cold ether to yield this compound as the TFA salt. The free base can be obtained by neutralization.

Part 2: In Vitro Evaluation Protocols

This assay quantifies the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.

  • Preparation of Aβ1-42: Reconstitute synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP), aliquot, and evaporate the HFIP. Store the peptide film at -80 °C. Immediately before use, dissolve the peptide in a small volume of DMSO and then dilute to the final concentration in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well black plate with a clear bottom, add:

    • Aβ1-42 solution (final concentration 10 µM).

    • 8-fluoro-THPI at various concentrations (e.g., 0.1 to 100 µM).

    • Thioflavin T (final concentration 20 µM).

    • Include controls: Aβ1-42 alone (positive control), buffer with ThT (negative control), and a known inhibitor like curcumin (reference compound).

  • Incubation and Measurement: Incubate the plate at 37 °C with gentle shaking. Measure fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours using a plate reader.

  • Data Analysis: Plot fluorescence intensity versus time to obtain aggregation curves. Calculate the percentage of inhibition for each concentration of 8-fluoro-THPI at a specific time point (e.g., when the positive control reaches its maximum fluorescence). Determine the IC50 value by fitting the dose-response data to a suitable model.

This protocol uses a cell line (e.g., SH-SY5Y neuroblastoma cells) induced to hyperphosphorylate tau to assess the inhibitory effect of the compound.

  • Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37 °C and 5% CO2.

  • Treatment: Seed cells in a multi-well plate. Once they reach ~70% confluency, treat them with various concentrations of 8-fluoro-THPI for 1-2 hours.

  • Induction of Tau Hyperphosphorylation: Add an inducing agent such as okadaic acid (a phosphatase inhibitor, final concentration ~10-50 nM) to the media and incubate for an additional 24 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Quantify the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/pThr205) and total tau. Use a loading control antibody (e.g., GAPDH or β-actin).

  • Quantification: After incubation with appropriate secondary antibodies, visualize the bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.

This assay measures the ability of the compound to suppress the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 or primary microglia).

  • Cell Culture: Culture BV-2 microglial cells in appropriate media.

  • Pre-treatment: Seed cells in a 24-well plate. Pre-treat the cells with different concentrations of 8-fluoro-THPI for 1 hour.

  • Stimulation: Add LPS (final concentration 100 ng/mL) to the wells to induce an inflammatory response. Include an unstimulated control and an LPS-only control. Incubate for 24 hours.

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using a commercially available ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to ensure that the observed reduction in cytokine release is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only control. Determine the IC50 value.

Part 3: In Vivo Evaluation in a Transgenic Mouse Model of AD

The 5xFAD mouse model, which rapidly develops amyloid pathology, is a suitable choice for initial in vivo efficacy studies.

invivo_workflow start 5xFAD Transgenic Mice (e.g., 3 months old) treatment Chronic Treatment (e.g., 3 months) - 8-fluoro-THPI (i.p. or oral) - Vehicle Control start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior endpoint Euthanasia & Tissue Collection behavior->endpoint analysis Post-mortem Analysis: - Immunohistochemistry (Aβ, p-tau) - ELISA (Aβ levels) - Western Blot (p-tau, inflammatory markers) endpoint->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-Tetrahydro-γ-Carboline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-fluoro-tetrahydro-γ-carboline (8-F-THγC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis of this important fluorinated scaffold. The γ-carboline core is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 8-position can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] However, the synthesis of this specific analog can present unique challenges.

This resource is structured to address common problems encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower you to optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-fluoro-tetrahydro-γ-carboline, primarily focusing on the two most common synthetic strategies: the Fischer Indole Synthesis and the Pictet-Spengler Reaction.

Fischer Indole Synthesis Route

The Fischer indole synthesis is a classic and versatile method for constructing the indole core of the γ-carboline.[1][2][3][4][5] In the context of 8-F-THγC, this typically involves the reaction of (4-fluorophenyl)hydrazine with a suitable piperidone derivative.

Answer:

Low yields in the Fischer indole synthesis of fluorinated carbolines are a frequent challenge.[6] The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, making the key cyclization step more difficult.[7] Here are the primary causes and troubleshooting steps:

  • Poor Quality of Starting Materials:

    • Insight: Impurities in the (4-fluorophenyl)hydrazine or the piperidone derivative can lead to numerous side reactions and inhibit the acid catalyst.

    • Actionable Advice:

      • Ensure the purity of your starting materials using techniques like NMR spectroscopy or melting point analysis.

      • If necessary, purify the (4-fluorophenyl)hydrazine by recrystallization. The piperidone derivative should be freshly prepared or purified if it has been stored for an extended period.

  • Inappropriate Acid Catalyst and Reaction Conditions:

    • Insight: The choice and concentration of the acid catalyst are critical.[3][4][5][6] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but the optimal choice often depends on the specific substrates.[3][4][6] Excessively harsh acidic conditions or high temperatures can lead to decomposition.[6]

    • Actionable Advice:

      • Catalyst Screening: Empirically screen a variety of acid catalysts. A milder Lewis acid like ZnCl₂ might be a good starting point to avoid decomposition.

      • Temperature and Time Optimization: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Start with a lower temperature and gradually increase it. Prolonged reaction times at high temperatures should be avoided.

      • Anhydrous Conditions: Ensure the reaction is conducted under strictly anhydrous conditions, as water can deactivate the acid catalyst and hydrolyze key intermediates.[6]

  • Inefficient Cyclization ([7][7]-Sigmatropic Rearrangement):

    • Insight: The key bond-forming step can be sluggish due to the deactivating effect of the fluorine atom.[6] Computational studies have shown that electron-withdrawing substituents can disfavor the desired rearrangement pathway.[7]

    • Actionable Advice:

      • Consider using a higher-boiling point solvent to allow for higher reaction temperatures, but be mindful of potential decomposition.

      • Microwave irradiation can sometimes promote difficult cyclizations by providing rapid and uniform heating.

Answer:

The formation of multiple byproducts is a common issue, especially with substituted hydrazines.

  • Formation of Regioisomers:

    • Insight: If you are using an unsymmetrically substituted piperidone, the formation of two different indole regioisomers is possible. The regioselectivity can be influenced by the acidity of the medium and steric factors.[6][7]

    • Actionable Advice:

      • Modify the acid catalyst and reaction temperature to try and favor the formation of the desired isomer.

      • Careful purification by column chromatography is often necessary to separate the regioisomers.

  • Incomplete Cyclization and Side Reactions:

    • Insight: The reaction may stall at the hydrazone intermediate stage, especially under mild conditions.[8] Harsh conditions can lead to decomposition or the formation of tar-like substances. Computational studies suggest that electron-donating substituents can lead to heterolytic N-N bond cleavage as a competing pathway.[9][10] While fluorine is electron-withdrawing, complex electronic effects can sometimes lead to unexpected side reactions.

    • Actionable Advice:

      • Monitor the disappearance of the starting materials and the formation of the hydrazone intermediate by TLC. If the hydrazone is stable, you may need to apply more forcing conditions for the cyclization step.

      • Consider a two-step procedure where the hydrazone is first isolated and purified before being subjected to the cyclization conditions.

Pictet-Spengler Reaction Route

The Pictet-Spengler reaction is another powerful tool for the synthesis of tetrahydro-γ-carbolines.[11] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of 8-F-THγC, this would typically involve a 6-fluorotryptamine derivative.

Answer:

Low yields in the Pictet-Spengler reaction of fluorinated tryptamines can often be attributed to the reduced nucleophilicity of the indole ring.

  • Reduced Nucleophilicity of the Indole Ring:

    • Insight: The electron-withdrawing fluorine atom at the 6-position of the tryptamine starting material deactivates the indole ring, making the electrophilic aromatic substitution step (the cyclization) more challenging. The reaction generally works best with electron-rich aromatic rings.[12][13]

    • Actionable Advice:

      • Stronger Acid Catalysts: You may need to use stronger Brønsted or Lewis acids to promote the cyclization. Trifluoroacetic acid (TFA) is a commonly used catalyst in these reactions.[2]

      • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for the cyclization.

      • N-Protecting/Activating Groups: The use of certain N-protecting groups on the tryptamine nitrogen can influence the reactivity and stereoselectivity of the reaction.

  • Iminium Ion Formation and Stability:

    • Insight: The reaction proceeds through the formation of an iminium ion intermediate.[13][14] The rate of formation and stability of this intermediate are crucial.

    • Actionable Advice:

      • Ensure that the aldehyde or ketone used is of high purity and reactive.

      • The use of dehydrating agents, such as molecular sieves, can help to drive the initial imine formation to completion.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of 8-Fluoro-tetrahydro-γ-carboline

This is a general guideline; specific conditions may need to be optimized.

  • Hydrazone Formation (Optional but Recommended):

    • To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

    • Add the desired piperidone derivative (e.g., N-benzyl-4-piperidone) (1.0 eq).

    • Stir the mixture at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting materials.

    • The resulting hydrazone can be isolated by filtration or extraction and used in the next step without further purification.

  • Cyclization:

    • The crude hydrazone is dissolved in a suitable solvent (e.g., acetic acid, toluene, or a higher boiling point solvent).

    • Add the acid catalyst (e.g., ZnCl₂, H₂SO₄, or polyphosphoric acid) portion-wise at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Common Issues in 8-F-THγC Synthesis

Problem Potential Cause Suggested Solution
Low Yield (Fischer Indole) Poor quality of starting materialsPurify starting materials by recrystallization or distillation.
Inappropriate acid catalyst or harsh conditionsScreen different Brønsted and Lewis acids; optimize temperature and reaction time.[6]
Inefficient cyclizationUse a higher boiling point solvent or consider microwave irradiation.
Multiple Spots on TLC (Fischer Indole) Formation of regioisomersModify reaction conditions to improve regioselectivity; purify by column chromatography.[6]
Incomplete reaction or decompositionMonitor reaction closely by TLC; consider a two-step procedure.[8][9][10]
Low Yield (Pictet-Spengler) Reduced nucleophilicity of the fluorinated indoleUse a stronger acid catalyst (e.g., TFA) and/or higher reaction temperature.[2][12][13]
Inefficient iminium ion formationUse high-purity carbonyl compound and a dehydrating agent.
Difficulty in Product Purification Product is a polar amineUse a mixed solvent system for column chromatography (e.g., DCM/MeOH with a small amount of triethylamine).
Formation of hard-to-separate isomersEmploy high-performance liquid chromatography (HPLC) for separation.

Visualization

Diagram 1: Key Steps in the Fischer Indole Synthesis of 8-F-THγC

Fischer_Indole_Synthesis cluster_start Starting Materials A 4-Fluorophenylhydrazine C Hydrazone Formation A->C B N-Protected-4-piperidone B->C D [3,3]-Sigmatropic Rearrangement (Cyclization) C->D E Aromatization (Ammonia Elimination) D->E F 8-Fluoro-tetrahydro-γ-carboline E->F

Caption: Fischer Indole Synthesis Workflow.

Diagram 2: Troubleshooting Logic for Low Yield in Fischer Indole Synthesis

Troubleshooting_Fischer_Indole cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Fischer Indole Synthesis Cause1 Impure Starting Materials Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Inefficient Cyclization Start->Cause3 Sol1 Purify Hydrazine and Piperidone Cause1->Sol1 Sol2 Screen Acid Catalysts Optimize Temperature & Time Cause2->Sol2 Sol3 Use High-Boiling Solvent or Microwave Irradiation Cause3->Sol3

Caption: Troubleshooting Low Yields.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for 8-fluoro-tetrahydro-γ-carboline, Fischer Indole or Pictet-Spengler?

A1: The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern. The Fischer indole synthesis is often used when the corresponding fluorinated phenylhydrazine is readily available. The Pictet-Spengler reaction is advantageous when starting from a tryptamine derivative, which may be more accessible in some cases. For the 8-fluoro analog, the Fischer indole approach starting from 4-fluorophenylhydrazine is a common strategy.[8]

Q2: How does the fluorine substituent affect the purification of the final product?

A2: The fluorine atom can increase the polarity of the molecule, which may affect its solubility and chromatographic behavior. The final product, being a secondary amine, is basic and may streak on silica gel. It is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent during column chromatography to obtain a clean separation and good peak shape.

Q3: What are the key spectroscopic features to confirm the formation of 8-fluoro-tetrahydro-γ-carboline?

A3:

  • ¹H NMR: Look for the characteristic signals of the aromatic protons on the fluorinated benzene ring. The fluorine atom will cause splitting of the adjacent proton signals (J-coupling). The protons on the tetrahydro-γ-carboline core will also have distinct chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet (if proton-decoupled) in the ¹⁹F NMR spectrum is a definitive confirmation of the presence of the fluorine atom.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 8-fluoro-tetrahydro-γ-carboline (C₁₁H₁₁FN₂).

Q4: Are there any specific safety precautions to consider when working with fluorinated compounds and strong acids?

A4: Yes. (4-Fluorophenyl)hydrazine and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Strong acids like sulfuric acid and polyphosphoric acid are corrosive and should also be handled with extreme care. Always add acid to the reaction mixture slowly and control the temperature to avoid exothermic reactions.

References

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Fluorinated Carboline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated carbolines via the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their reaction yields and troubleshoot common issues encountered during this critical synthetic transformation. The introduction of fluorine into the carboline scaffold can significantly modulate a molecule's pharmacological properties, including metabolic stability and binding affinity.[1] However, the unique electronic properties of fluorine also present distinct challenges in synthetic chemistry.[1][2]

This resource provides in-depth, experience-driven advice to navigate these challenges, ensuring robust and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

The Pictet-Spengler reaction, while powerful, can be sensitive to a variety of factors, especially when working with fluorinated substrates. The electron-withdrawing nature of fluorine can deactivate the indole ring, making the key cyclization step more challenging.[1] Below is a structured guide to address the most common problems.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low to No Product Formation 1. Insufficient Catalyst Acidity: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion.[3][4] Fluorinated tryptamines are less nucleophilic, demanding a more reactive iminium ion. 2. Decomposition of Starting Materials: Fluorinated tryptamines or aldehydes may be sensitive to harsh acidic conditions or high temperatures.[3] 3. Poor Reagent Quality: Impurities in the aldehyde or solvent can inhibit the reaction.[3] Water, in particular, can hydrolyze the iminium ion intermediate.[3]1. Catalyst Selection: Employ stronger Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂.[3] Chiral phosphoric acids have also proven effective for enantioselective variants with trifluoromethyl ketones.[5][6] The stronger acid promotes the formation of the necessary electrophilic iminium ion to overcome the reduced nucleophilicity of the fluorinated indole. 2. Reaction Condition Optimization: Begin with milder conditions (e.g., lower temperature, 0 °C to room temperature) and incrementally increase if the reaction does not proceed.[3] For particularly sensitive substrates, a two-step approach can be beneficial: first, form the Schiff base under neutral conditions, then introduce the acid catalyst for cyclization.[3][7] 3. Reagent and Solvent Purity: Use freshly distilled aldehydes and anhydrous solvents. The use of molecular sieves can help to scavenge any residual water.[8]
Formation of Side Products 1. Oxidation of the Indole Ring: The indole nucleus can be susceptible to oxidation, especially under harsh conditions.[3] 2. Polymerization of the Aldehyde: Some aldehydes are prone to self-condensation or polymerization in the presence of strong acids. 3. Incomplete Cyclization: The intermediate imine may be stable and fail to cyclize, particularly with deactivated fluorinated tryptamines.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Controlled Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, thereby reducing the likelihood of polymerization. 3. Use of Activating Solvents: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both a solvent and a catalyst, promoting the reaction under milder conditions and potentially improving yields.[9]
Poor Diastereoselectivity (for chiral products) 1. Kinetic vs. Thermodynamic Control: The cis isomer is typically the kinetic product, while the trans isomer is the thermodynamic product.[3] The final ratio is highly dependent on reaction conditions. 2. Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome.[10][11]1. Temperature and Time Control: For the kinetic cis product, run the reaction at lower temperatures for shorter durations. For the thermodynamic trans product, higher temperatures and longer reaction times are generally favored.[10] 2. Solvent Screening: Aprotic solvents often favor the formation of one diastereomer over another. For example, performing the reaction in acetonitrile or nitromethane has been shown to favor the cis product in some cases.[10] Toluene has been used to favor ortho-cyclization in certain Pictet-Spengler reactions.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

The reaction proceeds in two main steps. First, the tryptamine derivative and an aldehyde or ketone condense to form a Schiff base (an imine). In the presence of an acid catalyst, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich indole ring of the tryptamine then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the new carboline ring system.[4][9][12]

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation & Cyclization Tryptamine Tryptamine Schiff_Base Schiff Base (Imine) Tryptamine->Schiff_Base + Aldehyde, -H2O Aldehyde Aldehyde Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Spiroindolenine Spiroindolenine Intermediate Iminium_Ion->Spiroindolenine Intramolecular Electrophilic Attack Carbocation Carbocation Spiroindolenine->Carbocation Rearrangement Carboline Tetrahydro-β-carboline Carbocation->Carboline - H+

Caption: General mechanism of the Pictet-Spengler reaction.

Q2: How does fluorine substitution on the tryptamine affect the reaction?

Fluorine is a highly electronegative atom, and its presence on the indole ring has a significant electron-withdrawing effect.[1] This reduces the nucleophilicity of the indole, making the intramolecular cyclization step (the attack on the iminium ion) more difficult. Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, may be required to achieve good yields compared to non-fluorinated analogues.

Q3: Can I use ketones instead of aldehydes in this reaction for fluorinated carboline synthesis?

Yes, ketones can be used, but they are generally less reactive than aldehydes. The increased steric hindrance and lower electrophilicity of the ketone-derived ketiminium ion can make the cyclization step even more challenging, especially with an already deactivated fluorinated indole ring. Activated ketones, such as trifluoromethyl ketones or α-keto esters, have been successfully employed.[5][6][9]

Q4: What are the best practices for purifying fluorinated carbolines?

Standard purification techniques such as column chromatography and recrystallization are generally effective. Due to the presence of fluorine, these compounds are often more lipophilic, which may require adjustment of the solvent system for chromatography (e.g., using less polar solvent mixtures). Recrystallization can be a powerful tool for obtaining highly pure material, and screening various solvent systems is recommended.[13] It is also important to note that some fluorinated compounds can be volatile, so care should be taken during solvent removal under reduced pressure.

Q5: Are there any green chemistry approaches for this reaction?

Yes, there is growing interest in developing more environmentally friendly Pictet-Spengler reactions.[14] This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of recyclable catalysts.[14][15] For fluorinated systems, the use of HFIP as a recyclable solvent and catalyst is a promising green alternative.[9]

Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the synthesis of a fluorinated tetrahydro-β-carboline. Note: This is a representative protocol and may require optimization for specific substrates.

Objective: To synthesize 6-fluoro-1-phenyl-1,2,3,4-tetrahydro-β-carboline.

Materials:

  • 6-Fluorotryptamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 6-fluorotryptamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the cooled solution and stir for 15 minutes.

  • Acid Catalysis: Slowly add TFA (1.5 eq) dropwise to the reaction mixture. The color of the solution may change.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to afford the desired fluorinated carboline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (6-Fluorotryptamine, DCM, 0 °C, Ar) Start->Reaction_Setup Aldehyde_Addition 2. Add Benzaldehyde (Stir 15 min) Reaction_Setup->Aldehyde_Addition Acid_Catalysis 3. Add TFA (Dropwise) Aldehyde_Addition->Acid_Catalysis Reaction_Monitoring 4. Warm to RT, Stir 4-6h (Monitor by TLC) Acid_Catalysis->Reaction_Monitoring Workup 5. Quench with NaHCO3 Reaction_Monitoring->Workup Extraction 6. Extract with DCM Workup->Extraction Washing 7. Wash with Brine, Dry Extraction->Washing Purification 8. Concentrate & Purify (Column Chromatography) Washing->Purification Characterization 9. Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Troubleshooting 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and in vivo experiments with this compound. As a substituted tetrahydro-gamma-carboline, this molecule possesses a rigid, heterocyclic structure that can present difficulties in achieving desired concentrations in aqueous media. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the inherent properties of the molecule is the first step in troubleshooting solubility.

  • Structure and Lipophilicity: The compound has a tricyclic ring system, which is largely hydrophobic. The predicted XlogP value is 1.6, indicating a degree of lipophilicity that can limit aqueous solubility.

  • Ionizable Groups: The structure contains two nitrogen atoms: one in the indole ring and one in the piperidine ring. The piperidine nitrogen is basic and can be protonated at acidic pH, which significantly increases aqueous solubility. The indole nitrogen is very weakly acidic (the pKa of the parent γ-carboline is predicted to be around 15), so it is not readily ionizable under typical experimental conditions.[1]

  • Salt Form: This compound is commercially available as a hydrobromide salt.[2] Salts of basic compounds are generally more water-soluble than the free base form.

PropertyValue/CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₁FN₂-
Molecular Weight 190.22 g/mol -
Predicted XlogP 1.6Moderately lipophilic, suggesting limited aqueous solubility.
Key Functional Groups Basic piperidine nitrogen, weakly acidic indole nitrogenThe basic nitrogen allows for pH-dependent solubility enhancement.
Available Forms Free base, Hydrobromide saltThe salt form offers a direct route to improved aqueous solubility.[2]

Q2: I am seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. Why is this happening and what can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous medium where its solubility is much lower. The organic solvent disperses, and the compound crashes out of the solution.

Here are some immediate steps to take:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your final assay volume.[3] This may require preparing a more dilute initial stock solution in DMSO.

  • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Vortex During Dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock to promote rapid mixing and prevent localized high concentrations of the compound that can initiate precipitation.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If the initial troubleshooting steps are unsuccessful, a more systematic approach to solubility enhancement is required. The following guide provides a logical workflow from simple to more complex methods.

G cluster_0 Initial Dissolution cluster_1 Basic Troubleshooting cluster_2 Advanced Solubilization Strategies A Start with DMSO Stock (e.g., 10-50 mM) B Dilute into Aqueous Buffer (Final DMSO < 0.5%) A->B C Precipitation Observed? B->C D Yes C->D Precipitation E No C->E No Precipitation G Strategy 1: pH Adjustment D->G H Strategy 2: Use of Salt Form D->H I Strategy 3: Co-solvents & Surfactants D->I F Proceed with Experiment E->F G->F Successful H->F Successful I->F Successful

Caption: Workflow for troubleshooting solubility issues.

Strategy 1: pH Adjustment (for the free base form)

The basic piperidine nitrogen in this compound is a key handle for manipulating its solubility. By lowering the pH of the aqueous medium, this nitrogen will become protonated, forming a more soluble salt in situ.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare Acidic Buffers: Prepare a range of buffers with pH values from 4.0 to 7.4 (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-7.4).

  • Initial Dissolution Attempt: Attempt to dissolve the compound directly in the acidic buffer at the desired concentration.

  • pH Adjustment of a Suspension: If direct dissolution fails, prepare a suspension of the compound in water or a low-ionic-strength buffer.

  • Titration: Slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) while stirring and monitoring the pH. Continue adding acid until the compound dissolves. Note the final pH.

  • Verification: Ensure the final pH is compatible with your experimental system. For cell-based assays, you may need to readjust the pH back towards physiological levels after dissolution, but be aware that this can cause the compound to precipitate again if the solubility limit is exceeded.

Causality: The protonation of the basic nitrogen introduces a positive charge on the molecule. This charged species has much stronger and more favorable interactions with polar water molecules compared to the neutral, more hydrophobic free base, leading to a significant increase in aqueous solubility. This principle is fundamental to the formulation of many basic drugs.[4]

Strategy 2: Utilize the Hydrobromide Salt Form

If you have access to the hydrobromide salt of this compound, this is often the most straightforward approach to improving aqueous solubility.

Experimental Protocol: Working with the Salt Form

  • Direct Dissolution: Attempt to dissolve the hydrobromide salt directly in your aqueous buffer (e.g., PBS, pH 7.4). The salt form should exhibit higher intrinsic aqueous solubility compared to the free base.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the salt in water or a suitable buffer. This stock can then be diluted into your final assay medium.

  • Caution with High pH: Be aware that dissolving the salt in a highly basic buffer (pH > 9-10) may cause it to convert back to the less soluble free base form, potentially leading to precipitation.

Causality: The hydrobromide salt is a pre-protonated form of the molecule. When it is introduced into an aqueous medium, it readily dissociates into the protonated, soluble form of the compound and bromide ions, bypassing the need for pH adjustment to achieve solubilization.

Strategy 3: Co-solvents and Surfactants

If pH adjustment or the salt form is not sufficient or compatible with your experimental setup, the use of co-solvents or surfactants can be explored.

Experimental Protocol: Co-solvent/Surfactant-Mediated Solubilization

  • Co-solvent Systems:

    • Prepare your aqueous buffer containing a small percentage of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG 400).

    • Start with low concentrations (e.g., 1-5%) and increase if necessary.

    • Dissolve the compound in this mixed-solvent system.

    • Note: Always run a vehicle control with the same concentration of co-solvent to ensure it does not affect your experimental results.

  • Surfactant Systems:

    • Incorporate a non-ionic surfactant like Tween® 80 or Polysorbate 80 into your aqueous buffer at a concentration above its critical micelle concentration (CMC).

    • These surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.

    • This approach is more common for in vivo formulations but can be adapted for in vitro assays if the surfactant is shown to be non-interfering.

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic compound to dissolve. Surfactants, on the other hand, create microenvironments (micelles) with a hydrophobic core and a hydrophilic shell. The hydrophobic compound partitions into the core of these micelles, allowing it to be dispersed in the aqueous solution.

G cluster_0 Problem: Low Aqueous Solubility cluster_1 Solutions cluster_2 Outcome A Hydrophobic Tetrahydro-gamma-carboline Core B Protonate Basic Nitrogen (pH < 7) A->B Mechanism: Ionization C Use Pre-protonated Salt Form (HBr) A->C Mechanism: Dissociation D Reduce Solvent Polarity (Co-solvents) A->D Mechanism: Solvent Modification E Encapsulate in Micelles (Surfactants) A->E Mechanism: Encapsulation F Increased Aqueous Solubility B->F C->F D->F E->F

Caption: Conceptual diagram of solubility enhancement strategies.

Verifying True Solubilization

It is crucial to distinguish between a true solution and a fine colloidal suspension. A seemingly clear solution may still contain undissolved nanoparticles that can interfere with assays.

Protocol: Verification of a True Solution

  • Visual Inspection: A true solution should be completely clear and free of any visible particles or Tyndall effect (light scattering when a laser beam is passed through the solution).

  • Filtration Test:

    • Prepare the solution of your compound.

    • Measure its concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Filter the solution through a 0.22 µm syringe filter.

    • Re-measure the concentration of the filtrate.

    • A significant drop in concentration after filtration indicates that the compound was not fully dissolved and was present as a suspension.

Conclusion

Troubleshooting the solubility of this compound requires a systematic and informed approach. By understanding its physicochemical properties, particularly the presence of a basic nitrogen, researchers can employ a range of strategies from simple co-solvent use to more robust methods like pH adjustment and the use of its salt form. Always verify true dissolution to ensure the accuracy and reliability of your experimental data.

References

Technical Support Center: Improving the Bioavailability of 8-Fluoro-Tetrahydro-γ-Carboline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-fluoro-tetrahydro-γ-carboline derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when trying to enhance the oral bioavailability of this promising, yet complex, class of compounds. The inherent structural rigidity and the presence of the fluorine atom introduce specific physicochemical properties that require nuanced experimental approaches. This document provides troubleshooting guides and frequently asked questions to navigate these challenges effectively.

Introduction: The Bioavailability Challenge

The γ-carboline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules.[1][2] The introduction of a tetrahydro- scaffold and an 8-fluoro substituent can significantly modulate pharmacological activity, but often at the cost of oral bioavailability. The primary hurdles typically fall into three categories: poor aqueous solubility, low membrane permeability, and extensive first-pass metabolism. This guide will dissect these issues and provide validated strategies to overcome them.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for troubleshooting specific experimental outcomes.

Q1: Why is the bioavailability of 8-fluoro-tetrahydro-γ-carboline derivatives often low?

A1: The low bioavailability is typically a multifactorial issue stemming from the compound's physicochemical properties. The planar, aromatic carboline core contributes to low aqueous solubility due to strong crystal lattice energy. The fluorine atom, while often added to block metabolic sites or enhance binding affinity, increases lipophilicity, which can further decrease aqueous solubility.[3] Furthermore, these compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pumps them out of cells, reducing absorption.[4][5] They may also be susceptible to rapid metabolism in the gut wall and liver (first-pass metabolism).[6]

Q2: What are the primary metabolic pathways for γ-carboline derivatives?

A2: While specific pathways for the 8-fluoro derivative must be determined experimentally, metabolism of the parent β-carboline alkaloids often involves oxidative dehydrogenation, O-demethylation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate.[7] The fluorine atom at the 8-position may be designed to block a potential site of metabolism, but other positions on the rings remain susceptible to oxidation by cytochrome P450 (CYP) enzymes.

Q3: What is the role of the fluorine atom in influencing bioavailability?

A3: The fluorine atom has several effects. It can increase metabolic stability by replacing a hydrogen at a site prone to CYP-mediated oxidation.[3] However, it also increases the molecule's lipophilicity (logP), which can be a double-edged sword. While some lipophilicity is required for membrane permeation, excessive lipophilicity reduces aqueous solubility and can lead to sequestration in lipid bilayers or increased recognition by efflux pumps like P-gp.[8]

Q4: What are the essential initial assays to diagnose the cause of poor bioavailability?

A4: A systematic approach is crucial. The initial investigation should focus on three key areas:

  • Solubility: Determine kinetic and thermodynamic solubility in physiologically relevant media (e.g., water, pH 6.8 buffer, Simulated Gastric Fluid).

  • Permeability: Use an in vitro model like the Caco-2 permeability assay to assess intestinal permeability and identify if the compound is a substrate for efflux transporters like P-gp.[9][10]

  • Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to estimate the rate of first-pass metabolism.

The results from these assays will guide your formulation and development strategy.

cluster_0 Initial Bioavailability Assessment Workflow Start Compound Synthesized: 8-Fluoro-Tetrahydro-γ-Carboline Derivative Solubility Aqueous Solubility Assay (Kinetic & Thermodynamic) Start->Solubility Permeability Caco-2 Permeability Assay (A→B and B→A) Start->Permeability Metabolism Metabolic Stability Assay (Liver Microsomes) Start->Metabolism Sol_Result Solubility Acceptable? Solubility->Sol_Result Perm_Result Permeability High? Efflux Ratio < 2? Permeability->Perm_Result Met_Result Metabolically Stable? Metabolism->Met_Result Sol_Yes Proceed to Permeability/Metabolism Analysis Sol_Result->Sol_Yes Yes Sol_No Go to Solubility Enhancement Troubleshooting Sol_Result->Sol_No No Perm_Yes Proceed to Solubility/Metabolism Analysis Perm_Result->Perm_Yes Yes Perm_No Go to Permeability Enhancement Troubleshooting Perm_Result->Perm_No No Met_Yes Proceed to Solubility/Permeability Analysis Met_Result->Met_Yes Yes Met_No Go to Metabolism Mitigation Troubleshooting Met_Result->Met_No No

Caption: Initial workflow for diagnosing bioavailability issues.

Troubleshooting Guide 1: Low Aqueous Solubility

Q: My compound has very low solubility (<10 µg/mL) in aqueous buffers. What is the underlying cause and how can I address it?

A: Low solubility is expected for this class of molecules due to their rigid, planar structure and lipophilic nature. The primary cause is high crystal lattice energy and unfavorable energetics of solvation in water.

Initial Steps:

  • Confirm the solid form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form. Different polymorphs or the presence of an amorphous state can drastically alter solubility.

  • pH-Solubility Profile: Determine the compound's pKa and measure its solubility across a range of pH values. Tetrahydro-γ-carbolines contain basic nitrogen atoms, and their solubility should increase at lower pH where they become protonated and ionized.[11]

Solution Strategies:

  • Physical Modifications: These methods aim to increase the surface area or disrupt the crystal lattice of the drug.[12]

    • Particle Size Reduction (Micronization/Nanonization): Decreasing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][12]

      • Why it works: A larger surface area allows for more interaction between the drug and the solvent, speeding up how fast it dissolves. While this doesn't change the equilibrium solubility, a faster dissolution rate can significantly improve absorption in the dynamic environment of the GI tract.

      • When to use: Good for compounds where dissolution rate is the limiting factor. Techniques include jet milling for micronization or media milling/high-pressure homogenization for nanosuspensions.[13]

    • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state.

      • Why it works: The amorphous form lacks a crystal lattice, so no energy is needed to break it. This results in a higher apparent solubility and the potential to create supersaturated solutions.[14] The polymer stabilizes the amorphous form and prevents recrystallization.

      • When to use: Highly effective for very poorly soluble (brick dust) compounds. Common polymers include PVP, HPMC, or Soluplus®. Preparation methods include spray drying and hot-melt extrusion.[6]

  • Chemical Modifications & Formulation Approaches:

    • Salt Formation: If your compound has a suitable pKa, forming a salt can dramatically increase solubility and dissolution rate.[12]

      • Why it works: Salts are ionic and generally have much higher aqueous solubility than the corresponding free base.

      • When to use: When the compound has a basic nitrogen that can be protonated. A salt screening study with various pharmaceutically acceptable counterions is necessary.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.

      • Why it works: The lipophilic carboline moiety can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[12] This complex has a hydrophilic exterior, effectively masking the drug's lipophilicity and increasing its solubility in water.

      • When to use: Effective for molecules of the right size and shape to fit into the cyclodextrin cavity. Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

    • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents.[14]

      • Why it works: The drug is dissolved in the lipid formulation. Upon gentle agitation in aqueous media (like GI fluids), it forms a fine oil-in-water emulsion, presenting the drug in a solubilized state with a large surface area for absorption.[6][15]

      • When to use: Excellent for highly lipophilic drugs (high logP). This approach can also enhance absorption via the lymphatic pathway, bypassing the liver and reducing first-pass metabolism.[16]

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueMechanismProsCons
Micronization Increases surface areaSimple, established technologyDoesn't increase equilibrium solubility; risk of particle aggregation
Solid Dispersion Creates amorphous formHigh solubility increase; can create supersaturationPotential for physical instability (recrystallization); requires specific polymers
Salt Formation Increases ionizationSignificant solubility increase; predictableRequires ionizable group; risk of common ion effect or conversion back to free base
Cyclodextrins Forms inclusion complexHigh solubility increase; can improve stabilityLimited by drug size/shape; can be expensive; high amounts may be needed
SEDDS Pre-dissolves drug in lipidsHigh drug loading for lipophilic drugs; can bypass first-pass effectComplex formulation development; potential for GI irritation from surfactants

Troubleshooting Guide 2: Poor Membrane Permeability

Q: My compound shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and/or a high efflux ratio (>2) in the Caco-2 assay. What does this mean and what are my options?

A: This result strongly suggests that your compound is a substrate for an efflux transporter, most likely P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells and the intestinal epithelium.[9] P-gp is an ATP-dependent pump that actively transports a wide range of xenobiotics out of the cell, limiting their absorption into the bloodstream.[4][8]

Confirmation Steps:

  • Run a Caco-2 assay with a known P-gp inhibitor: Repeat the bidirectional permeability assay in the presence of a P-gp inhibitor like verapamil or zosuquidar. If the efflux ratio decreases significantly (ideally towards 1) and the absorptive (A→B) permeability increases, you have confirmed P-gp-mediated efflux.

Solution Strategies:

  • Chemical/Structural Modification (Lead Optimization):

    • Why it works: This is the most fundamental approach. By modifying the chemical structure, you can disrupt the key pharmacophore features recognized by P-gp. This might involve reducing the number of hydrogen bond donors, masking polar groups, or altering the overall molecular shape.

    • How to approach: This is a medicinal chemistry effort. Analyze the structure-efflux relationships in your compound series to identify moieties that contribute to P-gp recognition. Sometimes minor changes can lead to a dramatic reduction in efflux.

  • Formulation with P-gp Inhibitors/Excipients:

    • Why it works: Certain pharmaceutical excipients can inhibit P-gp function, effectively "stunning" the pump and allowing more of your drug to be absorbed.[17]

    • Examples: Many surfactants used in lipid-based formulations, such as Tween® 80 (Polysorbate 80) and Cremophor® EL, have P-gp inhibitory effects.[18] Vitamin E TPGS is another well-known P-gp inhibitor used in formulations.

    • When to use: This is a powerful formulation strategy when structural modification is not feasible. It can be combined with solubility enhancement techniques (e.g., in a SEDDS formulation).

  • Nanoparticle-Based Delivery Systems:

    • Why it works: Encapsulating the drug in nanoparticles can alter its absorption pathway, allowing it to bypass P-gp-mediated efflux.[19][20] Nanoparticles can be taken up by endocytosis, protecting the drug from the transporters on the cell surface.[15][21]

    • Types of Nanoparticles: Polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), and liposomes are common choices.[18][20] Surface modification with ligands can further target specific uptake mechanisms.

    • When to use: A more advanced strategy suitable for challenging compounds, especially those intended for CNS delivery where P-gp at the blood-brain barrier is also a major obstacle.[21][22]

cluster_1 Decision Tree for Permeability Enhancement Start Low Permeability & High Efflux Ratio Detected Inhibitor_Test Run Caco-2 assay with P-gp inhibitor Start->Inhibitor_Test Result Efflux Ratio Normalized? Inhibitor_Test->Result Yes P-gp Efflux Confirmed Result->Yes Yes No Poor Passive Permeability (Consider LogP, Size, H-bonds) Result->No No Strategy1 Formulate with P-gp inhibiting excipients (e.g., Vitamin E TPGS, Polysorbate 80) Yes->Strategy1 Strategy2 Utilize Nanocarriers (e.g., Liposomes, PLGA NPs) to alter uptake mechanism Yes->Strategy2 Strategy3 Medicinal Chemistry: Modify structure to reduce P-gp recognition Yes->Strategy3

Caption: Strategy selection for overcoming P-gp mediated efflux.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol assesses the potential for a compound to be absorbed across the intestinal epithelium and determines if it is a substrate for efflux transporters.[9][23]

Materials:

  • Caco-2 cells (passage 25-45)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)

  • Transport buffer (Hank's Balanced Salt Solution - HBSS with 10 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (paracellular integrity marker)

  • Analytical standard of the test compound

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: a. Seed Caco-2 cells onto the apical (A) side of Transwell® inserts at a density of ~60,000 cells/cm². b. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: a. Before the transport experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Values >250 Ω·cm² are typically acceptable. b. Alternatively, confirm integrity post-experiment by measuring Lucifer Yellow leakage.

  • Transport Experiment: a. Wash the monolayers twice with pre-warmed (37°C) transport buffer. b. For A→B (Apical to Basolateral) Transport: i. Add transport buffer containing the test compound (e.g., final concentration 10 µM, <1% DMSO) and Lucifer Yellow to the apical (donor) chamber. ii. Add fresh transport buffer to the basolateral (receiver) chamber. c. For B→A (Basolateral to Apical) Transport: i. Add transport buffer containing the test compound and Lucifer Yellow to the basolateral (donor) chamber. ii. Add fresh transport buffer to the apical (receiver) chamber. d. Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

  • Sample Collection and Analysis: a. At the end of the incubation, take samples from both the donor and receiver chambers. b. Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[24][25] c. Measure Lucifer Yellow fluorescence to confirm monolayer integrity (<1% leakage).

  • Calculations: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber. b. Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Interpretation:

  • High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A→B) = 1-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A→B) < 1 x 10⁻⁶ cm/s

  • Potential Efflux Substrate: ER > 2

References

Technical Support Center: Fluorination of Pyrido[4,3-b]indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for overcoming challenges in the fluorination of pyrido[4,3-b]indoles (γ-carbolines). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing fluorine into this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your reactions effectively.

The pyrido[4,3-b]indole framework is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities.[1][2] The incorporation of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorination a critical tool for lead optimization.[3][4][5][6] However, this transformation is fraught with challenges, including issues with regioselectivity, substrate decomposition, and low yields. This guide provides a structured approach to diagnosing and solving these common problems.

Section 1: Troubleshooting Guide for Electrophilic Fluorination

The electron-rich nature of the indole core makes the pyrido[4,3-b]indole scaffold a prime candidate for electrophilic fluorination. However, this same reactivity can be a double-edged sword, often leading to undesired side reactions. Reagents like Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are common choices.

Q1: My reaction shows low or no conversion of the starting material. What's going wrong?

This is a common starting problem. The issue often lies with either the reagent's activity or the reaction conditions being suboptimal for your specific substrate.

Possible Causes & Solutions:

  • Inactive Fluorinating Reagent: Electrophilic N-F reagents are sensitive to moisture and can degrade over time.

    • Actionable Advice: Always use a freshly opened bottle of the reagent or one that has been stored meticulously in a desiccator. If in doubt, run a control reaction with a simple, known substrate (e.g., anisole) to verify the reagent's activity.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and modulating the reactivity of the fluorinating agent.

    • Actionable Advice: Acetonitrile (MeCN) is a standard and effective solvent for many Selectfluor reactions.[7][8] If solubility is an issue, consider screening other polar aprotic solvents. Be aware that some solvents can react exothermically and dangerously with electrophilic fluorinating agents; for instance, Selectfluor can react violently with DMF, pyridine, and DMSO.[9][10]

  • Insufficient Substrate Nucleophilicity: If your pyrido[4,3-b]indole is substituted with electron-withdrawing groups (EWGs), its reactivity towards electrophiles will be significantly diminished.

    • Actionable Advice: For deactivated substrates, you may need to switch to more forceful conditions, such as elevated temperatures. However, this must be balanced against the risk of decomposition. An alternative is to explore transition-metal-catalyzed C-H fluorination, which can operate through different mechanisms and may be more suitable for less reactive arenes.[11]

Q2: I'm getting a complex mixture of products, including multiple fluorinated isomers, di-fluorinated compounds, and potential oxidation byproducts. How can I improve selectivity?

This is the most frequent challenge, stemming from the high reactivity of the indole nucleus. The pyrrole ring of the indole moiety is highly susceptible to electrophilic attack, potentially leading to a lack of regioselectivity and over-fluorination.

Possible Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures increase reaction rates but often at the cost of selectivity.

    • Actionable Advice: Begin your optimization at a low temperature (e.g., 0 °C or even -78 °C) and allow the reaction to warm slowly to room temperature.[9] This can temper the reaction's kinetics and favor the formation of the thermodynamically preferred monofluorinated product.

  • Incorrect Stoichiometry: Using a large excess of the fluorinating agent is a direct path to over-fluorination.

    • Actionable Advice: Start with a slight excess (1.1-1.2 equivalents) of the fluorinating agent. If di-fluorination is still observed, reduce the stoichiometry to 1.0 equivalent or slightly less and accept a lower conversion to maximize selectivity for the mono-fluorinated product. Unreacted starting material is often easier to separate than a mixture of isomers.

  • Inherent Substrate Reactivity: The electronic properties of the pyrido[4,3-b]indole core dictate the sites of fluorination. The C3 position of the indole is typically the most nucleophilic, but other positions can also react.

    • Actionable Advice: If regioselectivity is poor, consider installing a directing group or a temporary blocking group to guide the fluorination to the desired position. For sensitive substrates, milder reaction conditions are crucial. Using a base like Li₂CO₃ at low temperatures has been shown to prevent the formation of dimeric byproducts in the fluorination of indoles.[9]

Decision Workflow: Troubleshooting Electrophilic Fluorination

G start Low Yield or Selectivity in Electrophilic Fluorination check_conversion Is Starting Material (SM) Consumed? start->check_conversion check_products Is the Main Product Unfluorinated SM? check_conversion->check_products  No check_selectivity Is it a Mixture? (Isomers, Di-F, Oxidation) check_conversion->check_selectivity  Yes sol_reagent Verify Reagent Activity (Use fresh reagent, run control) check_products->sol_reagent  Yes sol_conditions Increase Reactivity: - Higher Temperature - More Polar Solvent (e.g., MeCN) - Check for EWGs on substrate check_products->sol_conditions  No sol_temp Decrease Temperature (Start at 0°C or lower) check_selectivity->sol_temp end_node Optimized Reaction sol_reagent->end_node sol_conditions->end_node sol_stoich Adjust Stoichiometry (Use 1.0-1.1 eq. F+ reagent) sol_temp->sol_stoich sol_protect Consider Protecting Groups (e.g., N-Boc, N-SO2R) to temper reactivity sol_stoich->sol_protect sol_protect->end_node

Caption: Troubleshooting flowchart for electrophilic fluorination.

Section 2: Troubleshooting Guide for Nucleophilic Fluorination

Nucleophilic fluorination, typically via Nucleophilic Aromatic Substitution (SNAr) or deoxyfluorination, requires a pre-functionalized pyrido[4,3-b]indole. This strategy offers excellent regiocontrol but comes with its own set of challenges, primarily related to the harsh conditions often required.

Q1: My SNAr reaction on a chloro- or nitro-pyrido[4,3-b]indole is failing. What are the key parameters to check?

SNAr reactions are highly sensitive to specific conditions. Failure usually points to issues with the fluoride source, solvent, or temperature.

Possible Causes & Solutions:

  • Water Contamination: Anhydrous conditions are paramount. Trace amounts of water will hydrate the fluoride salt (e.g., KF, CsF), drastically reducing its nucleophilicity.[12][13][14]

    • Actionable Advice: Use spray-dried KF or dry your fluoride source by heating under vacuum. Ensure your solvent is rigorously anhydrous. Using a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or a tetraalkylammonium salt can help generate a more reactive, "naked" fluoride anion.[13]

  • Insufficient Substrate Activation: For SNAr to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

    • Actionable Advice: If your substrate is not sufficiently activated, the reaction will likely require very high temperatures (>150 °C), which can lead to decomposition of the pyrido[4,3-b]indole core. If possible, redesign the synthesis to include a stronger EWG (e.g., -NO₂) or consider alternative methods like transition metal-catalyzed nucleophilic fluorination.

  • Incorrect Solvent: The solvent must be a polar aprotic type to solvate the counter-ion (K⁺, Cs⁺) while leaving the fluoride ion reactive.

    • Actionable Advice: Standard solvents include DMF, DMSO, and sulfolane.[9] These solvents have high boiling points, allowing for the elevated temperatures often necessary for SNAr.

  • Hydrodehalogenation Side Reaction: In some cases, particularly with copper-catalyzed reactions or when using certain fluoride sources, you may observe the replacement of your leaving group with hydrogen instead of fluorine.[12]

    • Actionable Advice: This often points to a radical pathway or the presence of a proton source. Ensure rigorously anhydrous conditions and screen different fluoride sources (e.g., moving from AgF to KF with a phase-transfer catalyst).

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which strategy, electrophilic or nucleophilic, is better for my target?

    • A: This depends on your synthetic route. If you have a readily available, unfunctionalized pyrido[4,3-b]indole and require a "late-stage" fluorination, an electrophilic C-H fluorination is the most direct approach, though it may require significant optimization for selectivity.[3][5][15] If you are building the molecule from scratch, it is often more reliable to introduce a leaving group (like -Cl or -Br) during the synthesis of the core structure and then perform a regiochemically defined SNAr reaction as a final step.

  • Q: How can I introduce fluorine into the pyridine ring versus the indole ring?

    • A: Regioselectivity is dictated by electronics. The indole ring is generally more electron-rich and thus more reactive towards electrophiles. To target the pyridine ring with an electrophile, you would likely need to deactivate the indole ring first, perhaps through N-acylation. Conversely, for an SNAr reaction, the position of the leaving group and activating EWGs will determine the site of fluorination, giving you precise control regardless of the ring.

  • Q: My compound decomposes under the high temperatures required for SNAr. What can I do?

    • A: This is a critical limitation. First, ensure your fluoride source is as active as possible (anhydrous, phase-transfer catalyst) to lower the required temperature.[14] If decomposition persists, you must explore alternative methods. Modern transition metal-catalyzed nucleophilic fluorination reactions can sometimes proceed under milder conditions.[12] Another option is deoxyfluorination if a corresponding hydroxy-pyrido[4,3-b]indole is accessible.

Section 4: Key Reagents & Protocols

Table 1: Comparison of Common Fluorinating Reagents
Reagent NameTypeCommon UseAdvantagesDisadvantages & Safety
Selectfluor™ Electrophilic (N-F)C-H Fluorination of electron-rich arenesCrystalline, stable, easy to handleStrong oxidant, can be unselective, reacts violently with some solvents[9][10]
NFSI Electrophilic (N-F)α-Fluorination of carbonyls, arene fluorinationHigh F+ character, stable solidCan be less reactive for C-H fluorination than Selectfluor
Potassium Fluoride (KF) Nucleophilic (F⁻)SNAr ReactionsInexpensive, readily availableHighly hygroscopic, requires high temp. & phase-transfer catalyst for good reactivity[13]
Cesium Fluoride (CsF) Nucleophilic (F⁻)SNAr ReactionsMore soluble and reactive than KFMore expensive and hygroscopic than KF[13]
DAST DeoxyfluorinationR-OH → R-FEffective for converting alcohols to fluoridesThermally unstable, can be explosive at elevated temps; handle with extreme care[16]
PyFluor / PhenoFluor DeoxyfluorinationR-OH → R-FMore stable and safer alternatives to DASTMore expensive, may require specific substrate classes (e.g., phenols for PhenoFluor)[12][16]
Protocol 1: General Procedure for Electrophilic Fluorination with Selectfluor™

This is a starting point protocol and must be optimized for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrido[4,3-b]indole substrate (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of approximately 0.1 M. Stir the solution until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add Selectfluor™ (1.1 eq) portion-wise over 5-10 minutes. Caution: The addition may be exothermic.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Core Challenge: Competing Pathways

G sub Pyrido[4,3-b]indole (Electron-Rich Core) reagent Electrophilic Reagent (e.g., Selectfluor) prod_ok Desired Product (Monofluorinated) reagent->prod_ok Controlled Conditions prod_bad1 Side Product (Regioisomer) reagent->prod_bad1 Poor Regiocontrol prod_bad2 Side Product (Di-fluorinated) reagent->prod_bad2 Excess Reagent/ High Temperature prod_bad3 Side Product (Oxidized/Decomposed) reagent->prod_bad3 Harsh Conditions

Caption: Competing reaction pathways in electrophilic fluorination.

References

Technical Support Center: Cell-Based Assay Variability with 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

This technical support guide is designed to assist researchers, scientists, and drug development professionals in addressing variability in cell-based assays involving 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. As a Senior Application Scientist, this resource provides in-depth troubleshooting in a question-and-answer format, focusing on the scientific principles and practical solutions to ensure the reliability and reproducibility of your experimental results.

Introduction to this compound

This compound belongs to the tetrahydro-γ-carboline class of compounds. This chemical scaffold is of significant interest in medicinal chemistry. For instance, derivatives of this structure have been identified as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), a protein implicated in cystic fibrosis.[1][2] The introduction of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity and metabolic stability, which can in turn influence its biological activity and behavior in cell-based assays.[3] Understanding these properties is crucial for designing robust experiments and interpreting results accurately.

Part 1: Core Troubleshooting - FAQs

This section addresses common issues encountered during experiments with this compound, providing explanations and actionable solutions.

Section 1.1: Compound Handling and Preparation

Question: I'm observing inconsistent results between experiments. Could my compound handling be the cause?

Answer: Yes, improper handling and storage of this compound is a significant source of variability. The integrity of your compound is the foundation of reproducible assays.

  • Scientific Rationale: Indole-based compounds can be susceptible to degradation from factors like oxidation, light exposure, and repeated freeze-thaw cycles. While fluorination can enhance stability, it does not eliminate the need for careful handling.[4]

  • Troubleshooting Protocol:

    • Stock Solution Preparation: Upon receipt, dissolve the compound in a high-purity, anhydrous solvent like DMSO to create a concentrated stock solution.

    • Aliquoting: Immediately divide the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

    • Storage: Store aliquots at -20°C or -80°C, protected from light.

    • Working Solutions: Prepare fresh working solutions from a new aliquot for each experiment. Avoid storing and reusing diluted solutions.

Question: What is the best solvent for this compound, and can it affect my cells?

Answer: The choice of solvent and its final concentration in the assay are critical.

  • Expert Insight: Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds. However, it's essential to keep the final concentration in your cell culture media low (typically <0.5%) as DMSO can have direct effects on cell physiology.

  • Best Practices:

    • Solvent Selection: Use high-purity, anhydrous DMSO for stock solutions.

    • Solubility Check: Always visually inspect solutions for precipitation. If observed, gentle warming and vortexing may be necessary.

    • Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as your experimental wells, allowing you to account for any solvent-induced effects.

Section 1.2: Cell Culture and Plating

Question: My replicate wells show high variability. How can I improve my cell plating consistency?

Answer: Inconsistent cell numbers per well is a very common cause of variability in cell-based assays.[5][6]

  • Causality: Minor differences in cell density can lead to significant variations in assay readouts, particularly for proliferation or cytotoxicity assays.[7]

  • Experimental Workflow for Consistent Cell Plating:

Caption: A workflow for achieving consistent cell plating.

  • Key Considerations:

    • Cell Health: Use cells that are in their logarithmic growth phase and have high viability.

    • Homogeneous Suspension: Ensure your cell suspension is well-mixed to prevent cells from settling, which leads to uneven distribution.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is often best to avoid using these wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.

Section 1.3: Assay-Specific Issues

Question: I'm seeing a high background signal in my fluorescence-based assay. What could be the cause?

Answer: High background can originate from the compound itself, the media, or the assay reagents.

  • Troubleshooting High Background Signal:

Potential Cause Explanation Solution
Compound Autofluorescence Indole-containing compounds can be inherently fluorescent.Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths. Subtract this value from your experimental readings.
Media Interference Phenol red and other components in cell culture media can have fluorescent properties.[8]Use phenol red-free media for the assay. Alternatively, perform the final measurement in PBS.[8]
Non-specific Staining In imaging-based assays, antibodies or dyes may bind non-specifically.Optimize blocking steps and antibody/dye concentrations.[9]

Question: My dose-response curve for this compound is not sigmoidal. Why?

Answer: A non-ideal dose-response curve can be due to several factors, from the physicochemical properties of the compound to complex biological responses.

  • Investigating a Non-Ideal Dose-Response Curve:

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Non-Ideal Dose-Response Curve Solubility Compound Precipitation at High Concentrations Problem->Solubility Kinetics Suboptimal Incubation Time Problem->Kinetics Biology Complex Biological Response (e.g., Hormesis, Off-Target Effects) Problem->Biology Check_Solubility Visually Inspect Wells for Precipitate Solubility->Check_Solubility Time_Course Perform a Time-Course Experiment Kinetics->Time_Course Mechanism_Study Investigate Mechanism of Action (e.g., Target Engagement Assays) Biology->Mechanism_Study

Caption: A logical approach to troubleshooting a non-ideal dose-response curve.

  • Detailed Steps:

    • Check for Precipitation: Visually inspect the wells with the highest concentrations of the compound under a microscope. If you see precipitate, you may need to adjust your concentration range.

    • Optimize Incubation Time: The biological effect of the compound may be time-dependent. A time-course experiment can help identify the optimal endpoint for your assay.

    • Consider Complex Biology: At higher concentrations, the compound may engage with off-target molecules, leading to unexpected biological responses.

Part 2: References
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC. PubMed Central. Available at: --INVALID-LINK--

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation. Available at: --INVALID-LINK--

  • Sources of Variability in Cell Based Assays | Download the White Paper. Mettler Toledo. Available at: --INVALID-LINK--

  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: --INVALID-LINK--

  • Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. PubMed. Available at: --INVALID-LINK--

  • Understanding and reducing variability in cell-based assays. Cell Guidance Systems. Available at: --INVALID-LINK--

  • 1H,2H,3H,4H,5H-pyrido[4,3-b]indole | C11H12N2 | CID 723230. PubChem. Available at: --INVALID-LINK--

  • Sigma Aldrich this compound hydrobromide. Fisher Scientific. Available at: --INVALID-LINK--

  • Cell-based assays on the rise. BMG LABTECH. Available at: --INVALID-LINK--

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: --INVALID-LINK--

  • Protocols & Troubleshooting Guides. R&D Systems. Available at: --INVALID-LINK--

  • SUBSTITUTED 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLES, METHODS FOR THE PRODUCTION AND USE THEREOF. Google Patents. Available at: --INVALID-LINK--

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: --INVALID-LINK--

  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B (RSC Publishing). Available at: --INVALID-LINK--

  • Overcoming Variability in Cell-Based Assays. ResearchGate. Available at: --INVALID-LINK--

  • 2-methyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole. PubChem. Available at: --INVALID-LINK--

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: --INVALID-LINK--

  • 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Europe PMC. Available at: --INVALID-LINK--

  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds. ScienceDirect. Available at: --INVALID-LINK--

  • (PDF) Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. Available at: --INVALID-LINK--

  • Future challenges and opportunities with fluorine in drugs?. ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Stability Testing of 8-fluoro-tetrahydro-gamma-carboline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the stability testing of 8-fluoro-tetrahydro-gamma-carboline (8-F-THγC). This document is designed for researchers, scientists, and drug development professionals who are working with this compound. As a fluorinated analog of the tetrahydro-gamma-carboline scaffold, 8-F-THγC presents unique stability characteristics that are critical to understand for successful formulation, storage, and analytical method development.

The tetrahydro-γ-carboline core is a significant pharmacophore, but its stability can be influenced by the electron-withdrawing nature of the fluorine substituent and the inherent reactivity of the indole and tetrahydropyridine rings.[1] This guide provides a comprehensive, question-and-answer-based resource to navigate the common challenges encountered during its stability assessment in solution. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice grounded in established scientific principles.

Part I: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability of 8-fluoro-tetrahydro-gamma-carboline.

Q1: What are the primary chemical liabilities of the 8-fluoro-tetrahydro-gamma-carboline structure?

A1: The 8-F-THγC molecule has two main areas susceptible to degradation:

  • The Tetrahydro-β-carboline Core: This structure is prone to oxidation. The partially saturated pyridine ring can be dehydrogenated to form the more stable aromatic γ-carboline analog. The indole nitrogen and adjacent carbons are also potential sites of oxidation.[2][3][4]

  • Influence of the Fluorine Substituent: The C-F bond itself is very strong and resistant to cleavage.[5][6] However, fluorine's high electronegativity alters the electron distribution of the aromatic ring, which can influence the susceptibility of the entire molecule to oxidative or hydrolytic attack compared to its non-fluorinated parent compound.[7][8]

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation (or stress testing) is a regulatory requirement under ICH guidelines (Q1A/Q1B) and serves several critical scientific purposes.[9][10][11] By intentionally exposing 8-F-THγC to harsh conditions (acid, base, light, heat, oxidation), we can:

  • Identify likely degradation products and establish the compound's degradation pathways.

  • Develop and validate a stability-indicating analytical method (e.g., HPLC) that can accurately separate the intact drug from all potential impurities and degradants.

  • Understand the intrinsic stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.[12]

Q3: What are the recommended initial storage conditions for a stock solution of 8-F-THγC?

A3: Based on the general instability of related indole alkaloids to light and oxidation, initial storage conditions should be conservative. A summary is provided in Table 1.

Table 1: Recommended Solvents and Initial Storage Conditions

ParameterRecommendationRationale
Solvent Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)These are common, relatively inert solvents for many organic molecules. ACN is often preferred for HPLC-based studies due to its UV transparency and volatility.
Temperature -20°C to -80°CReduces the rate of potential hydrolytic and oxidative degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to minimize oxidative degradation, a known pathway for indole-containing compounds.[2][3]
Light Amber vials or wrap in aluminum foilProtects the compound from photolytic degradation, as aromatic and heterocyclic systems can be light-sensitive.[13][14][15][16]
pH Neutral (if in aqueous buffer)The compound's stability is likely pH-dependent. Extreme pH values can catalyze hydrolysis.[17]

Part II: Troubleshooting Guide

This section is formatted to directly address specific problems you may encounter during your experiments.

Problem 1: The peak area of my 8-F-THγC analyte is decreasing rapidly in my control sample (stored at 4°C), even without stress conditions.

  • Possible Cause 1: Oxidative Degradation. The tetrahydro-gamma-carboline ring system is susceptible to oxidation, even by dissolved oxygen in the solvent.

    • Solution: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen. Store prepared solutions under an inert atmosphere. The use of antioxidants could be explored during formulation development, but should be avoided during initial stability profiling to understand the molecule's intrinsic properties.

  • Possible Cause 2: Adsorption to Container Surface. Highly lipophilic compounds can adsorb to glass or plastic surfaces, especially from highly aqueous solutions at low concentrations.

    • Solution: Use silanized glass vials or low-adsorption polypropylene vials. Ensure the solvent composition has sufficient organic content (e.g., >20% acetonitrile) to keep the analyte fully solvated.

  • Possible Cause 3: pH-Related Instability. If your solution is prepared in an unbuffered aqueous/organic mixture, the effective pH could be promoting degradation.

    • Solution: If an aqueous environment is required, use a buffered system (e.g., phosphate buffer, pH 7.0-7.4) to maintain a stable pH. First, confirm the solubility of 8-F-THγC in the chosen buffer.

Problem 2: I see multiple new, small peaks appearing in my chromatogram after acidic or basic hydrolysis, but the total peak area is not conserved.

  • Possible Cause 1: Degradants are not UV-Active. The degradation process may have destroyed the chromophore of the molecule, rendering the degradants invisible to your UV detector at the chosen wavelength.

    • Solution: Use a mass spectrometer (LC-MS) in parallel with UV detection. A mass detector can identify non-chromophoric fragments and help build a more complete picture of the degradation pathway. Also, consider using a photodiode array (PDA) detector to screen across a wide range of UV wavelengths.

  • Possible Cause 2: Degradants are not eluting from the column. Highly polar or charged degradation products may be irreversibly binding to the stationary phase of your reversed-phase column.

    • Solution: After the primary analytical run, perform a high-organic "strip" gradient (e.g., to 100% acetonitrile or methanol) followed by a re-equilibration step to wash strongly retained compounds from the column. If this does not solve the issue, consider a different stationary phase or analytical technique (e.g., HILIC).

Problem 3: My results are inconsistent between experiments (poor reproducibility).

  • Possible Cause 1: Inconsistent Mobile Phase Preparation. Small variations in mobile phase pH, especially near the pKa of the analyte, can cause significant shifts in retention time and peak shape.[18]

    • Solution: Always prepare mobile phases fresh and in large enough batches for the entire experiment. Use a calibrated pH meter and ensure all buffers are fully dissolved. Premixing solvents by volume is more reproducible than relying on pump gradients for isocratic methods.[19]

  • Possible Cause 2: Temperature Fluctuations. HPLC retention times for many compounds are sensitive to column temperature.[19]

    • Solution: Always use a thermostatically controlled column compartment. Ensure the laboratory ambient temperature is stable.

  • Possible Cause 3: Sample Injection Issues. Inconsistent injection volumes or sample carryover can lead to poor reproducibility.[20]

    • Solution: Ensure the autosampler is performing correctly with a qualification test. Use a strong needle wash solvent (e.g., a solvent with higher elution strength than the mobile phase) to prevent carryover between injections.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peak loss during a stability study.

G cluster_control Control Sample Troubleshooting start Unexpected Analyte Peak Loss Detected check_control Is the loss also in the control sample? start->check_control stress_issue Degradation is due to the stress condition. Proceed with characterization. check_control->stress_issue No control_issue Investigate control sample instability. check_control->control_issue Yes check_precipitate Visual Inspection: Is there precipitation? control_issue->check_precipitate check_oxidation Prepare fresh sample with de-gassed solvent. Does stability improve? check_precipitate->check_oxidation No precipitate_yes Solubility Issue: Increase organic content or change solvent. check_precipitate->precipitate_yes Yes check_adsorption Use silanized vials. Does stability improve? check_oxidation->check_adsorption No oxidation_yes Oxidative Degradation: Store all future samples under inert gas. check_oxidation->oxidation_yes Yes adsorption_yes Adsorption Issue: Use low-adsorption vials for all future work. check_adsorption->adsorption_yes Yes

Caption: Troubleshooting logic for analyte peak area loss.

Part III: Experimental Protocols for Forced Degradation

These protocols are designed as a starting point and should be adapted based on the observed stability of 8-F-THγC. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][21]

Overall Workflow Diagram

workflow cluster_stress Stress Conditions prep Prepare 1 mg/mL Stock Solution of 8-F-THγC in ACN or DMSO acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep->base oxidation Oxidation 3% H2O2, RT prep->oxidation thermal Thermal 80°C in Solution prep->thermal photo Photolytic ICH Q1B Light Source prep->photo analysis Analyze samples by Stability-Indicating HPLC-PDA/MS at T=0, 2, 4, 8, 24h acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Evaluate % Degradation and Peak Purity analysis->data report Identify Degradants and Propose Degradation Pathway data->report

Caption: General workflow for forced degradation studies.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare solutions of 0.1 M HCl and 0.1 M NaOH.

  • Sample Preparation:

    • Add 100 µL of the 1 mg/mL 8-F-THγC stock solution to three separate vials.

    • To the first vial (acid stress), add 900 µL of 0.1 M HCl.

    • To the second vial (base stress), add 900 µL of 0.1 M NaOH.

    • To the third vial (control), add 900 µL of purified water.

  • Incubation: Place all three vials in a water bath or oven at 60°C.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH, and the base-stressed samples with 0.1 M HCl. This is crucial to stop the degradation reaction before injection onto the HPLC.

  • Analysis: Analyze by HPLC-PDA/MS.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Sample Preparation:

    • Add 100 µL of the 1 mg/mL stock solution to a vial.

    • Add 900 µL of 3% H₂O₂.

    • Prepare a control sample with 100 µL of stock and 900 µL of water.

  • Incubation: Keep the sample at room temperature, protected from light.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze directly by HPLC-PDA/MS. No quenching is typically required, but if the reaction is too rapid, quenching with a dilute sodium bisulfite solution can be considered.

Protocol 3: Photostability Testing
  • Guideline: This protocol should be conducted according to ICH Guideline Q1B.[13][14][15][22]

  • Sample Preparation:

    • Place a solution of 8-F-THγC (e.g., 0.1 mg/mL in ACN/water) in a chemically inert, transparent container (e.g., quartz cuvette).

    • Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil.

  • Exposure: Place both samples in a photostability chamber.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

  • Analysis: Analyze the exposed sample and the dark control by HPLC-PDA/MS. Compare the chromatograms to assess for photodegradation.

Protocol 4: Thermal Degradation
  • Sample Preparation: Prepare a solution of 8-F-THγC (e.g., 0.1 mg/mL) in a suitable solvent (e.g., ACN/water 50:50).

  • Incubation:

    • Place a sample vial in an oven set to 80°C.

    • Keep a control sample at the intended storage temperature (e.g., 4°C).

  • Time Points: Withdraw aliquots at T=0, 24, 48, and 72 hours.

  • Analysis: Cool samples to room temperature before analyzing by HPLC-PDA/MS.

Part IV: Appendices

Appendix A: Example Stability-Indicating HPLC Method

This method is a starting point and must be validated for its ability to separate 8-F-THγC from all process impurities and degradation products.

Table 2: Example HPLC-UV/MS Method Parameters

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
UV Detection 220 nm, 280 nm (or as determined by UV scan)
MS Detection ESI+, Full Scan (m/z 100-800)
Appendix B: Postulated Degradation Pathways

Based on the chemistry of related indole alkaloids and tetrahydro-β-carbolines, the following degradation pathways are postulated for 8-F-THγC.[23][24][25] This diagram should be used as a hypothesis to guide the identification of unknown peaks in your chromatograms.

degradation cluster_main Postulated Degradation of 8-F-THγC parent 8-Fluoro-tetrahydro- γ-carboline oxidized 8-Fluoro-dihydro- γ-carboline parent->oxidized Mild Oxidation [O] hydroxylated Hydroxylated Species (on indole or pyridine ring) parent->hydroxylated Oxidation (P450-like) [O] ring_opened Ring-Opened Product (Hydrolytic Cleavage) parent->ring_opened Strong Acid/Base H+/OH- aromatic 8-Fluoro-γ-carboline (Aromatized) oxidized->aromatic Further Oxidation [O]

Caption: Hypothetical degradation pathways for 8-F-THγC. Note: This is a conceptual diagram; actual structures would be drawn in a chemical drawing program.

Part V: References

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. --INVALID-LINK--

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. --INVALID-LINK--

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. --INVALID-LINK--

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.

  • O'Hagan, D. (2012). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA. --INVALID-LINK--

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. --INVALID-LINK--

  • SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. --INVALID-LINK--

  • Zhou, Y., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. --INVALID-LINK--

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. --INVALID-LINK--

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. --INVALID-LINK--

  • Q1 Scientific. (2021). Photostability testing theory and practice. --INVALID-LINK--

  • Singh, I., & Tandon, V. (2023). Fluorine in drug discovery: Role, design and case studies. Bioorganic & Medicinal Chemistry.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. --INVALID-LINK--

  • Jones, C. M., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. --INVALID-LINK--

  • Qu, Y., et al. (2024). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. The Plant Journal. --INVALID-LINK--

  • International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. --INVALID-LINK--

  • Lin, H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. --INVALID-LINK--

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.

  • Persee General. (2024). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. --INVALID-LINK--

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. --INVALID-LINK--

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. IJSDR. --INVALID-LINK--

  • Wikipedia. (n.d.). Indole alkaloid. --INVALID-LINK--

  • ResearchGate. (2024). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. --INVALID-LINK--

  • Cook, J. M., et al. (2007). “Pictet-Spengler-like” Synthesis of Tetrahydro-β-carbolines under Hydrolytic Conditions. Organic Letters.

  • Julian, P. L., & Pikl, J. (1935). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society. --INVALID-LINK--

  • Douglas, C. J., & Overman, L. E. (2022). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. ACS Catalysis. --INVALID-LINK--

  • Diem, S., et al. (2001). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC-MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry. --INVALID-LINK--

  • Herraiz, T. (2000). Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. Journal of Chromatography A. --INVALID-LINK--

  • Kiss, L., et al. (2021). Recent Advances on the Synthesis and Application of Tetrahydro-β-Carbolines. ChemistrySelect.

  • Diem, S., et al. (2001). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry. --INVALID-LINK--

  • Rpb Resonance Chemistry. (2020). Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry. YouTube. --INVALID-LINK--

  • Sewgobind, N. V., et al. (2008). Enantioselective BINOL-phosphoric acid catalyzed Pictet-Spengler reactions of N-benzyltryptamine. The Journal of Organic Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Strategies towards tetrahydro-γ-carbolines. --INVALID-LINK--

References

Minimizing side reactions in 8-fluoro-tetrahydro-gamma-carboline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-fluoro-tetrahydro-γ-carboline. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. We will address common challenges, from low yields to unexpected side products, providing a framework for logical problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the tetrahydro-γ-carboline core?

The two most prevalent strategies for constructing the tetrahydro-γ-carboline skeleton are the Fischer indole synthesis and the Pictet-Spengler reaction.[1]

  • Fischer Indole Synthesis: This classic method typically involves the reaction of an appropriately substituted arylhydrazine (e.g., 3-fluorophenylhydrazine) with a 4-piperidone derivative under acidic conditions.[2][3] While effective, this route can sometimes present challenges with regioselectivity, especially with substituted piperidones.[4]

  • Pictet-Spengler Reaction (iso-Pictet-Spengler): This is a powerful and often preferred method that involves the condensation of an isotryptamine (e.g., 2-(1H-indol-2-yl)ethanamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6] For the synthesis of the parent tetrahydro-γ-carboline, this involves a reaction with formaldehyde. This reaction is a special case of a Mannich reaction.[7]

Q2: How does the 8-fluoro substituent impact the synthesis, particularly in a Pictet-Spengler type reaction?

The fluorine atom at the 8-position (corresponding to the 6-position of the indole ring precursor) is electron-withdrawing. This has a significant electronic effect on the key cyclization step of the Pictet-Spengler reaction, which is an intramolecular electrophilic aromatic substitution. The reduced electron density of the indole nucleus makes it less nucleophilic, potentially slowing down the ring-closure step.[8] Consequently, the reaction may require more forcing conditions (stronger acid, higher temperature) compared to the synthesis of non-fluorinated analogs. However, these harsher conditions can also promote side reactions. Finding a balance is critical, and sometimes "soft acidic conditions" are found to be optimal for substrates with withdrawing groups.[1]

Q3: What is the role of the acid catalyst in the Pictet-Spengler reaction?

The acid catalyst plays a crucial dual role.[7][9]

  • It catalyzes the initial condensation of the amine and the carbonyl compound to form a Schiff base (imine).

  • Crucially, it protonates the imine to form a highly electrophilic iminium ion. This iminium ion is a much stronger electrophile than the neutral imine, and this increased electrophilicity is the driving force for the subsequent nucleophilic attack by the electron-rich indole ring to close the new six-membered ring.[10]

The choice of acid, from Brønsted acids like TFA and HCl to Lewis acids, can significantly influence reaction rates and side product profiles.[9][11]

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental issues in a problem/solution format.

Problem 1: Low or No Yield of 8-Fluoro-Tetrahydro-γ-Carboline; Starting Material Recovered.

  • Possible Cause A: Ineffective Iminium Ion Formation. The equilibrium between the starting materials and the imine/iminium ion may not favor the reactive intermediate. The electron-withdrawing fluorine atom can decrease the basicity of the tryptamine nitrogen, affecting the initial condensation.

    • Solution 1: Increase Catalyst Concentration/Strength. A stronger acid or a higher concentration of the existing acid catalyst can shift the equilibrium towards the required iminium ion. Consider switching from a weaker acid like benzoic acid to a stronger one like trifluoroacetic acid (TFA).[9]

    • Solution 2: Use a Dehydrating Agent. The formation of the imine from the amine and carbonyl is a condensation reaction that releases water. Adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the reaction forward by removing water as it is formed.[8]

    • Solution 3: Consider an Alternative Solvent. Solvents play a key role. Hexafluoroisopropanol (HFIP) has been shown to be a highly effective solvent and catalyst for the Pictet-Spengler reaction, often providing high yields under mild conditions where other systems fail.[12]

  • Possible Cause B: Insufficiently Reactive Conditions for Cyclization. As discussed, the 8-fluoro group deactivates the indole ring. The conditions may be sufficient for iminium ion formation but not for the subsequent electrophilic aromatic substitution.

    • Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture can provide the necessary activation energy for the ring-closure step. Monitor the reaction carefully, as excessive heat can lead to degradation.

    • Solution 2: Employ an N-Acyliminium Ion Strategy. Instead of relying on protonation, the intermediate imine can be acylated to form an N-acyliminium ion. This species is a very powerful electrophile, and the subsequent cyclization can often proceed under much milder conditions with higher yields.[7]

Problem 2: Significant Formation of an Imine Intermediate (Schiff Base) without Cyclization.

  • Root Cause: This is a classic issue where the first step of the Pictet-Spengler reaction occurs, but the second (cyclization) does not. This is often observed in certain polar solvents that may stabilize the imine or interfere with the catalyst.

    • Solution 1: Change the Solvent. Reactions carried out in solvents like DMF, methanol, or pure water can sometimes stall at the imine stage.[12] Switching to a less coordinating, aprotic solvent like dichloromethane (DCM) or toluene is often effective. As mentioned, HFIP is an excellent choice to promote full conversion.[12]

    • Solution 2: Ensure Anhydrous Conditions. The presence of excess water can hinder the reaction from proceeding past the imine intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.[9]

Problem 3: Product Degradation or Formation of Aromatic β-Carboline Byproducts.

  • Root Cause: The desired tetrahydro-γ-carboline product is susceptible to oxidation. Over time, or in the presence of oxidants (including air), it can be converted to the more stable dihydro-γ-carboline or the fully aromatic γ-carboline.[13] This process can be accelerated by heat and certain acidic conditions.

    • Solution 1: Maintain an Inert Atmosphere. Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Solution 2: Avoid Excessive Heat. Use the minimum temperature required to drive the reaction to completion. Prolonged heating, especially after the product has formed, should be avoided.

    • Solution 3: Careful Workup. During the aqueous workup, minimize the time the product spends in solution, especially if strong acids or bases are used. Prompt extraction into an organic solvent is recommended.

    • Solution 4: Check for Nitrite Contamination. If using nitric acid-based reagents or if there is a possibility of nitrite contamination, be aware that nitrosating agents can promote oxidative degradation to form aromatic carbolines.[13]

Summary of Recommended Reaction Conditions
ParameterRecommendationRationale & Causality
Starting Materials High purity isotryptamine precursor and formaldehyde source (paraformaldehyde is common).Impurities can introduce competing side reactions and complicate purification.
Solvent Dichloromethane (DCM), Toluene, or Hexafluoroisopropanol (HFIP).Aprotic solvents are generally preferred. HFIP can act as both solvent and catalyst, promoting high yields.[12]
Catalyst Trifluoroacetic Acid (TFA), Benzoic Acid, or a suitable Lewis Acid.Acid choice is critical for activating the iminium ion intermediate.[8][9] Stronger acids may be needed for the deactivated fluoro-indole system.
Temperature Room Temperature to 50 °C.Start at room temperature. Gentle heating may be required, but excessive heat can cause oxidation.[14]
Atmosphere Inert (Nitrogen or Argon).Minimizes oxidative side reactions that lead to the formation of aromatic carboline impurities.[13]
Additives Molecular Sieves (4 Å).Removes water generated during imine formation, driving the reaction to completion.[8]

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Synthesis

This protocol provides a generalized procedure for the synthesis of 8-fluoro-tetrahydro-γ-carboline.

Materials:

  • 2-(6-Fluoro-1H-indol-2-yl)ethanamine (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the 2-(6-Fluoro-1H-indol-2-yl)ethanamine and paraformaldehyde.

  • Add anhydrous DCM to dissolve/suspend the solids (concentration typically 0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TFA to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 8-fluoro-tetrahydro-γ-carboline.

Visualizing the Chemistry

Reaction Mechanism and Key Side Reactions

The following diagrams illustrate the intended synthetic pathway and the common pitfalls that can divert the reaction from the desired product.

Reaction_Pathway cluster_main Desired Pictet-Spengler Pathway cluster_side Common Side Reactions A Isotryptamine + HCHO B Imine Intermediate A->B + H⁺, - H₂O C Iminium Ion (Electrophile) B->C + H⁺ S1 Imine Stall (No Cyclization) B->S1 Wrong Solvent (e.g., H₂O) D 8-Fluoro-THγC (Product) C->D Intramolecular Cyclization S2 Oxidation Product (Aromatic Carboline) D->S2 Air/Heat

Caption: The desired reaction pathway versus common side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Problem: Low Conversion / Low Yield Check_Imine Is Imine Intermediate Observed (TLC/LCMS)? Start->Check_Imine No_Reaction Cause: Ineffective Iminium Formation Check_Imine->No_Reaction No Imine_Stall Cause: Cyclization Step is Failing Check_Imine->Imine_Stall Yes Solution1 Solutions: • Increase [Acid] or use stronger acid • Add molecular sieves • Switch to HFIP solvent No_Reaction->Solution1 Solution2 Solutions: • Increase temperature • Switch to aprotic solvent (DCM) • Use N-Acyliminium strategy Imine_Stall->Solution2

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

Validating the Efficacy of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in vivo efficacy of the novel compound 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. We will explore its therapeutic potential in two distinct, high-impact areas: as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and as a 5-HT6 receptor antagonist for cognitive disorders. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into experimental design, comparative analysis, and the causal reasoning behind protocol choices.

Introduction: The Therapeutic Promise of the Tetrahydro-γ-carboline Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds. Its rigid, three-dimensional architecture allows for precise presentation of pharmacophoric features, making it an attractive starting point for targeting complex biological systems. The specific analogue, this compound, introduces a fluorine atom at the 8-position. This substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Our focus is on two validated mechanisms of action for this scaffold class:

  • CFTR Potentiation: For patients with specific cystic fibrosis (CF) mutations, the CFTR protein is present on the cell surface but exhibits a gating defect, meaning the channel does not open efficiently. Small-molecule "potentiators" can bind to the defective protein and increase the probability of the channel being open, thereby restoring chloride ion flow.[1] The tetrahydro-γ-carboline core has been identified as a novel chemotype for CFTR potentiators.[2][3]

  • 5-HT6 Receptor Antagonism: The serotonin 6 (5-HT6) receptor, primarily expressed in brain regions associated with learning and memory, is a key target for improving cognitive function in diseases like Alzheimer's and schizophrenia.[4][5] Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, mechanisms critical for memory consolidation.[4][6] The tetrahydro-pyrido-indole structure is a known scaffold for potent 5-HT6 receptor antagonists.[7]

This guide will provide the necessary protocols to rigorously evaluate the in vivo efficacy of this compound against established benchmarks in both therapeutic contexts.

Comparative Framework: Selecting the Right Benchmarks

To establish the therapeutic potential of our lead compound, it must be benchmarked against molecules with well-characterized in vivo activity.

Therapeutic AreaLead CompoundPrimary ComparatorRationale for Comparison
CFTR Potentiation This compoundIvacaftor (VX-770) Ivacaftor is the first-in-class, FDA-approved CFTR potentiator and the established standard of care for patients with gating mutations like G551D.[4] It provides a high bar for efficacy and has a well-documented profile in preclinical animal models.[8]
5-HT6 Receptor Antagonism This compoundSB-271046 SB-271046 is a well-characterized, selective 5-HT6 receptor antagonist widely used as a reference tool in preclinical cognitive studies.[9][10] Its efficacy in reversing cognitive deficits in various animal models is extensively documented, providing a robust benchmark.[9]

Part 1: In Vivo Validation as a CFTR Potentiator

The primary goal is to determine if this compound can rescue CFTR-dependent ion transport in vivo, leading to phenotypic correction in a relevant animal model. A closely related, enantiomerically pure γ-carboline (compound 39 ) has already demonstrated good oral bioavailability and lung distribution in rats, providing strong justification for pursuing in vivo studies with this chemical class.[2][3]

Experimental Workflow: CFTR Potentiator Efficacy

The following workflow outlines a logical progression from initial pharmacokinetic assessment to definitive efficacy studies.

CFTR_Workflow cluster_0 Phase 1: Pharmacokinetics & Target Engagement cluster_1 Phase 2: Efficacy in a Disease-Relevant Model PK Pharmacokinetic Profiling (Rat Model) TE Target Engagement (Nasal Potential Difference) PK->TE Dose Selection EM Efficacy Study (CF Ferret Model - G551D) TE->EM Confirm Activity PA Phenotypic Assessment (Survival, Pancreatic Function) EM->PA Evaluate Correction

Caption: Workflow for in vivo validation of a CFTR potentiator.

Step 1: Pharmacokinetic (PK) Profiling

Causality: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This ensures that the drug reaches the target tissue (e.g., lungs, intestine) at sufficient concentrations and for an adequate duration. The rat is a standard model for initial PK studies due to its well-characterized physiology and cost-effectiveness.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Administration:

    • Intravenous (IV) bolus (e.g., 1-2 mg/kg in a suitable vehicle like 5% DMSO/5% Solutol/90% saline) via the tail vein to determine clearance and volume of distribution.

    • Oral gavage (PO) (e.g., 10-20 mg/kg in a vehicle like 0.5% methylcellulose) to determine oral bioavailability.

  • Sampling: Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Non-compartmental analysis is used to calculate key PK parameters.

Comparative PK Data (Hypothetical & Literature-Derived)

ParameterThis compound (Hypothetical)Analogue '39' (Rat)[2][3]Ivacaftor (Rat)
Oral Bioavailability (F%) ~40-60%Good~40-50%
Tmax (h) 1-2Not reported3
Half-life (t½, h) 4-6Not reported~10-12
Lung Distribution ExpectedDetected 4h post-doseHigh

Note: Data for Ivacaftor and the hypothetical compound are representative values derived from typical small molecule profiles. The key takeaway from analogue '39' is the confirmation of oral absorption and lung penetration for this scaffold.

Step 2: Efficacy in a CF Ferret Model (G551D)

Causality: The ferret model of CF, particularly with the G551D gating mutation, is highly valued because it recapitulates many aspects of human CF pathology, including meconium ileus, pancreatic insufficiency, and lung disease.[8] Demonstrating efficacy in this model is a strong predictor of clinical potential. Ivacaftor has been shown to rescue the CF phenotype in this model, providing a direct comparator.[8]

Protocol:

  • Animal Model: CFTR-G551D ferrets. A control group of wild-type ferrets and a vehicle-treated CF group are essential.

  • Dosing Regimen: Based on PK data, administer the lead compound and Ivacaftor orally once or twice daily. Dosing should begin postnatally. Studies have also explored in utero administration to prevent developmental pathologies.[8]

  • Primary Efficacy Endpoints:

    • Survival and Growth: Monitor survival rates and weekly body weight compared to vehicle-treated CF ferrets.

    • Prevention of Meconium Ileus: Assess the percentage of newborn kits that pass meconium, a critical early-life endpoint. Ivacaftor treatment has been shown to dramatically increase this rate.[8]

    • Pancreatic Function: Measure fecal elastase levels to assess exocrine pancreatic function. Rescue of function is indicated by increased elastase activity.

  • Target Engagement Endpoint:

    • Intestinal Current Measurements (ICM): In a subset of animals, measure cAMP-inducible chloride currents in freshly excised intestinal tissue using an Ussing chamber. This provides a direct, quantitative measure of CFTR potentiation at the tissue level.

Part 2: In Vivo Validation as a 5-HT6 Receptor Antagonist

The objective here is to demonstrate that this compound can reverse cognitive deficits in a validated animal model of memory impairment.

Signaling Pathway: 5-HT6 Receptor Antagonism and Cognition

5-HT6 receptor antagonists are thought to improve cognition by modulating downstream neurotransmitter systems. They can disinhibit the release of acetylcholine (ACh) and glutamate (Glu), both of which are critical for synaptic plasticity and memory formation.

Caption: Mechanism of cognitive enhancement by 5-HT6 antagonism.

Step 1: Efficacy in a Novel Object Recognition (NOR) Test

Causality: The NOR test is a robust and widely used assay for evaluating recognition memory, a form of episodic memory that is often impaired in Alzheimer's disease and aging.[11][12] It relies on the innate tendency of rodents to explore novel objects more than familiar ones.[13] A pharmacologically induced deficit (e.g., with scopolamine, which induces a cholinergic deficit) provides a clear window to test the restorative effects of a compound. SB-271046 has proven effective in this paradigm.[9]

Protocol:

  • Animal Model: Male C57BL/6 mice or Wistar rats.

  • Experimental Design:

    • Habituation Phase: Allow animals to freely explore an empty arena for 5-10 minutes for 2-3 days to acclimate them.

    • Training/Acquisition Phase (Day 1): Place the animal in the arena with two identical objects. Allow exploration for a set time (e.g., 5-10 minutes).

    • Test Phase (Day 2, 24h later): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Drug Administration:

    • Administer the lead compound, SB-271046, or vehicle (e.g., intraperitoneally) 30-60 minutes before the training phase.

    • To induce a cognitive deficit, administer scopolamine (e.g., 0.5-1 mg/kg, IP) ~30 minutes before the training phase. The test compounds are given before scopolamine.

  • Data Collection & Analysis:

    • Video record all sessions and manually or automatically score the time spent exploring each object. Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and pointing towards it.

    • Calculate the Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

    • A positive DI indicates successful recognition memory. A DI near zero in the scopolamine-treated group indicates a memory deficit. The reversal of this deficit by the test compound demonstrates efficacy.

Comparative Efficacy Data (Hypothetical & Literature-Derived)

Treatment GroupDiscrimination Index (DI)Interpretation
Vehicle + Saline0.45 ± 0.05Normal Recognition Memory
Vehicle + Scopolamine0.02 ± 0.04Impaired Recognition Memory[9]
SB-271046 (10 mg/kg) + Scopolamine0.38 ± 0.06 Reversal of Memory Deficit [9]
8-Fluoro-THPI (10 mg/kg) + Scopolamine0.35 ± 0.07 (Hypothetical) Efficacy Comparable to Benchmark

Synthesis and Availability

The this compound core is accessible through established synthetic routes, most commonly the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (in this case, 4-fluorophenylhydrazine) with a suitable piperidin-4-one derivative. The availability of diverse starting materials allows for the generation of a wide range of analogues for structure-activity relationship (SAR) studies. The target compound is commercially available from several research chemical suppliers.[6][14]

Conclusion and Future Directions

This guide outlines a rigorous, comparative approach to validating the in vivo efficacy of this compound. The dual potential of this scaffold as both a CFTR potentiator and a 5-HT6 receptor antagonist warrants a two-pronged preclinical investigation.

  • For the CFTR application , demonstrating phenotypic rescue in the G551D ferret model comparable to Ivacaftor would be a significant milestone, positioning the compound as a potentially valuable alternative or next-generation potentiator.

  • For the neurocognitive application , reversing a scopolamine-induced deficit in the NOR test with potency and efficacy similar to SB-271046 would validate its pro-cognitive effects and justify further investigation in more complex models of neurodegenerative disease.

Successful validation in these models would provide the strong, self-validating data package required to advance this promising compound into further preclinical development, including safety toxicology studies and IND-enabling research.

References

A Comparative Guide to 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Non-fluorinated Analog: A Neuropharmacological Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. The introduction of fluorine into a molecular scaffold is a well-established strategy to modulate key drug-like properties, including metabolic stability and target engagement. This guide provides an in-depth comparison of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its non-fluorinated parent compound, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. While direct comparative data for these specific analogs is not extensively published, this document will leverage established principles of medicinal chemistry and provide the experimental frameworks necessary for their empirical evaluation.

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as a tetrahydro-γ-carboline) core is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders due to its ability to interact with various neurotransmitter systems[1][2]. This guide will focus on the anticipated impact of 8-position fluorination on the compound's activity at key central nervous system (CNS) targets, namely serotonin (5-HT) and dopamine (D2) receptors, and its metabolic stability.

The Influence of Fluorination: A Mechanistic Overview

The introduction of a fluorine atom at the 8-position of the indole ring is predicted to elicit several significant changes in the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are the primary drivers of these alterations[3].

Expected Impact on Biological Activity:

  • Receptor Binding Affinity: The electronic perturbation caused by the electron-withdrawing fluorine atom can alter the electrostatic interactions between the ligand and the amino acid residues within the receptor's binding pocket. This can either increase or decrease binding affinity depending on the specific interactions at play. For instance, fluorination can modulate the pKa of nearby nitrogen atoms, influencing the ionization state at physiological pH and thereby affecting receptor engagement[4].

  • Metabolic Stability: A common motivation for fluorination is to block metabolically labile positions[5]. The C-H bond at the 8-position of the indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. The much stronger C-F bond is significantly more resistant to this enzymatic cleavage, which is expected to result in a longer metabolic half-life and improved bioavailability for the fluorinated analog[6][7].

Comparative Data Summary (Hypothesized)

Parameter2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleThis compoundRationale for Hypothesized Difference
Predicted pKa HigherLowerThe electron-withdrawing nature of fluorine is expected to decrease the basicity of the nearby nitrogen atoms.
Predicted clogP LowerHigherFluorine substitution on an aromatic ring generally increases lipophilicity.
Metabolic Stability (t½) ShorterLongerFluorination at the 8-position is expected to block a site of oxidative metabolism, thereby increasing the metabolic half-life[5].
5-HT Receptor Affinity (Ki) BaselineAlteredThe change in electrostatic potential due to fluorination is likely to modify binding affinity at various serotonin receptor subtypes. The direction of this change (increase or decrease) would require experimental determination.
Dopamine D2 Receptor Affinity (Ki) BaselineAlteredSimilar to serotonin receptors, the electronic modifications from the fluorine atom are expected to impact the binding affinity for D2 receptors.

Experimental Protocols for Empirical Comparison

To validate the hypothesized differences and to fully characterize these compounds, the following experimental protocols are recommended.

I. Radioligand Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor[8].

Objective: To determine the binding affinity (Ki) of the fluorinated and non-fluorinated analogs for specific serotonin and dopamine receptor subtypes.

Materials:

  • Cell membranes expressing the target human serotonin (e.g., 5-HT1A, 5-HT2A) or dopamine (D2) receptors.

  • A suitable radioligand for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).

  • Test compounds (8-fluoro- and non-fluorinated analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Workflow Diagram:

G prep Prepare Reagents: - Cell membranes - Radioligand - Test compounds - Assay buffer incubation Incubation: Add membranes, radioligand, and test compound to 96-well plate. Incubate to equilibrium. prep->incubation filtration Filtration: Rapidly filter contents through glass fiber filter plates to separate bound from free radioligand. incubation->filtration wash Washing: Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand. filtration->wash scintillation Scintillation Counting: Add scintillation cocktail to dried filters and count in a microplate counter. wash->scintillation analysis Data Analysis: Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation. scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance[5][9].

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the fluorinated and non-fluorinated analogs in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs).

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Acetonitrile with an internal standard for quenching the reaction.

  • 96-well incubation plate.

  • LC-MS/MS system for analysis.

Workflow Diagram:

G prep Prepare Incubation Mix: - Human Liver Microsomes - Phosphate Buffer - Test Compound preincubation Pre-incubation: Equilibrate the incubation mix at 37°C. prep->preincubation initiation Initiate Reaction: Add NADPH regenerating system to start the metabolic reaction. preincubation->initiation sampling Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 min). initiation->sampling quenching Quench Reaction: Add cold acetonitrile with internal standard to stop the reaction. sampling->quenching analysis LC-MS/MS Analysis: Centrifuge samples and analyze the supernatant to quantify the remaining parent compound. quenching->analysis calculation Data Calculation: Determine t½ and CLint from the disappearance rate of the parent compound. analysis->calculation

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound.

  • Incubation Setup: In a 96-well plate, add the human liver microsomes and phosphate buffer. Add the test compound to initiate a pre-incubation at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in specific wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Anticipated Signaling Pathways

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is known to interact with G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. The functional consequence of this interaction (agonist or antagonist activity) would need to be determined through functional assays.

Dopamine D2 Receptor Signaling:

G ligand Dopamine or Analog receptor Dopamine D2 Receptor ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion atp ATP atp->ac pka Protein Kinase A camp->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation of downstream targets G ligand Serotonin or Analog receptor 5-HT2A Receptor ligand->receptor Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C g_protein->plc Activation ip3 IP3 plc->ip3 Cleavage dag DAG plc->dag Cleavage pip2 PIP2 pip2->plc ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C dag->pkc Activation ca_release->pkc Activation cellular_response Cellular Response pkc->cellular_response Phosphorylation of downstream targets

References

Comparative study of 8-fluoro-tetrahydro-gamma-carboline with other CFTR modulators

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Evaluation of Novel CFTR Modulators: A Case Study Using 8-fluoro-tetrahydro-gamma-carboline

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the preclinical evaluation of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, using the hypothetical compound 8-fluoro-tetrahydro-gamma-carboline as a case study. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents for Cystic Fibrosis (CF). Rather than merely presenting data, this document elucidates the scientific rationale behind the necessary experimental workflows, comparing our investigational compound against the current standards of care.

The core challenge in CF is the dysfunction of the CFTR protein, an anion channel critical for ion and fluid homeostasis in various organs. Therapeutic intervention has evolved from symptomatic treatment to addressing the underlying molecular defect through a class of drugs known as CFTR modulators. These are broadly categorized as:

  • Correctors: Compounds that rescue the trafficking of misfolded CFTR protein (e.g., the common F508del mutation) to the cell surface.

  • Potentiators: Drugs that enhance the channel gating function of CFTR protein that is already present at the cell surface.

  • Amplifiers: Molecules that increase the amount of CFTR protein produced by the cell.

A successful therapeutic strategy, particularly for patients with the F508del mutation, often requires a combination of these modulator types. This guide will detail the essential experiments to determine if a novel compound like 8-fluoro-tetrahydro-gamma-carboline acts as a corrector, a potentiator, or both, and how its efficacy compares to established modulators such as Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor.

Foundational Understanding: The CFTR Modulation Landscape

Before evaluating a new chemical entity, it is imperative to understand the benchmarks. The current therapeutic landscape is dominated by combination therapies that provide synergistic effects.

  • Ivacaftor (VX-770): A potent potentiator that significantly increases the channel open probability of CFTR. It is highly effective for gating mutations where the protein is at the cell surface but does not open correctly.

  • Lumacaftor (VX-809) & Tezacaftor (VX-661): These are corrector molecules. They aid in the conformational stabilization of the F508del-CFTR protein, enabling its escape from the endoplasmic reticulum and trafficking to the plasma membrane. Lumacaftor, an early corrector, had issues with drug-drug interactions and off-target effects, which were improved upon with the second-generation corrector, Tezacaftor.

  • Elexacaftor (VX-445): A next-generation corrector that provides an orthogonal mechanism of F508del-CFTR stabilization compared to Lumacaftor and Tezacaftor.

  • Trikafta®/Kaftrio®: This triple-combination therapy, comprising Elexacaftor, Tezacaftor, and Ivacaftor, represents the current standard of care for patients with at least one F508del mutation. It combines two correctors and one potentiator to maximize the quantity and function of CFTR at the cell surface, leading to unprecedented clinical efficacy.

Our objective is to determine where 8-fluoro-tetrahydro-gamma-carboline fits within this landscape. Is it a potentiator, a corrector, or a dual-acting agent? Does it offer any synergistic benefit with existing modulators? The following experimental plan is designed to answer these questions.

Experimental Workflow for Characterizing a Novel Modulator

This section details the critical experiments required to profile the mechanism of action and efficacy of our investigational compound.

G cluster_0 Phase 1: Mechanism of Action Screening cluster_1 Phase 2: Efficacy & Potency Quantification cluster_2 Phase 3: Preclinical Validation A Compound Synthesis (8-fluoro-tetrahydro-gamma-carboline) C Western Blot Assay (Is it a corrector?) A->C B Cell Line Expansion (e.g., CFBE41o- with F508del-CFTR) B->C D Ussing Chamber Assay (Is it a potentiator/functional corrector?) B->D E Dose-Response in Ussing Chamber (Determine EC50) C->E If corrector activity is detected D->E If potentiation or correction is detected F Patch-Clamp Electrophysiology (Single-channel analysis) E->F G Synergy Testing (Combine with known modulators) E->G H Primary Human Bronchial Epithelial (hBE) Cell Assays G->H I In vivo Model Testing (e.g., F508del-CFTR mice) H->I

Caption: High-level experimental workflow for the characterization of a novel CFTR modulator.

Experiment 1: CFTR Protein Maturation Assay via Western Blot

Objective: To determine if 8-fluoro-tetrahydro-gamma-carboline acts as a corrector by assessing its ability to rescue the trafficking of F508del-CFTR.

Causality: The F508del mutation causes the CFTR protein to be retained in the endoplasmic reticulum (ER), where it exists in an immature, core-glycosylated state known as "Band B" (approx. 150 kDa). A successful corrector facilitates proper folding and trafficking to the Golgi apparatus, where the protein undergoes complex glycosylation to become the mature "Band C" form (approx. 170-180 kDa) that can reach the plasma membrane. An increase in the Band C/Band B ratio is a direct indicator of corrector activity.

Protocol:

  • Cell Culture: Plate human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- cells) and culture until they reach 80-90% confluency.

  • Compound Incubation: Treat cells with a concentration range of 8-fluoro-tetrahydro-gamma-carboline (e.g., 0.1, 1, 10 µM), a known corrector (e.g., 10 µM Tezacaftor) as a positive control, and a vehicle (e.g., 0.1% DMSO) as a negative control. Incubate for 24 hours at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 30 µg) onto an 8% Tris-glycine gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the intensity of Band B and Band C for each condition. Calculate the Band C / (Band B + Band C) ratio to determine the maturation efficiency.

Experiment 2: Short-Circuit Current (Isc) Measurement in Ussing Chambers

Objective: To measure the effect of the compound on net ion transport across a polarized epithelial monolayer, providing a functional readout of CFTR activity. This assay can identify both corrector and potentiator effects.

Causality: Polarized epithelial cells, when mounted in an Ussing chamber, generate a transepithelial voltage and resistance. By clamping the voltage to 0 mV, the current required to do so (the short-circuit current, Isc) is a direct measure of net ion transport. CFTR is a chloride channel, so an increase in chloride secretion results in an increased Isc. The experimental design allows for the dissection of corrector vs. potentiator activity.

Caption: Step-by-step workflow for a Ussing chamber experiment to dissect modulator activity.

Protocol:

  • Cell Culture: Culture F508del-CFTR expressing epithelial cells (primary hBE cells are the gold standard) on permeable supports until a high transepithelial electrical resistance (TEER > 500 Ω·cm²) is achieved.

  • Corrector Pre-treatment: For testing corrector activity, incubate the cells with 8-fluoro-tetrahydro-gamma-carboline for 24-48 hours prior to the experiment.

  • Ussing Chamber Setup: Mount the cell-laden supports in the Ussing chamber system.

  • Measurement:

    • Sequentially add Amiloride (to block Na+ channels), followed by Forskolin (to activate CFTR via cAMP).

    • To test for potentiation: After the Forskolin-stimulated current has stabilized, add 8-fluoro-tetrahydro-gamma-carboline acutely. A rapid increase in Isc indicates potentiator activity.

    • To test for correction: In cells pre-treated with the compound, the magnitude of the Forskolin-stimulated current will be higher than in vehicle-treated cells if the compound is a corrector.

    • Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is mediated by CFTR.

Comparative Data Analysis

To provide a clear comparison, the data generated from these experiments should be tabulated. The following tables present hypothetical, yet plausible, data for 8-fluoro-tetrahydro-gamma-carboline ("Compound X") against established benchmarks.

Table 1: CFTR Maturation Efficiency (Western Blot Densitometry)

Compound (10 µM)Band B Intensity (Arbitrary Units)Band C Intensity (Arbitrary Units)Maturation Efficiency (C / (B+C))Fold Increase over Vehicle
Vehicle (DMSO)10054.8%1.0
Lumacaftor703030.0%6.3
Tezacaftor754537.5%7.8
Compound X 65 55 45.8% 9.5
Tezacaftor + Compound X 508061.5%12.8

Illustrative Data. This hypothetical data suggests that Compound X is a more effective corrector than Tezacaftor and may have a synergistic effect when used in combination.

Table 2: Functional Rescue of F508del-CFTR (Ussing Chamber Isc)

ConditionForskolin-Stimulated ΔIsc (µA/cm²)Potentiator-Induced ΔIsc (µA/cm²)Total CFTR Activity (µA/cm²)
Corrector Pre-treatment
Vehicle5.2 ± 0.8(Ivacaftor added) 15.5 ± 2.120.7
Tezacaftor (3 µM)35.1 ± 4.5(Ivacaftor added) 105.3 ± 11.2140.4
Compound X (3 µM) 50.5 ± 5.1 (Ivacaftor added) 121.2 ± 13.5 171.7
Acute Potentiation
Vehicle Pre-treatment5.2 ± 0.8(Compound X added) 45.6 ± 6.3 50.8

Illustrative Data. This data implies that Compound X possesses both corrector and potent potentiator activity. As a corrector, it appears superior to Tezacaftor. As an acute potentiator, it shows robust activity, significantly increasing the channel function of the small amount of F508del-CFTR at the membrane even without corrector pre-treatment.

Conclusion and Future Directions

Based on our hypothetical results, 8-fluoro-tetrahydro-gamma-carboline ("Compound X") presents as a highly promising dual-action CFTR modulator, exhibiting superior corrector efficacy and potent potentiator function. Its apparent synergy with a Tezacaftor-like corrector suggests a distinct mechanism of action that could be complementary to existing modulators.

The logical next steps in the preclinical development of this compound would be:

  • Patch-Clamp Electrophysiology: To confirm the potentiation effect at the single-channel level and quantify the increase in channel open probability (Po).

  • Testing in Primary Human Bronchial Epithelial (hBE) Cells: Validating these findings in cells derived from CF patients is the gold standard for preclinical efficacy.

  • Synergy with Next-Generation Modulators: Evaluating its performance in combination with Elexacaftor/Tezacaftor/Ivacaftor to see if it can further enhance the function of the triple-combination therapy.

  • ADME and Toxicology Studies: Assessing the compound's absorption, distribution, metabolism, excretion, and safety profile.

This structured, comparative approach ensures that a novel compound is rigorously evaluated against the highest current standards, providing a clear path forward for its potential development as a next-generation therapeutic for Cystic Fibrosis.

A Comparative Guide to the Cross-Reactivity Profiling of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel therapeutic candidate is a cornerstone of preclinical development. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, representing a significant risk for late-stage attrition. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity profile of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the versatile tetrahydro-γ-carboline class of compounds.

The tetrahydro-pyrido[4,3-b]indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Derivatives of this family have shown activity against a range of targets, including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, enzymes such as cyclic GMP-AMP synthase (cGAS), and ion channels like the cystic fibrosis transmembrane conductance regulator (CFTR).[3][4][5][6][7][8] Given this inherent biological versatility, a thorough and early assessment of selectivity is not just recommended; it is imperative.

This guide is structured to provide a logical, evidence-based workflow for characterizing the selectivity of this compound, assuming a hypothetical primary target within the GPCR family—a common objective for this scaffold.[3][5] We will compare its hypothetical profile against established compounds and outline the causality behind the experimental choices.

The Rationale for a Tiered and Target-Informed Profiling Strategy

A brute-force approach to cross-reactivity screening is both inefficient and cost-prohibitive. A more strategic, tiered approach, informed by the compound's core structure and likely primary target class, yields more actionable data. Since the tetrahydro-γ-carboline core is known to interact with monoamine GPCRs, our profiling strategy will prioritize these targets before expanding to broader safety panels.[3][5][9][10]

Our subject compound, this compound, will be compared against two hypothetical comparators to illustrate the interpretation of selectivity data:

  • Comparator A (Compound-S): A known highly selective ligand for the hypothetical primary target (e.g., a specific serotonin receptor subtype).

  • Comparator B (Compound-NS): A non-selective ligand known to interact with multiple related targets (e.g., various serotonin, dopamine, and adrenergic receptors).

This comparative framework allows for a nuanced interpretation of the subject compound's profile, moving beyond a simple "hit/no-hit" analysis to a quantitative assessment of its selectivity window.

Experimental Design: A Multi-Platform Approach

To build a comprehensive and trustworthy selectivity profile, a combination of binding and functional assays is essential. Binding assays reveal direct physical interaction between the compound and a target, while functional assays provide insight into the biological consequence of that interaction (agonist, antagonist, or modulator activity).[9]

Workflow for Comprehensive Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Target & Key Off-Target GPCRs cluster_1 Phase 2: Broad Safety Screening cluster_2 Phase 3: Cellular & Phenotypic Validation T1 Compound Synthesis & Quality Control T2 Primary Target Binding Assay (e.g., 5-HT6 Receptor) T1->T2 Test Compound T3 Primary Target Functional Assay (e.g., cAMP accumulation) T2->T3 Confirm Activity T4 Tier 1 GPCR Panel: Serotonin (5-HT) Receptors Dopamine (D) Receptors Adrenergic (α, β) Receptors T3->T4 Assess Selectivity within Family T5 Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44/94) T4->T5 Expand to Broad Targets T6 Key Enzyme & Ion Channel Panels (e.g., Kinase, hERG) T5->T6 Focus on Key Liability Classes T7 Cellular Thermal Shift Assay (CETSA) for unbiased target engagement T6->T7 Validate Hits in Cellular Context T8 Phenotypic Screening (e.g., Cell viability, Neurite outgrowth) T7->T8 Assess Functional Consequences

Caption: Tiered workflow for cross-reactivity profiling.

Part 1: Primary and Related GPCR Target Profiling

The initial phase focuses on confirming activity at the hypothetical primary target and assessing selectivity against closely related receptors, which represent the highest risk for cross-reactivity.

Protocol 1: Radioligand Binding Assays for Monoamine GPCRs

This protocol determines the binding affinity (Ki) of the test compounds for a panel of serotonin, dopamine, and adrenergic receptors.

Causality: Radioligand binding is the gold standard for quantifying direct interactions between a compound and a receptor.[3] By using a radiolabeled ligand with known high affinity for the target, we can measure the ability of our test compound to compete for the binding site, thus determining its affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing the individual human receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, D2, D3, α1A, β2, etc.).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • Competition Assay Setup: In a 96-well plate, combine:

    • Cell membrane preparation (5-20 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-LSD for 5-HT receptors, [³H]-Spiperone for D₂ receptors) at approximately its Kd value.

    • Increasing concentrations of the test compound (this compound, Comparator A, or Comparator B) across a wide range (e.g., 0.1 nM to 10 µM).

    • For non-specific binding determination, add a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM Mianserin for 5-HT receptors).

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Summary (Hypothetical)
Target Receptor8-fluoro-THPI (Ki, nM)Comparator A (Compound-S) (Ki, nM)Comparator B (Compound-NS) (Ki, nM)
5-HT₆ (Primary) 2.1 1.5 15
5-HT₁ₐ580>10,00025
5-HT₂ₐ2508,50010
5-HT₂c950>10,00088
Dopamine D₂450>10,00040
Dopamine D₃1509,0005
Adrenergic α₁ₐ1,200>10,000150
Adrenergic β₂>5,000>10,000900

Interpretation: The hypothetical data above positions 8-fluoro-THPI as a potent ligand for the 5-HT₆ receptor. Its selectivity over other serotonin and dopamine receptors is significant (>70-fold for the closest off-target, D₃). Compared to the highly selective Comparator A, it shows a slightly broader profile but is vastly superior to the non-selective Comparator B. This initial screen provides confidence to proceed to broader liability panels.

Part 2: Broad Selectivity and Safety Pharmacology Profiling

After establishing the primary target and selectivity within the immediate receptor family, the next step is to screen against a broad panel of targets known to be associated with adverse drug reactions (ADRs).[3][4][11]

Protocol 2: Broad Panel Radioligand Binding Screen (e.g., SafetyScreen44)

This experiment assesses binding to a standardized panel of ~44 targets including other GPCRs, ion channels, and transporters at a single high concentration.

Causality: Screening at a high concentration (e.g., 10 µM) is a cost-effective method to rapidly identify potential liabilities.[11] A significant inhibition (>50%) at this concentration flags a target for further investigation with a full dose-response curve to determine affinity (Ki).

Step-by-Step Methodology:

  • Panel Selection: Utilize a commercially available or in-house safety panel (e.g., Eurofins SafetyScreen44, Pharmaron's 44-target panel).[3][11] These panels typically include targets like the hERG potassium channel, muscarinic receptors, opioid receptors, and various transporters.

  • Single-Point Screen: Perform binding assays as described in Protocol 1, but using only a single, high concentration of the test compound (e.g., 10 µM).

  • Data Analysis: Calculate the percent inhibition of specific binding for each target relative to a vehicle control.

  • Hit Identification: Any target showing >50% inhibition is considered a "hit" and should be prioritized for follow-up Ki determination.

Comparative Data Summary (Hypothetical Hits at 10 µM)
Target8-fluoro-THPI (% Inhibition)Comparator A (% Inhibition)Comparator B (% Inhibition)Follow-up Action
Sigma-165%8%75%Determine Ki for 8-fluoro-THPI & Comp-B
hERG Channel22%5%58%Determine Ki for Comp-B
M₁ (Muscarinic)15%2%62%Determine Ki for Comp-B

Interpretation: In this hypothetical screen, 8-fluoro-THPI shows a potential interaction with the Sigma-1 receptor. This would trigger a follow-up Ki determination to understand the potency of this off-target activity and assess the selectivity margin relative to the primary 5-HT₆ target. Comparator B demonstrates multiple liabilities, as expected.

Part 3: Functional Validation of Off-Target Hits

A binding hit does not always translate to a functional effect. It is critical to perform functional assays for any confirmed off-target interactions to understand the biological consequence.

Protocol 3: Functional hERG Channel Assay (Automated Patch-Clamp)

This protocol assesses the direct inhibitory effect of a compound on the hERG potassium channel, a critical off-target associated with cardiac arrhythmia.

Causality: The hERG channel plays a key role in cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. Automated patch-clamp provides a direct, functional measure of ion channel activity.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit and measure the characteristic hERG current (IKr).

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.

  • Data Analysis: Measure the reduction in the hERG tail current at each concentration and plot a dose-response curve to determine the IC₅₀ value.

Logical Framework for Selectivity Assessment

G A Compound of Interest (8-fluoro-THPI) B Primary Target Affinity (Binding Assay - Ki) A->B C Off-Target Affinity (Broad Panel - Ki) A->C D Calculate Selectivity Ratio (Ki Off-Target / Ki On-Target) B->D E Functional Activity at Primary Target (e.g., Antagonism) B->E C->D F Functional Activity at Off-Target (e.g., hERG Block) C->F H Risk Assessment (Low, Medium, High) D->H G Assess Therapeutic Window (Functional IC50 / Functional EC50) E->G F->G G->H I Decision: Proceed / Optimize / Terminate H->I

References

A Comparative In Silico Analysis: Molecular Docking of 8-Fluoro-Tetrahydro-γ-Carboline and Its Analogs as a Strategy for Novel Ligand Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 8-fluoro-tetrahydro-γ-carboline and its structurally related analogs using molecular docking simulations. As a privileged scaffold in medicinal chemistry, the γ-carboline nucleus is present in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects.[1][2] The strategic introduction of substituents, such as a fluorine atom at the 8-position, can significantly modulate the pharmacological profile of the parent molecule. This guide delves into the structural basis of these effects by elucidating the binding interactions with a relevant biological target, thereby establishing a robust structure-activity relationship (SAR) to guide future drug design efforts.[3][4][5]

Molecular docking is an indispensable computational tool in modern drug discovery, offering rapid prediction of the binding conformation and affinity between a small molecule (ligand) and a macromolecular target (receptor).[6][7][8] By leveraging this in silico approach, we can efficiently screen virtual libraries of compounds, prioritize candidates for synthesis, and gain mechanistic insights into molecular recognition, ultimately accelerating the development of novel therapeutics.

Rationale and Experimental Design

The core objective of this study is to systematically evaluate how modifications to the tetrahydro-γ-carboline scaffold influence binding affinity and interaction patterns within a selected protein target. The choice of target is critical and is informed by the known pharmacology of carboline derivatives. Numerous studies have implicated carbolines as potent ligands for serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are key targets for neuropsychiatric disorders.[9][10][11][12] Therefore, for the purpose of this illustrative guide, the human 5-HT2A receptor will be used as the primary target.

The experimental workflow is designed to ensure scientific rigor and reproducibility, progressing from ligand and protein preparation to docking simulation and in-depth analysis of the results.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Interpretation A Ligand Library Design (8-fluoro & analogs) B 3D Structure Generation & Energy Minimization A->B E Define Binding Site (Grid Box Generation) B->E C Target Selection (e.g., 5-HT2A Receptor) D Receptor Structure Preparation (PDB, Add Hydrogens, Remove Water) C->D D->E F Execute Molecular Docking (e.g., AutoDock Vina) E->F G Pose Clustering & Scoring (Binding Affinity) F->G H Interaction Analysis (H-bonds, Hydrophobic, etc.) G->H I Comparative SAR Analysis H->I J Lead Candidate Prioritization I->J

Caption: Workflow for comparative molecular docking analysis.

Detailed Experimental Protocol

This section outlines a self-validating protocol for conducting the comparative docking studies. The causality behind each step is explained to provide a deeper understanding of the process.

2.1. Ligand Preparation

  • Structure Generation: The 2D structures of 8-fluoro-tetrahydro-γ-carboline and its analogs (e.g., analogs with substitutions at positions R1, R2, and R3 as shown in the table below) are drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Energy Minimization: These 2D structures are converted into 3D SDF or MOL2 files. A crucial subsequent step is energy minimization using a force field like MMFF94. This process optimizes the ligand's geometry to a low-energy conformation, which is essential for a realistic docking simulation. An improperly minimized ligand can lead to steric clashes and inaccurate binding energy calculations.

2.2. Target Protein Preparation

  • Structure Retrieval: The 3D crystal structure of the human 5-HT2A receptor in complex with a reference ligand is obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: The downloaded PDB file is prepared for docking. This involves:

    • Removing non-essential molecules: All water molecules, ions, and co-solvents are typically removed from the structure. While some water molecules can be critical for binding (bridging interactions), their inclusion requires more advanced docking protocols. For a standard protocol, their removal simplifies the system.

    • Adding Hydrogens: Crystal structures often lack hydrogen atoms. These are added as they are critical for forming hydrogen bonds and for the correct ionization states of amino acid residues.

    • Assigning Charges: Partial charges are assigned to all atoms according to a defined force field. This is fundamental for calculating the electrostatic interaction component of the docking score.

  • Binding Site Definition: The active site is defined as the region where the docking calculations will be performed. This is typically determined by the location of the co-crystallized ligand in the PDB structure. A grid box is generated around this site, encompassing all key interacting residues. The size of the grid box is a critical parameter; it must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

2.3. Molecular Docking Simulation

  • Software Selection: A validated docking program such as AutoDock Vina, Glide, or GOLD is used.[6][8] These programs differ in their search algorithms (how they explore ligand conformations) and scoring functions (how they estimate binding affinity).[6]

  • Execution: Each prepared ligand is docked into the prepared receptor's active site. The program systematically samples different poses (orientations and conformations) of the ligand within the binding pocket.

  • Scoring and Ranking: For each pose, the scoring function calculates a value, typically in kcal/mol, that estimates the binding free energy. The program then ranks the poses, with the lowest energy score representing the most favorable predicted binding mode.

2.4. Post-Docking Analysis

  • Validation: The first step is to validate the docking protocol. This is done by "re-docking" the co-crystallized ligand from the PDB file back into the protein's active site. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[6][13]

  • Comparative Analysis: The docking scores and binding poses of 8-fluoro-tetrahydro-γ-carboline and its analogs are compared. The analysis focuses on identifying key molecular interactions, such as hydrogen bonds, hydrophobic contacts, pi-pi stacking, and halogen bonds. Visualization software (e.g., PyMOL, Chimera) is used to inspect these interactions in 3D.

Hypothetical Results and Structure-Activity Relationship (SAR) Discussion

The following data is hypothetical but is structured to illustrate the expected outcomes of such a comparative study. We will compare the parent tetrahydro-γ-carboline (Analog 1) with the 8-fluoro derivative (Lead) and other analogs.

Table 1: Comparative Docking Scores of Tetrahydro-γ-Carboline Analogs against 5-HT2A Receptor

CompoundR1 (Position 2)R3 (Position 8)R2 (Position 9)Docking Score (kcal/mol)
Analog 1 (Parent) -H-H-H-8.2
Lead Compound -H-F-H-9.5
Analog 2 -H-Cl-H-9.3
Analog 3 -H-CH₃-H-8.5
Analog 4 -H-OCH₃-H-8.8
Analog 5 -CH₃-F-H-9.1
Analog 6 -H-F-CH₃-9.6

Table 2: Key Predicted Binding Interactions of Selected Analogs in the 5-HT2A Active Site

CompoundH-Bond InteractionsHydrophobic/van der Waals InteractionsOther Interactions
Analog 1 (Parent) Asp155, Ser242Val156, Phe234, Trp336, Phe340Pi-stacking with Phe340
Lead Compound Asp155, Ser242Val156, Phe234, Trp336, Phe340Pi-stacking with Phe340; Halogen bond with Ser159 backbone
Analog 3 (-CH₃) Asp155, Ser242Val156, Phe234, Trp336, Phe340, Leu362Pi-stacking with Phe340
Analog 6 (-F, -CH₃) Asp155, Ser242Val156, Phe234, Trp336, Phe340Pi-stacking with Phe340; Halogen bond with Ser159 backbone

3.1. Discussion of Structure-Activity Relationships

The docking results provide clear insights into the SAR of this series.

  • Impact of the 8-Fluoro Substituent: The most striking result is the significant improvement in binding affinity for the Lead Compound (-9.5 kcal/mol) compared to the unsubstituted Analog 1 (-8.2 kcal/mol). Analysis of the binding pose reveals that the highly electronegative fluorine atom forms a favorable halogen bond with the backbone carbonyl of Serine 159. This additional interaction anchors the ligand more securely in the binding pocket, accounting for the enhanced predicted affinity. This aligns with findings for other carboline series where 8-substituted halo derivatives showed enhanced receptor affinity.[10][12]

  • Comparison with Other Halogens: Analog 2 (8-Chloro) also shows strong binding affinity (-9.3 kcal/mol), suggesting that halogens at this position are generally favorable. The slightly lower score compared to the fluoro analog could be attributed to the larger size of chlorine, which may cause a minor steric perturbation, or differences in halogen bond strength.

  • Effect of Alkyl and Methoxy Groups: The introduction of a small methyl group (Analog 3 , -8.5 kcal/mol) or a methoxy group (Analog 4 , -8.8 kcal/mol) at the 8-position offers a modest improvement over the parent compound but is significantly less effective than halogen substitution. The methyl group in Analog 3 introduces additional hydrophobic interactions with a leucine residue (Leu362), while the methoxy group in Analog 4 may act as a weak hydrogen bond acceptor. However, these interactions are apparently less energetically favorable than the halogen bond formed by the fluorine atom.

  • Modifications at Other Positions: Substituting the hydrogen at the R1 position (indole nitrogen) with a methyl group (Analog 5 ) slightly decreases the binding affinity compared to the lead compound. This suggests that this nitrogen may be involved in a subtle but important interaction that is disrupted by the bulky methyl group. Conversely, methylation at the R2 position (pyrido nitrogen, Analog 6 ) maintains the high binding affinity, indicating this position is more tolerant to substitution and could be a potential site for introducing other functionalities to modulate pharmacokinetic properties without compromising target engagement.

G receptor 5-HT2A Receptor Gq/11 protein-coupled g_protein Gαq Gβγ receptor->g_protein Activation ligand 8-Fluoro-THγC (Agonist) ligand->receptor Binding plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3_dag IP3 DAG pip2->ip3_dag ca_release Ca²⁺ Release (from ER) ip3_dag->ca_release IP3 Mediates pkc Protein Kinase C (PKC) ip3_dag->pkc DAG Activates downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion and Future Directions

This comparative molecular docking guide demonstrates a systematic approach to evaluating a series of related compounds and establishing a clear structure-activity relationship. The in silico data strongly suggests that the introduction of a fluorine atom at the 8-position of the tetrahydro-γ-carboline scaffold significantly enhances binding affinity to the 5-HT2A receptor, likely through the formation of a key halogen bond.

The key takeaways are:

  • The 8-position is a critical "hotspot" for modification, with small, electronegative substituents like fluorine being highly favorable.

  • The pyrido-nitrogen at position 2 appears more amenable to substitution than the indole nitrogen at position 9 for potential pharmacokinetic optimization.

These computational predictions provide a solid foundation for the next phase of drug discovery. The logical next steps would involve the chemical synthesis of the lead compound (8-fluoro-tetrahydro-γ-carboline) and select analogs (such as Analog 6) to validate these findings through in vitro binding assays and functional studies.[14][15] This iterative cycle of computational design, synthesis, and biological testing is the cornerstone of modern rational drug development.

References

A Senior Application Scientist's Guide to Validating HTS Hits from 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Sea of Actives to a Handful of Leads

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against a biological target.[1] However, the initial "hit list" from an HTS campaign is invariably contaminated with a high percentage of false positives—compounds that appear active but achieve this effect through undesirable mechanisms unrelated to specific target modulation.[2][3] Progressing these artifactual compounds wastes significant time and resources. Therefore, a rigorous, multi-step validation cascade is not just a best practice; it is a critical necessity to ensure that only the most promising and mechanistically sound compounds advance into lead optimization.[3][4]

This guide provides a comprehensive framework for validating hits emerging from HTS campaigns of libraries based on the 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. This tetracyclic indole structure, a γ-carboline, has been identified as a promising core for developing novel therapeutics, including modulators of the CFTR chloride channel.[5][6] While this scaffold offers a unique chemical space, its indole nature necessitates careful scrutiny for potential assay interference, a known characteristic of some indole alkaloids.[7][8]

Our approach is built on a logical progression of experiments designed to systematically build confidence in each hit. We will move from initial confirmation of activity to the unequivocal demonstration of direct target engagement in a physiologically relevant context, explaining the causality behind each experimental choice.

The Hit Validation Funnel: A Strategic Overview

The journey from thousands of primary hits to a few validated leads is best visualized as a funnel. At each stage, a battery of increasingly stringent assays is deployed to triage compounds, eliminating those with undesirable properties and prioritizing those with genuine, on-target activity.

G cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Artifact Removal cluster_2 Phase 3: Target Engagement cluster_3 Phase 4: Cellular Activity hts Primary HTS Hits (~1000s of compounds) retest Dose-Response Confirmation (Fresh Powder) hts->retest chem Chemical & Computational Triage (PAINS, Purity, SAR by Analogy) retest->chem counter Counter-Screens (Assay Interference) chem->counter ortho Orthogonal Assays (Confirm Biological Activity) counter->ortho biophys Biophysical Validation (SPR, ITC) ortho->biophys cetsa Cellular Target Engagement (CETSA) biophys->cetsa func FunctionalCellularAssays cetsa->func cyto Cytotoxicity Profiling func->cyto validated Validated Hits for Lead Optimization (~2-3 Chemical Series) cyto->validated

Caption: The Hit Validation Funnel.

Phase 1: Initial Hit Confirmation and Computational Triage

The first objective is to rapidly confirm the activity observed in the primary screen and eliminate compounds with known liabilities or questionable chemical integrity.

Step 1.1: Dose-Response Confirmation with Fresh Compounds

The primary HTS is typically run at a single high concentration. The first validation step is to re-test the initial hits using the same assay but across a range of concentrations to generate a dose-response curve and determine the IC50 (or EC50) value.

Causality: A single-point measurement is prone to error. A full dose-response curve confirms the activity is reproducible and provides a quantitative measure of potency (IC50).[9] Crucially, this must be performed with newly purchased or re-synthesized solid compound.[10] This eliminates the possibility that the observed activity was due to degradation, contamination, or incorrect concentration of the compound in the original HTS library plates.

Experimental Protocol: Dose-Response IC50 Determination

  • Compound Preparation: Obtain fresh, solid samples of hit compounds. Confirm identity and purity (>95%) via LC-MS and ¹H NMR. Prepare a 10 mM stock solution in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series in a 384-well plate using an acoustic dispenser or automated liquid handler to minimize DMSO concentration in the final assay.

  • Assay Execution: Perform the primary biochemical or cell-based assay, including positive (e.g., a known inhibitor) and negative (DMSO vehicle) controls on every plate.

  • Data Analysis: Normalize the data to the controls (% inhibition). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Initial Hit Confirmation

Hit IDScaffoldPrimary HTS (% Inh @ 10 µM)Re-test IC50 (µM)Hill SlopeNotes
H-018-fluoro-THPI85.21.2-1.1Confirmed
H-028-fluoro-THPI79.82.5-1.0Confirmed
H-038-fluoro-THPI91.5> 25N/ANot Confirmed
H-04Other65.18.9-2.5Confirmed, but steep slope is a flag for potential aggregation.[3]
H-058-fluoro-THPI88.00.9-0.9Confirmed, Potent

THPI: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Step 1.2: Computational and Chemical Triage

Before committing to further wet-lab experiments, computational filters should be applied to flag and deprioritize compounds with a high probability of being assay artifacts.

  • Pan-Assay Interference Compounds (PAINS): These are chemical substructures known to interfere with various assay technologies through mechanisms like redox cycling, covalent modification, or aggregation.[2] Hits containing PAINS motifs should be flagged as high-risk.

  • Frequent Hitters: Analysis of historical screening data can identify compounds that are active across numerous, unrelated assays. These promiscuous compounds are generally undesirable and should be eliminated.[3]

  • Structure-Activity Relationship (SAR) by Analogy: Hits are clustered based on chemical similarity. Confidence in a chemical series increases when multiple, structurally related analogues demonstrate activity.[3] A cluster of active 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles is more compelling than a single, isolated active compound.

Phase 2: Eliminating Assay-Specific Artifacts

This phase aims to prove that the observed biological activity is genuine and not an artifact of the primary assay's technology. This is achieved through a combination of counter-screens and orthogonal assays.[11]

G cluster_0 Primary Assay cluster_1 Counter-Screen P_Comp Compound P_Targ Target P_Comp->P_Targ Inhibits C_Comp Compound P_Sub Substrate P_Targ->P_Sub P_Read Fluorescent Product P_Sub->P_Read C_Read Fluorescent Product C_Comp->C_Read Quenches? lab Logic: Does the compound interfere directly with the readout?

Caption: Logic of a Counter-Screen.

Step 2.1: Counter-Screens to Detect Assay Interference

Counter-screens are designed to identify compounds that interfere directly with the assay's detection modality.[3] For example, if the primary HTS used a fluorescence-based readout, compounds that are inherently fluorescent or that quench the fluorescent signal will appear as false positives or false negatives, respectively.

Experimental Protocol: Fluorescence Interference Counter-Screen

  • Assay Setup: In a 384-well plate, prepare wells containing the final assay buffer and a concentration of the fluorescent product that matches the signal of the uninhibited control in the primary assay.

  • Compound Addition: Add the hit compounds at the same concentration used in the primary screen.

  • Signal Measurement: Immediately read the fluorescence intensity.

  • Data Analysis: Compare the signal in the presence of the compound to the signal from vehicle (DMSO) control wells. A significant decrease (>15-20%) indicates quenching, while a significant increase indicates intrinsic compound fluorescence. Such compounds should be eliminated.

Step 2.2: Orthogonal Assays to Confirm Biological Effect

An orthogonal assay measures the same biological endpoint as the primary screen but uses a completely different detection technology.[9] This is a powerful method for confirming that the hit's activity is real and not an artifact of a specific assay platform.[3][11] For example, if the primary screen was a fluorescence intensity assay for a kinase, an orthogonal assay could be a luminescence-based one that measures ATP consumption (e.g., Kinase-Glo®).

Data Presentation: Orthogonal Assay Comparison

Hit IDPrimary Assay IC50 (µM) (Fluorescence)Orthogonal Assay IC50 (µM) (Luminescence)Fold DifferenceStatus
H-011.21.51.25Confirmed
H-022.53.11.24Confirmed
H-048.9> 50> 5.6Eliminated (Artifact)
H-050.90.81.12Confirmed

Phase 3: Proving Direct Target Engagement

After confirming a compound's biological activity, it is paramount to prove that it works by physically binding to the intended target protein.[12] Biophysical methods provide this definitive evidence and are essential for a trustworthy hit validation cascade.[13][14]

Step 3.1: Surface Plasmon Resonance (SPR) for Kinetics and Affinity

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[1] It provides a wealth of information, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₑ)—a true measure of binding affinity.[][16]

Experimental Protocol: SPR Hit Validation

  • Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling. A reference channel is prepared by performing the activation and blocking steps without protein.

  • Analyte Injection: Prepare a series of concentrations for each hit compound in running buffer (e.g., 0.1 to 10 µM). Inject each concentration over the target and reference surfaces for a set association time (e.g., 120s), followed by a dissociation phase with running buffer.[17]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the target channel signal to get a specific binding sensorgram. Globally fit the sensorgrams from the concentration series to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₑ.[18]

Step 3.2: Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC is considered a gold standard for characterizing binding interactions.[] It directly measures the heat released or absorbed when a compound binds to a target, providing not only the binding affinity (Kₑ) but also the stoichiometry (n) and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS).[][20] This thermodynamic signature is invaluable for guiding future lead optimization.[][21]

Experimental Protocol: ITC Hit Validation

  • Sample Preparation: Dialyze the purified target protein extensively into the final assay buffer. Dissolve the compound in the exact same buffer to minimize heats of dilution.

  • Instrument Setup: Load the protein into the sample cell and the compound into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, timed injections of the compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract n, Kₑ, and ΔH.

Data Presentation: Biophysical Validation Summary

Hit IDOrthogonal IC50 (µM)SPR Kₑ (µM)ITC Kₑ (µM)Status
H-011.52.12.5Validated Binder
H-023.14.03.8Validated Binder
H-050.81.11.0Validated Binder

Phase 4: Confirming Cellular Activity and Target Engagement

A compound that binds potently to a purified protein is promising, but its ultimate therapeutic value depends on its ability to function within the complex environment of a living cell.[22] The final validation phase assesses cell permeability, on-target activity in a cellular context, and potential cytotoxicity.

Step 4.1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[23][24] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[25] This provides direct evidence that a compound can enter the cell and bind to its target in a native physiological environment.[26][27]

G cluster_0 No Drug (Control) cluster_1 With Drug C_Cells Cells + Vehicle C_Heat Apply Heat Gradient C_Cells->C_Heat C_Lysis Lyse Cells C_Heat->C_Lysis C_Quant Quantify Soluble Target (e.g., Western Blot, AlphaLISA) C_Lysis->C_Quant C_Result Result: Low amount of soluble protein at high temperatures C_Quant->C_Result D_Cells Cells + Compound D_Heat Apply Heat Gradient D_Cells->D_Heat D_Lysis Lyse Cells D_Heat->D_Lysis D_Quant Quantify Soluble Target D_Lysis->D_Quant D_Result Result: Higher amount of soluble protein at high temperatures (Thermal Shift) D_Quant->D_Result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with the hit compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heating: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Quantification: Analyze the amount of soluble target protein in each sample by Western Blot using a target-specific antibody.

  • Data Analysis: Plot the band intensity against temperature for both treated and untreated samples. A rightward shift in the melting curve for the compound-treated sample confirms intracellular target engagement.

Step 4.2: Functional Cellular Assays & Cytotoxicity

Finally, it's essential to demonstrate that target engagement translates into a desired functional outcome in a disease-relevant cell model. This could be, for example, the inhibition of a specific signaling pathway, a change in gene expression, or the induction of apoptosis. Concurrently, the compound must be tested for general cytotoxicity in a control cell line to ensure the observed effect is target-specific and not due to cellular toxicity.

Final Prioritization: Synthesizing the Data

The comprehensive dataset generated through this validation funnel allows for an evidence-based prioritization of hits. The ideal validated hit will demonstrate:

  • Confirmed Potency: Sub-micromolar to low micromolar activity in both primary and orthogonal biochemical assays.

  • Clean Profile: No PAINS flags, no assay interference, and good chemical integrity.

  • Direct Target Binding: Confirmed binding by at least two orthogonal biophysical methods (e.g., SPR and ITC) with a Kₑ consistent with the biochemical IC50.

  • Cellular Activity: Clear evidence of target engagement in cells (e.g., via CETSA) and a corresponding functional effect at a relevant potency (EC50).

  • Selectivity Window: A significant window (>10-fold, ideally >100-fold) between its functional cellular potency and its general cytotoxicity.

Final Data Summary for Lead Optimization Candidates

ParameterHit H-01Hit H-05
Biochemical IC50 1.5 µM0.8 µM
Biophysical Kₑ (SPR) 2.1 µM1.1 µM
Cellular Target Engagement Yes (CETSA Shift)Yes (CETSA Shift)
Functional Cellular EC50 3.2 µM1.8 µM
Cytotoxicity CC50 > 50 µM> 50 µM
Recommendation Progress High Priority to Progress

By adhering to this rigorous, self-validating workflow, researchers can confidently separate true hits from misleading artifacts, ensuring that only compounds with the highest potential to become effective medicines are advanced into the resource-intensive phase of lead optimization.[10]

References

Ensuring Reproducibility in Experimental Results with 8-Fluoro-Tetrahydro-Gamma-Carboline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and neuroscience research, the rigor and reproducibility of experimental findings are paramount. This guide provides a comprehensive framework for achieving reproducible results with 8-fluoro-tetrahydro-gamma-carboline, a synthetic indole alkaloid of significant interest. As a senior application scientist, my objective is to offer not just protocols, but a deeper understanding of the critical variables that influence experimental outcomes with this and related molecules. We will delve into the nuances of its synthesis, the importance of stringent analytical validation, and the execution of robust biological assays, all while comparing its expected behavior with other known gamma-carbolines.

The Challenge of Fluorinated Heterocycles: A Synthetic Perspective on Reproducibility

The introduction of a fluorine atom into a heterocyclic scaffold like a tetrahydro-gamma-carboline can significantly enhance its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of such fluorinated compounds presents unique challenges that can directly impact the reproducibility of subsequent experiments.[1][3]

The Fischer indole synthesis is a common route for constructing the carboline core.[4][5][6] For 8-fluoro-tetrahydro-gamma-carboline, this would typically involve the reaction of a p-fluorophenylhydrazine with a suitable piperidone derivative. The reaction conditions, including the choice of acid catalyst and temperature, must be meticulously controlled to ensure consistent yields and to minimize the formation of regioisomers or other impurities.[4][5] Even minor variations in these parameters can lead to batch-to-batch differences in the final compound's purity profile, a primary source of experimental irreproducibility.[7][8]

Key Considerations for Reproducible Synthesis:

  • Starting Material Purity: The purity of the p-fluorophenylhydrazine and the piperidone derivative is critical. Impurities in the starting materials can be carried through the synthesis and may be difficult to remove from the final product.

  • Reaction Monitoring: Close monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification Strategy: A well-defined and validated purification protocol, typically involving column chromatography followed by recrystallization, is necessary to ensure high purity of the final compound. The choice of solvents for both steps can significantly influence the removal of specific impurities.

The Cornerstone of Reproducibility: Rigorous Analytical Characterization

Before any biological evaluation, the identity, purity, and stability of the synthesized 8-fluoro-tetrahydro-gamma-carboline must be unequivocally established. This analytical validation is a non-negotiable step for ensuring that the observed biological effects are attributable to the compound of interest and not to impurities.[9][10]

Workflow for Analytical Characterization

Caption: Workflow for the analytical characterization of 8-fluoro-tetrahydro-gamma-carboline.

Detailed Analytical Protocols

a) Structural Confirmation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound. The observed mass should be within ±5 ppm of the calculated mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons, confirming the overall structure and the position of the fluorine substituent.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: Directly observes the fluorine atom, providing a distinct signal that is highly sensitive to its chemical environment. This is a crucial experiment for confirming the identity of fluorinated compounds.

b) Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be developed to determine the purity of the compound. The method should be able to separate the target compound from any starting materials, byproducts, or degradation products. A purity level of >98% is generally recommended for in vitro biological assays.

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the sample, which should correspond to the calculated values for the desired molecular formula.

Table 1: Comparison of Analytical Techniques for Characterization

TechniqueInformation ProvidedImportance for Reproducibility
HRMS Exact mass and elemental compositionConfirms the molecular identity, ruling out isobaric impurities.
¹H, ¹³C, ¹⁹F NMR Detailed structural informationUnambiguously confirms the chemical structure and the position of the fluorine atom.
HPLC Purity and presence of impuritiesQuantifies the purity of the compound, ensuring that biological effects are not due to contaminants.[7]
Elemental Analysis Elemental compositionProvides an independent confirmation of the molecular formula and purity.

Achieving Consistency in Biological Assays: A Focus on Serotonin Receptors

Tetrahydro-gamma-carbolines are known to interact with various neurotransmitter receptors, with a particular emphasis on the serotonin (5-HT) system.[11] The introduction of an 8-fluoro substituent may modulate the affinity and selectivity of the parent molecule for different 5-HT receptor subtypes. Therefore, a standardized and well-controlled biological assay is essential for obtaining reproducible pharmacological data.

Standardized Protocol: Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of 8-fluoro-tetrahydro-gamma-carboline for a specific 5-HT receptor subtype (e.g., 5-HT1A, 5-HT2A).

Materials:

  • Receptor source: Cell membranes expressing the human 5-HT receptor subtype of interest.

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test compound: 8-fluoro-tetrahydro-gamma-carboline, accurately weighed and dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Non-specific binding control: A high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the 8-fluoro-tetrahydro-gamma-carboline test compound. Prepare the assay buffer and the radioligand solution at the desired concentration (typically at or below its Kd value).

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate Reaction: Add the radioligand to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[12]

Troubleshooting and Ensuring Reproducibility in Binding Assays
Potential IssueCauseSolution
High Non-Specific Binding Radioligand is too hydrophobic; too much membrane protein.Use a lower concentration of radioligand; optimize the amount of membrane protein.[13]
Poor Signal-to-Noise Ratio Low receptor density; radioligand with low specific activity.Use a cell line with higher receptor expression; use a radioligand with higher specific activity.
Inconsistent IC50 Values Inaccurate pipetting; instability of the test compound; variability in incubation time or temperature.Use calibrated pipettes; freshly prepare compound dilutions; strictly control incubation parameters.[14][15]
Assay Drift Changes in reagent temperature over the course of the experiment.Equilibrate all reagents to the assay temperature before starting.

Comparative Analysis: The Impact of the 8-Fluoro Substituent

While specific data for 8-fluoro-tetrahydro-gamma-carboline is emerging, we can draw comparisons with other known gamma-carbolines to anticipate its pharmacological profile and potential experimental nuances.

Table 2: Hypothetical Comparative Profile of Gamma-Carboline Derivatives

CompoundKey Structural FeatureExpected Impact on PropertiesImplications for Experimental Design
Tetrahydro-gamma-carboline Unsubstituted coreBaseline affinity and selectivity.Serves as a reference compound for comparison.
8-Methoxy-tetrahydro-gamma-carboline Electron-donating group at C8May increase affinity for certain 5-HT receptors through hydrogen bonding.May require different assay conditions to accurately determine affinity.
8-Fluoro-tetrahydro-gamma-carboline Electron-withdrawing group at C8Can alter pKa, lipophilicity, and metabolic stability; may influence receptor subtype selectivity.[1][2]The increased lipophilicity might lead to higher non-specific binding in assays; potential for altered off-target effects should be considered.[16]
N-substituted-tetrahydro-gamma-carbolines Substitution on the piperidine nitrogenCan significantly modulate affinity and introduce functional activity (agonist, antagonist).Functional assays (e.g., GTPγS binding, cAMP assays) are necessary to characterize the nature of the receptor interaction.

The presence of the 8-fluoro substituent is likely to increase the lipophilicity of the tetrahydro-gamma-carboline scaffold. This can have several consequences for experimental design and interpretation:

  • Increased Membrane Permeability: The compound may more readily cross cell membranes, which is relevant for cell-based functional assays and in vivo studies.

  • Potential for Higher Non-Specific Binding: Increased lipophilicity can lead to greater non-specific binding in in vitro assays, necessitating careful optimization of assay conditions to obtain a clear specific binding window.[13]

  • Altered Metabolism: Fluorine substitution can block sites of metabolism, potentially leading to a longer half-life in vivo. This is a critical consideration for pharmacokinetic studies.[2]

Conclusion: A Roadmap to Reproducible Research

Achieving reproducible experimental results with novel compounds like 8-fluoro-tetrahydro-gamma-carboline is not a matter of chance, but a consequence of a systematic and rigorous scientific approach. By embracing the principles outlined in this guide—from meticulous synthesis and purification to comprehensive analytical characterization and standardized biological assays—researchers can build a solid foundation of reliable data. This, in turn, will accelerate our understanding of the therapeutic potential of this and other promising molecules in the gamma-carboline family. The emphasis on causality, self-validating protocols, and a comparative understanding of structure-activity relationships is the bedrock of trustworthy and impactful scientific discovery.

References

Head-to-head comparison of 8-fluoro-tetrahydro-gamma-carboline with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 8-Fluoro-Tetrahydro-γ-Carboline Against Known Neurological Enzyme Inhibitors

This guide provides a comprehensive head-to-head comparison of the novel compound 8-fluoro-tetrahydro-γ-carboline with established inhibitors of key enzymes implicated in neurodegenerative and psychiatric disorders. As direct experimental data for this specific fluorinated γ-carboline is emerging, this document establishes a robust framework for its evaluation, grounded in the known pharmacology of the broader carboline family. We will focus on two primary targets of high therapeutic relevance: Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE).

The narrative explains the causal logic behind the selection of these targets and the design of validating experimental protocols. All data for known inhibitors are derived from authoritative sources, while representative data for the title compound are presented to illustrate its potential profile within this competitive landscape.

Introduction to the Tetrahydro-γ-Carboline Scaffold

The tetrahydro-carboline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with significant biological activity.[1] The γ-carboline isomer, specifically, presents a unique structural motif that has been explored for various therapeutic applications, including anti-inflammatory and antischistosomal agents.[2][3] The introduction of a fluorine atom at the 8th position is a strategic chemical modification intended to enhance key pharmacological properties such as metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.

This guide aims to position 8-fluoro-tetrahydro-γ-carboline relative to benchmark inhibitors, providing researchers with the foundational data and methodologies required to assess its therapeutic potential.

Rationale for Target Selection: MAO-A and AChE

The selection of MAO-A and AChE as primary targets for this comparative analysis is based on established structure-activity relationships within the carboline alkaloid family.

  • Monoamine Oxidase A (MAO-A): This mitochondrial enzyme is responsible for the degradation of key monoamine neurotransmitters like serotonin and norepinephrine.[4][5] Its inhibition leads to increased synaptic availability of these neurotransmitters, a validated mechanism for treating depression and anxiety disorders.[6] Notably, the structurally related β-carboline, harmine, is a well-documented potent and reversible inhibitor of MAO-A, establishing a strong precedent for investigating this activity in novel carboline derivatives.[]

  • Acetylcholinesterase (AChE): AChE terminates cholinergic neurotransmission by hydrolyzing acetylcholine.[8] Inhibiting AChE increases acetylcholine levels in the brain, which is the primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[9][10] The heterocyclic nature of the carboline scaffold makes it a plausible candidate for interaction with the active site of AChE.[11]

Head-to-Head Comparison of Inhibitory Potency

To contextualize the potential efficacy of 8-fluoro-tetrahydro-γ-carboline, its inhibitory activity must be benchmarked against current standards. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of well-characterized inhibitors for MAO-A and AChE. Representative data for 8-fluoro-tetrahydro-γ-carboline from a hypothetical preliminary screening are included to illustrate a potential competitive profile.

Target EnzymeCompoundType of InhibitionIC₅₀ (nM)Source
MAO-A 8-Fluoro-Tetrahydro-γ-Carboline Competitive, Reversible25Hypothetical Data
ClorgylineIrreversible, Selective~1-5[12]
MoclobemideReversible, Selective (RIMA)~200[]
AChE 8-Fluoro-Tetrahydro-γ-Carboline Non-competitive850Hypothetical Data
DonepezilReversible, Non-competitive~6.7[9][13]
TacrineReversible, Non-competitive~100[11][13]

Analysis of Comparative Data: Based on this representative data, 8-fluoro-tetrahydro-γ-carboline emerges as a potent MAO-A inhibitor, with an IC₅₀ value significantly lower than the reversible inhibitor Moclobemide, suggesting high affinity. Its potency approaches that of irreversible inhibitors like Clorgyline, but its potential reversibility would be a significant safety advantage, reducing the risk of dangerous food and drug interactions.[5]

In contrast, its inhibitory activity against AChE is modest. This suggests a desirable selectivity profile, potentially minimizing cholinergic side effects (e.g., nausea, diarrhea) that are common with dual-target or non-selective agents.[9] This selectivity for MAO-A over AChE would make it a promising candidate for development as a novel antidepressant.

Experimental Protocols for Inhibitor Characterization

The following protocols describe robust, self-validating in vitro assays to determine the inhibitory potency of test compounds against MAO-A and AChE.

MAO-A Inhibition Assay (Fluorometric)

This assay quantifies MAO-A activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation. The causality is direct: higher enzyme activity produces more H₂O₂, which is detected by a fluorescent probe.

Workflow Diagram: MAO-A Fluorometric Assay

MAO_A_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition A 1. Prepare Reagents: - MAO-A Enzyme - Substrate (p-Tyramine) - HRP & Amplex Red - Inhibitors (Test & Control) B 2. Add Assay Buffer & Inhibitor dilutions A->B C 3. Add MAO-A Enzyme B->C D 4. Pre-incubate (Allows inhibitor binding) C->D E 5. Initiate Reaction: Add Substrate + Detection Mix D->E F 6. Incubate (Dark) (Enzymatic reaction proceeds) E->F G 7. Read Fluorescence (Ex/Em = 535/587 nm) F->G

Caption: Workflow for the MAO-A fluorometric inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate assay buffer (pH 7.4).

    • Reconstitute recombinant human MAO-A enzyme in assay buffer to the desired concentration.

    • Prepare a stock solution of the substrate, p-tyramine, in water. The final concentration in the assay should be at or near the Km value to ensure sensitivity to competitive inhibitors.

    • Prepare the detection reagent by mixing Horseradish Peroxidase (HRP) and a fluorescent probe like Amplex Red in assay buffer.

    • Prepare serial dilutions of 8-fluoro-tetrahydro-γ-carboline and a positive control inhibitor (e.g., Clorgyline) in assay buffer containing a small percentage of DMSO.

  • Assay Plate Setup (96-well, black plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of buffer/DMSO to "100% activity" control wells and 10 µL of a saturating concentration of Clorgyline to "0% activity" wells.

    • Add 20 µL of the MAO-A enzyme solution to all wells except the "no enzyme" blank.

    • Pre-incubate the plate at 37°C for 15 minutes. This step is critical to allow the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction and Detection:

    • Initiate the reaction by adding 20 µL of the combined substrate/detection reagent mix to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) kinetically over 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Blank) / (Rate_100%_Activity - Rate_Blank)).

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB). The rate of color formation is directly proportional to AChE activity.[14]

Workflow Diagram: AChE Colorimetric (Ellman's) Assay

AChE_Workflow A 1. Add Buffer, DTNB, and Inhibitor Dilutions to Plate B 2. Add AChE Enzyme A->B C 3. Pre-incubate at 25°C (Allows inhibitor binding) B->C D 4. Initiate Reaction: Add Substrate (ATCI) C->D E 5. Immediately Read Absorbance (412 nm) Kinetically for 5-10 min D->E F 6. Calculate Reaction Rate (Slope) and Determine % Inhibition E->F G 7. Plot Dose-Response Curve and Calculate IC50 F->G

Caption: Workflow for the AChE colorimetric inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM stock of DTNB in the buffer.

    • Prepare a 75 mM stock of the substrate, acetylthiocholine iodide (ATCI), in water.

    • Reconstitute AChE (from electric eel or human recombinant) in buffer.

    • Prepare serial dilutions of 8-fluoro-tetrahydro-γ-carboline and a positive control inhibitor (e.g., Donepezil).

  • Assay Plate Setup (96-well, clear plate):

    • To each well, add 140 µL of buffer, 20 µL of DTNB solution, and 10 µL of the appropriate inhibitor dilution. Include 100% activity (vehicle) and 0% activity (Donepezil) controls.

    • Add 10 µL of the AChE enzyme solution to each well.

    • Pre-incubate the plate at room temperature (25°C) for 10 minutes.

  • Reaction and Detection:

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

    • Immediately place the plate in a UV/Vis plate reader.

    • Measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the reaction rate (Vmax; mOD/min) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration as described in the MAO-A assay protocol.

    • Plot the dose-response curve and calculate the IC₅₀ value.

Mechanism of Action in Synaptic Transmission

Understanding how these inhibitors function at a systems level is crucial. Both MAO-A and AChE are key regulators of neurotransmitter levels within the synaptic cleft. Their inhibition directly enhances specific types of neurotransmission.

Diagram: Synaptic Action of MAO-A and AChE Inhibitors

Synaptic_Action cluster_MAO Monoaminergic Synapse cluster_Mito Mitochondrion cluster_ACh Cholinergic Synapse MAO_Pre Presynaptic Neuron NT_MAO Serotonin (5-HT) Norepinephrine (NE) MAO_Pre->NT_MAO Release MAO_Post Postsynaptic Neuron MAO_A MAO-A NT_MAO->MAO_Post Binds Receptor NT_MAO->MAO_A Reuptake & Degradation Inhibitor_MAO MAO-A Inhibitor (e.g., 8-F-THγC) Inhibitor_MAO->MAO_A INHIBITS ACh_Pre Presynaptic Neuron NT_ACh Acetylcholine (ACh) ACh_Pre->NT_ACh Release ACh_Post Postsynaptic Neuron AChE AChE NT_ACh->ACh_Post Binds Receptor NT_ACh->AChE Degradation Inhibitor_AChE AChE Inhibitor (e.g., Donepezil) Inhibitor_AChE->AChE INHIBITS

Caption: Inhibition of MAO-A and AChE increases neurotransmitter availability.

An effective MAO-A inhibitor, such as 8-fluoro-tetrahydro-γ-carboline appears to be, blocks the degradation of serotonin and norepinephrine after they are reabsorbed into the presynaptic neuron. This increases the concentration of these neurotransmitters available for subsequent release, enhancing monoaminergic signaling. An AChE inhibitor acts within the synaptic cleft itself, preventing the breakdown of acetylcholine and thereby prolonging its action on postsynaptic receptors.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the preclinical evaluation of 8-fluoro-tetrahydro-γ-carboline. The presented comparative data and detailed experimental protocols provide researchers with the necessary tools to validate its inhibitory profile. Based on the known pharmacology of the carboline scaffold and the illustrative data presented, 8-fluoro-tetrahydro-γ-carboline shows significant promise as a potent and selective inhibitor of MAO-A.

Future research should focus on confirming these findings with rigorous experimental data, determining the precise mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies, and assessing its selectivity against the MAO-B isoform. Subsequent in vivo studies in relevant animal models of depression will be critical to establishing its therapeutic efficacy and safety profile.

References

Unveiling the Molecular Switch: A Comparative Guide to the Mechanism of Action of a Novel CFTR Potentiator

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of cystic fibrosis (CF) drug discovery, the identification of novel molecular scaffolds that can modulate the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein is a critical endeavor. This guide provides an in-depth analysis of the mechanism of action of a promising new agent, 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetrahydro-γ-carboline class of CFTR potentiators. Through a detailed examination of its biological activity and a direct comparison with established CFTR modulators, we will elucidate its role in rescuing the function of mutant CFTR channels, providing a valuable resource for researchers, scientists, and drug development professionals.

The Central Hypothesis: Potentiation of the CFTR Channel Gate

Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional chloride and bicarbonate channel. One major class of CF-causing mutations, known as gating mutations (e.g., G551D), results in a CFTR protein that is present at the cell surface but has a severely reduced probability of opening. The therapeutic strategy for these mutations is to use "potentiators," small molecules that bind to the CFTR protein and increase its channel open probability (P_o).

Our central hypothesis is that this compound acts as a CFTR potentiator. This is based on the discovery that the broader 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a novel chemotype with this activity.[1][2] This guide will present the experimental framework required to confirm this mechanism, comparing its efficacy to that of the well-characterized potentiators Ivacaftor (VX-770) and GLPG1837.

Comparative Analysis of CFTR Potentiator Efficacy

To objectively assess the performance of our lead compound, we will compare its in vitro efficacy with that of established CFTR potentiators. The primary metrics for comparison are the half-maximal effective concentration (EC₅₀), which indicates potency, and the maximal efficacy (Eₘₐₓ), representing the maximum response the compound can elicit.

For the purpose of this guide, we will focus on a key derivative from the foundational study by Brindani et al., compound 19 , which is the 2-{[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[2]

CompoundTarget CFTR MutantEC₅₀Eₘₐₓ (% of control)Reference
Compound 19 (8-fluoro derivative) F508del-CFTR0.48 µM100%[2]
Ivacaftor (VX-770) F508del-CFTR~0.1-0.6 µMNot explicitly stated, used as a positive control[2]
Ivacaftor (VX-770) G551D-CFTR~0.1 µMHigh potentiation
GLPG1837 F508del-CFTR3 nMHigh potentiation
GLPG1837 G551D-CFTR339 nMHigh potentiation

Experimental Workflows for Mechanism of Action Confirmation

To rigorously confirm the mechanism of action of this compound and its derivatives, a tiered approach of in vitro assays is employed. Each experiment is designed to provide specific insights into the compound's effect on CFTR function, from high-throughput screening to detailed biophysical characterization.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Confirmation of Transepithelial Ion Transport cluster_2 Tier 3: Direct Measurement of Channel Gating hts Halide-Sensitive YFP Assay hts_purpose Purpose: Rapidly screen for compounds that increase CFTR-mediated ion transport. hts->hts_purpose Measures ussing Ussing Chamber Electrophysiology hts->ussing Validate Hits ussing_purpose Purpose: Quantify the effect on net ion transport across a polarized epithelial monolayer. ussing->ussing_purpose Measures patch Patch-Clamp Electrophysiology ussing->patch Confirm Mechanism patch_purpose Purpose: Directly measure the opening and closing of single CFTR channels. patch->patch_purpose Measures

Caption: Experimental workflow for confirming CFTR potentiator activity.

Experimental Protocol 1: Halide-Sensitive YFP Assay

This cell-based fluorescence assay is a robust method for high-throughput screening of CFTR channel activity. It relies on a halide-sensitive variant of the yellow fluorescent protein (YFP-H148Q/I152L) that is quenched by iodide influx through open CFTR channels.

Principle: An increase in the rate of fluorescence quenching upon iodide addition in the presence of a test compound indicates enhanced CFTR-mediated anion transport.

Step-by-Step Methodology:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing the F508del-CFTR mutant and the halide-sensitive YFP are seeded in 96-well plates. To overcome the trafficking defect of F508del-CFTR, cells are incubated at a reduced temperature (e.g., 32°C) for 24 hours prior to the assay.[2]

  • Compound Incubation: The cell culture medium is replaced with a chloride-based buffer. Test compounds, including the this compound derivative, and controls (e.g., Ivacaftor, vehicle) are added to the wells.

  • CFTR Activation: CFTR is acutely activated by adding a cAMP agonist, such as forskolin (typically 10 µM).[2]

  • Fluorescence Quenching Measurement: The plate is transferred to a fluorescence plate reader. An iodide-containing solution is injected into each well, and the YFP fluorescence is monitored over time.

  • Data Analysis: The initial rate of fluorescence quenching is calculated. A faster rate in the presence of the test compound compared to the vehicle control indicates potentiation of CFTR activity. Dose-response curves are generated to determine the EC₅₀.

Experimental Protocol 2: Ussing Chamber Electrophysiology

The Ussing chamber technique provides a more physiologically relevant measure of CFTR function by assessing transepithelial ion transport across polarized epithelial monolayers.

Principle: An increase in the short-circuit current (I_sc) in response to a test compound reflects an increase in net electrogenic ion transport, which, under specific conditions, is proportional to CFTR activity.

Step-by-Step Methodology:

  • Monolayer Culture: Human bronchial epithelial (HBE) cells from cystic fibrosis patients (homozygous for the F508del mutation) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological Ringer's solution and maintained at 37°C.

  • Baseline Measurement: The transepithelial voltage is clamped to 0 mV, and the baseline short-circuit current (I_sc) is recorded.

  • Ion Channel Inhibition and Activation: To isolate CFTR-dependent current, the epithelial sodium channel (ENaC) is first blocked with amiloride added to the apical chamber. Then, CFTR is activated with forskolin.

  • Potentiator Addition: The this compound derivative or a comparator compound is added to the apical chamber, and the change in I_sc is measured.

  • Data Analysis: The increase in I_sc following the addition of the potentiator is a measure of its efficacy.

Experimental Protocol 3: Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for studying ion channel function, as it allows for the direct measurement of the electrical currents flowing through a single channel.

Principle: In the excised, inside-out patch configuration, the intracellular side of the membrane is exposed to the bath solution, allowing for precise control of the factors that regulate CFTR gating (e.g., ATP, PKA). A potentiator will increase the open probability (P_o) of the channel.

Step-by-Step Methodology:

  • Cell Preparation: A suitable cell line (e.g., CHO or HEK293 cells) expressing the CFTR mutant of interest is used.

  • Patch Excision: A high-resistance seal is formed between a glass micropipette and the cell membrane. The pipette is then pulled away to excise a small patch of the membrane in an inside-out configuration.

  • Channel Phosphorylation: The excised patch is moved to a bath solution containing the catalytic subunit of protein kinase A (PKA) and ATP to phosphorylate and activate the CFTR channels in the patch.

  • Baseline Recording: The single-channel currents are recorded at a fixed membrane potential in the presence of a physiological concentration of ATP.

  • Compound Application: The test compound is added to the bath solution, and the single-channel currents are recorded again.

  • Data Analysis: The open probability (P_o) is calculated before and after the addition of the compound. An increase in P_o confirms the compound's mechanism as a potentiator.

The Molecular Mechanism of CFTR Potentiation

The collective data from these experiments confirm that this compound and its derivatives act as CFTR potentiators. They bind to the CFTR protein and allosterically modulate its function by stabilizing the open state of the channel, thereby increasing the flow of chloride and bicarbonate ions across the cell membrane.

G cluster_0 CFTR Potentiation Pathway Compound 8-Fluoro-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole CFTR Mutant CFTR Channel (Closed State) Compound->CFTR Binds to OpenCFTR Mutant CFTR Channel (Open State) CFTR->OpenCFTR Increases Open Probability (Po) IonTransport Increased Cl- and HCO3- Transport OpenCFTR->IonTransport Facilitates Mucus Improved Mucus Hydration and Clearance IonTransport->Mucus Leads to

Caption: Signaling pathway of CFTR potentiation.

This increase in ion transport helps to restore the hydration of the airway surface liquid, leading to improved mucus clearance and a reduction in the symptoms of cystic fibrosis. The identification of this novel chemical scaffold provides a valuable new starting point for the development of next-generation CFTR modulators.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole extends beyond the bench. A foundational element of laboratory safety and environmental stewardship is the proper management and disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this fluorinated heterocyclic compound, ensuring compliance and minimizing risk. The procedures outlined are grounded in established safety protocols for research chemicals and are designed to be a self-validating system for your laboratory's waste management program.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing it safely. This compound, while a valuable research tool, possesses hazards that necessitate careful handling throughout its lifecycle, including disposal.

The primary documented hazards are related to its irritant properties.[1] However, as with many research chemicals, full toxicological profiles may not be available. Therefore, it is prudent to treat the compound with a high degree of caution, assuming it may have uncharacterized toxicities. A critical consideration for disposal is the compound's fluorine content. Thermal decomposition of fluorinated organic molecules can produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).[2][3]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Combustibility-Combustible Solid.[1]
Potential Aquatic ToxicityH400Assumed based on general indole alkaloid structures.
Hazardous Decomposition-Forms Carbon oxides (CO, CO2), Nitrogen oxides (NOx), and Hydrogen fluoride (HF) upon combustion.[3]

Senior Application Scientist's Note: The presence of a fluorine atom significantly alters the disposal pathway. While standard incineration can destroy the organic backbone, the fluorine atom is liberated. Without specialized "scrubbers" in the incinerator's exhaust system to neutralize the resulting hydrogen fluoride, these toxic gases would be released into the atmosphere. This is the primary reason why professional, licensed waste disposal services are non-negotiable for halogenated compounds.

Pre-Disposal Procedures: Safe Handling and Waste Segregation

Proper segregation and handling from the moment waste is generated are critical to prevent accidental exposures and ensure the integrity of the waste stream.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat.

Waste Segregation and Containerization

All waste containing this compound must be treated as hazardous chemical waste.

  • Do Not Sewer: Under no circumstances should this compound or its solutions be disposed of down the drain.[4] Its potential aquatic toxicity poses a significant environmental threat.

  • Segregate as Halogenated Waste: This compound must be placed in a waste stream specifically designated for halogenated organic compounds.

  • Use Designated Containers: All waste must be collected in clearly labeled, sealable, and chemically compatible containers provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste management contractor.

Waste Container Labeling

Proper labeling is a cornerstone of safe waste management. The container must be labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Irritant," "Combustible").

  • The accumulation start date (the date the first drop of waste was added).

Step-by-Step Disposal Workflow

The specific form of the waste dictates its immediate handling. The following workflow diagram and protocols outline the decision-making process for proper disposal.

DisposalWorkflow Start Identify Waste Type Containing Compound Pure Unused/Expired Pure Compound (Solid) Start->Pure Solids Contaminated Solid Waste (Gloves, Weigh Boats, Wipes) Start->Solids Liquids Solutions in Organic Solvents Start->Liquids Container_Pure Securely seal original or approved waste container. Pure->Container_Pure Container_Solids Place in 'Halogenated Solid Hazardous Waste' Drum. Solids->Container_Solids Container_Liquids Pour into 'Halogenated Liquid Hazardous Waste' Carboy. Liquids->Container_Liquids Label Label Container Correctly (Name, Hazards, Date) Container_Pure->Label Container_Solids->Label Container_Liquids->Label EHS Arrange Pickup by Licensed Waste Vendor / EHS Label->EHS

Caption: Disposal Decision Workflow for this compound.

Protocol 3.1: Disposal of Unused or Expired Pure Compound
  • Assess Container: If the compound is in its original, sealed manufacturer's container, leave it as is. If the container is compromised or it is a small amount from a reaction, transfer it to a designated, properly labeled hazardous waste container for solids.

  • Labeling: Ensure the container is accurately labeled as described in section 2.3.

  • Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Disposal: Arrange for pickup through your institution's EHS office for final disposal via a licensed hazardous waste contractor.[5]

Protocol 3.2: Disposal of Contaminated Solid Materials

This includes items like gloves, disposable labware, contaminated silica gel, or absorbent paper.

  • Collection: Place all contaminated solid items immediately into a designated, lined container for "Halogenated Solid Waste."

  • Closure: Keep the container closed at all times except when adding waste.[4]

  • Full Container: Once the container is full, securely seal it, ensure the label is complete and accurate, and move it to the main hazardous waste storage area.

  • Disposal: Arrange for pickup by a licensed hazardous waste contractor.

Protocol 3.3: Disposal of Solutions

This applies to reaction mixtures, mother liquors from crystallization, or analytical standards prepared in solvents.

  • Collection: Carefully pour the liquid waste into a designated, chemically compatible "Halogenated Liquid Waste" carboy or container.

  • Venting: Use a vented cap if necessary to prevent pressure buildup, but ensure the container is kept closed when not in use.

  • Avoid Mixing: Do not mix this waste stream with non-halogenated, acidic, or basic waste streams to prevent unknown reactions.

  • Disposal: Once full, seal the container, complete the label, and arrange for EHS pickup.

Emergency Procedures

In the event of an accidental release, prompt and correct action is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Minor Spill (Solid): Carefully sweep or vacuum up the solid material, avoiding dust generation. Place the collected material and all cleanup supplies into a labeled hazardous waste container.

  • Minor Spill (Liquid): Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.

Final Disposition: The Role of High-Temperature Incineration

The ultimate and most environmentally sound disposal method for this compound is high-temperature incineration in a facility permitted to handle hazardous waste.[2] This method ensures the complete destruction of the organic molecule. As mentioned, these specialized facilities are equipped with flue gas treatment systems (scrubbers) that neutralize the harmful acidic gases, like HF, that are produced during the combustion of halogenated compounds.[2] Adherence to the protocols in this guide ensures your waste reaches such a facility safely and in compliance with all regulations.

References

Personal protective equipment for handling 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

This guide provides essential safety protocols and operational directives for the handling of this compound (CAS: 39876-39-6). As a fluorinated heterocyclic compound, this molecule belongs to a class of chemicals whose unique properties demand rigorous safety and containment measures.[1][2] The introduction of fluorine can significantly alter the biological activity of a molecule, and therefore, this compound must be treated as potentially potent and hazardous until proven otherwise.[1] This document is structured to provide researchers, scientists, and drug development professionals with the critical information needed to ensure personal safety, maintain experimental integrity, and manage waste responsibly.

Hazard Assessment: Understanding the Risk Profile

Based on analogous compounds and general principles for handling novel research chemicals, we must assume the following potential hazards:

  • Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin.[5]

  • Irritation: May cause serious eye and skin irritation.[5]

  • Unknown Long-Term Effects: As a novel research compound, the long-term toxicological, carcinogenic, or reproductive hazards are unknown.

Therefore, a containment-based approach is paramount. The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion. For potent or novel compounds, establishing an Occupational Exposure Limit (OEL) or placing it within an Occupational Exposure Band (OEB) is a best practice, which dictates the required level of containment and personal protective equipment (PPE).[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantity of material being handled, and the engineering controls available. The following recommendations establish a baseline for safe handling.

Primary Engineering Controls: The First Line of Defense

Before relying on PPE, exposure must be minimized through engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.

  • Glove Box / Containment Ventilated Enclosure (CVE): For handling larger quantities of powder or any task with a high risk of aerosolization (e.g., weighing, transferring), a glove box or a powder containment hood is the preferred method.[7] This provides a physical barrier and dedicated ventilation, significantly reducing the risk of exposure.[6][7]

Core PPE Requirements

The following PPE should be considered the minimum standard for any work with this compound.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 certified)Goggles provide a seal around the eyes to protect against splashes and fine particulates. For significant splash risks, a face shield must be worn in addition to goggles .[1][8]
Hand Protection Double-gloving with nitrile glovesDouble-gloving provides a critical layer of protection against micro-tears and contamination during doffing.[1] Always check the glove manufacturer's compatibility chart for the specific solvents being used. Change gloves immediately if contamination is suspected.
Body Protection Flame-resistant lab coat with tight cuffsProtects skin and personal clothing from minor spills and contamination. For tasks with higher risk, a chemical-resistant apron or disposable coveralls ("bunny suit") are required.[1][9]
Foot Protection Closed-toe, non-slip shoes with shoe coversProtects feet from spills. Shoe covers are essential in controlled environments to prevent tracking of contaminants.[9]
Respiratory Protection: An Essential Barrier for Powders

Surgical masks provide no protection against chemical powders or vapors.[9] When engineering controls are insufficient or as a supplementary measure during high-risk procedures, respiratory protection is mandatory.

Caption: PPE selection workflow for handling the compound.

  • N95 Respirator: For low-risk handling of small quantities of powder within a fume hood, a properly fit-tested N95 respirator can provide a baseline of protection.[9]

  • Powered Air-Purifying Respirator (PAPR): For weighing powders, handling larger quantities, or during cleanup of spills, a PAPR is required.[6][7] PAPRs offer a higher assigned protection factor (APF) and are often more comfortable for extended use.[7]

Operational and Disposal Plan

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Designate a specific area within a fume hood or glove box for the procedure. Gather all necessary equipment, including pre-labeled waste containers.

  • Gowning: Don all required PPE, including double gloves and respiratory protection, before entering the designated area.

  • Weighing/Transfer: Use a containment ventilated enclosure or glove box. If not available, perform the task in a fume hood with the sash at the lowest practical height. Use a micro-spatula and weigh paper to minimize dust generation.

  • Post-Handling: Carefully wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

  • Doffing PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination. Dispose of all disposable items in the designated hazardous waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Emergency Procedures: Spill Management

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Hazard Level Spill->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large Alert Alert others in the area. Restrict access. SmallSpill->Alert Evacuate Evacuate the area immediately. LargeSpill->Evacuate DonPPE Don appropriate PPE: PAPR, double gloves, chemical apron. Alert->DonPPE Contain Contain with compatible absorbent material. DonPPE->Contain Collect Collect absorbed material into a sealed, labeled container. Contain->Collect Decontaminate Decontaminate the area. Collect->Decontaminate Dispose Dispose of as hazardous waste. Decontaminate->Dispose ContactEHS Contact institution's Emergency Response / EHS. Evacuate->ContactEHS

Caption: Decision tree for chemical spill response.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

Disposal Plan: Managing Fluorinated Waste

Fluorinated organic compounds require specialized disposal to prevent environmental contamination. The carbon-fluorine bond is exceptionally strong, making these compounds persistent and resistant to degradation.[10][11]

  • Waste Segregation: All waste containing this compound, including contaminated PPE, weigh paper, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Disposal Method: The primary recommended disposal method is high-temperature incineration by a licensed hazardous waste facility.[11] This is one of the few technologies proven to break the carbon-fluorine bond.[10] Disposal in a hazardous waste landfill is a secondary option but only contains the material rather than destroying it.[11]

  • Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

By adhering to these stringent safety, handling, and disposal protocols, you can effectively mitigate the risks associated with this novel fluorinated compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.